molecular formula C15H24 B1194234 (+)-alpha-Longipinene

(+)-alpha-Longipinene

Cat. No.: B1194234
M. Wt: 204.35 g/mol
InChI Key: HICYDYJTCDBHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-longipinene is a bridged compound and sesquiterpene that is tricyclo[5.4.0.0(2,8)]undecane that is substituted by methyl groups at the 2, 6, 6, and 9 positions and has a double bond between positions 9 and 10. It is a bridged compound, a polycyclic olefin and a sesquiterpene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10-6-7-11-13-12(10)15(11,4)9-5-8-14(13,2)3/h6,11-13H,5,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICYDYJTCDBHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C3C1C2(CCCC3(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-α-Longipinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-α-Longipinene, a naturally occurring tricyclic sesquiterpene, is a subject of growing interest within the scientific community due to its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of (+)-α-Longipinene. It includes tabulated quantitative data, detailed experimental methodologies for property determination, and visual representations of a key biological signaling pathway and a representative synthetic workflow. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

(+)-α-Longipinene is a bridged, polycyclic sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄.[1] Its structure is characterized by a tricyclo[5.4.0.0²,⁸]undecane skeleton with methyl group substitutions.[2] Found in various essential oils of plants, it contributes to their characteristic aroma and has been investigated for its potential anti-inflammatory and other biological activities. A thorough understanding of its physical and chemical properties is fundamental for its isolation, characterization, and exploration in potential therapeutic applications.

Physical Properties

The physical properties of (+)-α-Longipinene are crucial for its identification, purification, and handling. These properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₄[1]
Molecular Weight 204.35 g/mol [1]
Appearance Colorless oil[3]
Boiling Point 244-246 °C at 760 mmHg[4]
Density 0.915 g/mL at 20 °C[4]
Refractive Index (n²⁰/D) 1.493[4]
Optical Rotation [α]²⁰/D +25° ± 1° (neat)[5]
Flash Point 92 °C (closed cup)[4]
Solubility Slightly soluble in Chloroform, Dichloromethane, and Methanol.[3]
Stability Light sensitive.[3]

Chemical Properties

(+)-α-Longipinene's chemical reactivity is largely dictated by its tricyclic structure and the presence of a double bond. It can serve as a precursor for the synthesis of various derivatives.

PropertyDescriptionReference(s)
Chemical Name (1R,2S,7R,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.0²,⁸]undec-9-ene[1]
CAS Number 5989-08-2[3]
Reactivity The double bond can undergo various reactions such as hydrogenation, epoxidation, and hydroboration. The carbon skeleton is susceptible to rearrangements under acidic conditions. It can be oxidized to form various oxygenated derivatives.[2]
Synthesis The total synthesis of racemic α- and β-longipinenes has been reported.[6]
Derivatives Can be converted to various derivatives, including longifolene.[7]

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate determination of the physical and chemical properties of (+)-α-Longipinene.

Boiling Point Determination

The boiling point of liquid hydrocarbons like (+)-α-Longipinene can be determined using standardized methods such as those outlined by ASTM International.

  • Method: ASTM D5399 - Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography.[8]

  • Principle: This method uses gas chromatography to determine the boiling point distribution of a sample. The retention times of the components are correlated with their boiling points.

  • Procedure Outline:

    • A small sample of (+)-α-Longipinene is injected into a gas chromatograph.

    • The sample is vaporized and carried by an inert gas through a capillary column.

    • The column separates the components based on their boiling points.

    • A detector records the time at which each component elutes.

    • The boiling point is determined by comparing the retention time to a calibration curve generated from known hydrocarbon standards.

Optical Rotation Measurement

The specific optical rotation is a critical parameter for characterizing chiral molecules like (+)-α-Longipinene. The United States Pharmacopeia (USP) provides a general chapter on this measurement.

  • Method: USP General Chapter <781> Optical Rotation.[5][9]

  • Principle: This method measures the angle through which the plane of polarized light is rotated when passed through a sample.

  • Procedure Outline:

    • A solution of known concentration of (+)-α-Longipinene in a suitable solvent is prepared. If measured neat, the density is used.

    • The polarimeter is calibrated using a blank (the solvent or an empty cell for a neat liquid).

    • The sample solution is placed in a polarimeter cell of a known path length.

    • The angle of rotation is measured at a specific temperature (typically 20°C or 25°C) and wavelength (usually the sodium D-line at 589 nm).

    • The specific rotation is calculated using the formula: [α] = (100 * α) / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/100 mL. For a neat liquid, c is replaced by the density in g/mL.

Purity and Composition Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method for determining the purity and chemical composition of volatile compounds like those found in essential oils.

  • Method: Gas Chromatography-Mass Spectrometry (GC-MS) analysis of essential oils.[3][10]

  • Principle: GC separates the components of a mixture, and MS identifies them based on their mass-to-charge ratio.

  • Procedure Outline:

    • A diluted sample of the essential oil containing (+)-α-Longipinene is injected into the GC-MS system.

    • The sample is passed through a capillary column (e.g., DB-5ms) with a programmed temperature ramp.[10]

    • The separated components are detected by the mass spectrometer.

    • The identification of (+)-α-Longipinene is confirmed by comparing its retention time and mass spectrum with a reference standard or a spectral library.

    • The purity is determined by the relative peak area of (+)-α-Longipinene in the chromatogram.

Biological Activity and Signaling Pathway

Sesquiterpenes, including (+)-α-Longipinene, have been reported to possess anti-inflammatory properties. The general mechanism involves the modulation of key inflammatory signaling pathways. While a specific pathway for (+)-α-Longipinene is not yet fully elucidated, a representative pathway for this class of compounds is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

Caption: Representative NF-κB Signaling Pathway and its Inhibition by Sesquiterpenes.

Experimental Workflow: Synthesis of Longipinene Derivatives

(+)-α-Longipinene can serve as a starting material for the synthesis of various derivatives with potentially novel biological activities. The following diagram illustrates a generalized workflow for the synthesis of a longipinene derivative.

G Start Start: (+)-α-Longipinene Reaction Reaction: Oxidation (e.g., with OsO₄) Start->Reaction Workup Work-up: Aqueous Quench & Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, MS, IR Purification->Characterization Final_Product Final Product: Longipinene Diol Derivative Characterization->Final_Product

Caption: Generalized workflow for the synthesis of a longipinene derivative.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of (+)-α-Longipinene, along with standardized experimental protocols for their determination. The inclusion of a representative signaling pathway and a synthetic workflow offers a broader context for the potential applications of this intriguing natural product. It is anticipated that this comprehensive resource will facilitate further research into the biological activities and therapeutic potential of (+)-α-Longipinene and its derivatives.

References

The Pursuit of (+)-α-Longipinene: A Technical Guide to Its Natural Sources and Isolation from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-α-Longipinene, a sesquiterpene hydrocarbon, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of its natural sources in various essential oils and outlines detailed methodologies for its extraction, isolation, and quantification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry and drug development.

Natural Abundance of (+)-α-Longipinene

(+)-α-Longipinene is found as a constituent in the essential oils of a variety of plant species. The concentration of this sesquiterpene can vary significantly depending on the plant's geographic origin, harvesting time, and the specific part of the plant used for extraction. A summary of its quantitative occurrence in several essential oils is presented in Table 1.

Plant SpeciesPlant PartEssential Oil Yield (%)(+)-α-Longipinene (%)Reference
Trichodesma africanum (L.)Aerial Parts0.24.5[1][2]
Helichrysum arenariumFlowers~0.1-0.3up to 35
Pinus pineaCones0.13 - 0.480.18

Table 1: Quantitative Analysis of (+)-α-Longipinene in Select Essential Oils. This table summarizes the reported yields of essential oils and the relative percentage of (+)-α-Longipinene identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Isolation and Purification Workflow

The isolation of (+)-α-Longipinene from its natural sources is a multi-step process that begins with the extraction of the essential oil from the plant material, followed by fractionation and purification to isolate the target compound.

Isolation_Workflow cluster_extraction Essential Oil Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis plant_material Plant Material extraction Steam or Hydrodistillation plant_material->extraction essential_oil Crude Essential Oil extraction->essential_oil fractional_distillation Vacuum Fractional Distillation essential_oil->fractional_distillation sesquiterpene_fraction Sesquiterpene-Rich Fraction fractional_distillation->sesquiterpene_fraction column_chromatography Column Chromatography sesquiterpene_fraction->column_chromatography pure_longipinene Pure (+)-α-Longipinene column_chromatography->pure_longipinene gc_ms GC-MS Analysis pure_longipinene->gc_ms

Figure 1: General workflow for the isolation and purification of (+)-α-Longipinene.

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involved in the isolation and quantification of (+)-α-Longipinene.

Protocol 1: Essential Oil Extraction by Steam Distillation

Steam distillation is a widely used method for extracting volatile compounds from plant materials. This method is particularly suitable for obtaining essential oils without the use of organic solvents.

Apparatus:

  • Clevenger-type apparatus

  • Large round-bottom flask

  • Heating mantle

  • Condenser

  • Collection vessel

Procedure:

  • Preparation of Plant Material: The fresh or dried plant material (e.g., aerial parts, flowers) is coarsely chopped or ground to increase the surface area for efficient oil extraction.

  • Apparatus Setup: The ground plant material is placed in the round-bottom flask, and a sufficient amount of water is added. The flask is then connected to the Clevenger apparatus, which includes a condenser and a collection tube.

  • Distillation: The water in the flask is heated to boiling. The resulting steam passes through the plant material, causing the volatile essential oils to vaporize.

  • Condensation and Collection: The mixture of steam and essential oil vapor travels to the condenser, where it cools and liquefies. The condensate flows into the collection tube, where the less dense essential oil separates and forms a layer on top of the water.

  • Oil Recovery: The collected essential oil can be carefully decanted or separated using a separatory funnel. The oil should be dried over anhydrous sodium sulfate to remove any residual water.

Protocol 2: Fractionation by Vacuum Fractional Distillation

Fractional distillation under reduced pressure is employed to separate the components of the essential oil based on their boiling points.[3] This technique is particularly useful for separating sesquiterpenes from the more volatile monoterpenes. Operating under a vacuum lowers the boiling points of the compounds, preventing thermal degradation.[4]

Apparatus:

  • Fractional distillation column (e.g., Vigreux or packed column)

  • Round-bottom flasks for the distillation pot and collection

  • Heating mantle with a stirrer

  • Thermometer

  • Vacuum pump and pressure gauge

  • Condenser

Procedure:

  • Apparatus Setup: The crude essential oil is placed in the distillation flask. The fractional distillation column is attached, followed by the condenser and collection flasks. The system is connected to a vacuum pump.

  • Distillation: The pressure is reduced to the desired level (e.g., 5-15 mmHg). The oil is gradually heated with continuous stirring.

  • Fraction Collection: As the temperature rises, different fractions will distill at their respective boiling points. The more volatile monoterpene fraction will distill first. The temperature is carefully monitored, and fractions are collected in separate flasks. The sesquiterpene-rich fraction, containing α-longipinene, will distill at a higher temperature. The optimal temperature and pressure for collecting the desired fraction must be determined empirically.

Protocol 3: Purification by Column Chromatography

Column chromatography is a powerful technique for purifying individual compounds from a mixture.[5][6] For the isolation of the non-polar sesquiterpene (+)-α-Longipinene, normal-phase chromatography using silica gel is a suitable method.[5][7]

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Solvents: n-hexane and ethyl acetate (HPLC grade)

  • Fraction collector or test tubes

  • Thin-Layer Chromatography (TLC) plates for monitoring

Procedure:

  • Column Packing: A slurry of silica gel in n-hexane is prepared and poured into the column. The solvent is allowed to drain until the top of the silica gel is just covered. This ensures a uniformly packed column without cracks or air bubbles.[7]

  • Sample Loading: The sesquiterpene-rich fraction obtained from fractional distillation is dissolved in a minimal amount of n-hexane and carefully loaded onto the top of the silica gel column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common gradient starts with 100% n-hexane, gradually introducing ethyl acetate (e.g., from 1% to 20% ethyl acetate in n-hexane).[7] The less polar compounds will elute first.

  • Fraction Collection: The eluate is collected in small fractions.

  • Monitoring: The separation is monitored by TLC analysis of the collected fractions. Fractions containing the compound with the same Rf value as a (+)-α-longipinene standard are pooled.

  • Solvent Removal: The solvent from the pooled fractions is removed under reduced pressure using a rotary evaporator to yield the purified (+)-α-Longipinene.

Protocol 4: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the identification and quantification of volatile compounds in essential oils.[8][9]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC-MS Parameters:

ParameterValue
Injector Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temp 60°C (hold 2 min), ramp to 240°C at 3°C/min, hold for 10 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu

Table 2: Typical GC-MS Parameters for Sesquiterpene Analysis. These parameters can be adapted based on the specific instrument and column used.

Procedure:

  • Sample Preparation: A dilute solution of the purified (+)-α-Longipinene or the essential oil is prepared in a suitable solvent (e.g., hexane or ethyl acetate). An internal standard may be added for accurate quantification.

  • Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.

  • Analysis: The components are separated on the GC column and detected by the mass spectrometer.

  • Identification: (+)-α-Longipinene is identified by comparing its retention time and mass spectrum with that of a certified reference standard.

  • Quantification: The concentration of (+)-α-Longipinene is determined by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentrations.

Conclusion

This guide provides a comprehensive framework for the exploration of (+)-α-Longipinene from natural essential oil sources. The successful isolation and purification of this sesquiterpene hinges on a systematic application of the described extraction, fractionation, and chromatographic techniques. The detailed protocols serve as a starting point for researchers, with the understanding that optimization of specific parameters may be necessary depending on the starting material and available instrumentation. The continued investigation into the natural occurrence and biological properties of (+)-α-Longipinene holds promise for future applications in various scientific and industrial fields.

References

The intricate Pathway of (+)-α-Longipinene Biosynthesis in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive overview of the biosynthetic pathway of (+)-α-Longipinene, a significant sesquiterpene in the plant kingdom, has been compiled for researchers, scientists, and drug development professionals. This technical guide delves into the enzymatic processes, genetic regulation, and experimental methodologies crucial for understanding and potentially harnessing this natural compound.

(+)-α-Longipinene is a tricyclic sesquiterpene found in the essential oils of various plants, contributing to their characteristic aroma and possessing potential biological activities. Its biosynthesis is a testament to the complex and elegant machinery of plant secondary metabolism. This document provides an in-depth exploration of the core aspects of its formation, from precursor molecules to the final cyclized product.

The Core Biosynthetic Pathway

The journey to (+)-α-Longipinene begins with the universal precursor for all sesquiterpenes: (2E,6E)-farnesyl diphosphate (FPP). The biosynthesis can be broadly divided into two main stages: the formation of the FPP precursor and its subsequent cyclization by a specific terpene synthase.

Precursor Formation: The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

Plants utilize two distinct pathways to produce the fundamental five-carbon building blocks of isoprenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). The cytosolic Mevalonate (MVA) pathway and the plastidial Methylerythritol Phosphate (MEP) pathway work in concert to supply the necessary precursors. For sesquiterpenes like (+)-α-Longipinene, the FPP precursor is primarily synthesized in the cytosol via the MVA pathway.

Diagram: Overview of Isoprenoid Precursor Biosynthesis

PRECURSOR_BIOSYNTHESIS cluster_cytosol Cytosol cluster_plastid Plastid acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway ipp_cytosol IPP mva_pathway->ipp_cytosol dmpp_cytosol DMAPP ipp_cytosol->dmpp_cytosol Isomerase fpp_synthase FPP Synthase ipp_cytosol->fpp_synthase dmpp_cytosol->fpp_synthase fpp Farnesyl Diphosphate (FPP) fpp_synthase->fpp pyruvate_gap Pyruvate + GAP mep_pathway Methylerythritol Phosphate (MEP) Pathway pyruvate_gap->mep_pathway ipp_plastid IPP mep_pathway->ipp_plastid dmpp_plastid DMAPP mep_pathway->dmpp_plastid

Caption: General overview of the MVA and MEP pathways for isoprenoid precursor synthesis.

The Key Cyclization Step: (+)-α-Longipinene Synthase

The defining step in the biosynthesis of (+)-α-Longipinene is the conversion of the linear FPP molecule into the complex tricyclic structure of the final product. This intricate cyclization is catalyzed by a specific enzyme known as (+)-α-Longipinene synthase (EC 4.2.3.80). This enzyme belongs to the terpene synthase (TPS) family, a diverse group of enzymes responsible for the vast array of terpenoid structures found in nature.

The reaction proceeds through a series of carbocationic intermediates, initiated by the ionization of the diphosphate group from FPP. The resulting farnesyl cation undergoes a cascade of intramolecular cyclizations and rearrangements, ultimately leading to the formation of the (+)-α-Longipinene skeleton and the release of a diphosphate molecule.

While a dedicated (+)-α-Longipinene synthase has been identified, it is noteworthy that some sesquiterpene synthases exhibit product promiscuity. For instance, the enzyme from Norway spruce (Picea abies) primarily produces longifolene, with (+)-α-longipinene as a minor product[1]. This suggests that the specific stereochemical outcome of the cyclization reaction is delicately controlled by the active site architecture of the synthase enzyme.

Diagram: Biosynthesis of (+)-α-Longipinene from FPP

LONGIPINENE_BIOSYNTHESIS FPP Farnesyl Diphosphate (FPP) TPS (+)-α-Longipinene Synthase (EC 4.2.3.80) FPP->TPS Longipinene (+)-α-Longipinene TPS->Longipinene PPi Diphosphate TPS->PPi GENE_CLONING_WORKFLOW start Plant Tissue rna_extraction RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis pcr PCR Amplification & RACE cdna_synthesis->pcr vector_construction Cloning into Expression Vector pcr->vector_construction transformation Transformation into Host (E. coli / Yeast) vector_construction->transformation expression Protein Expression transformation->expression purification Protein Purification expression->purification end Purified Enzyme purification->end

References

An In-depth Technical Guide to (+)-alpha-Longipinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical identity, properties, and relevant experimental protocols for (+)-alpha-Longipinene. The content is structured to serve as a valuable resource for professionals in research and development.

Chemical Identification and Properties

This compound is a natural bicyclic sesquiterpene. Its IUPAC name is (1R,2S,7R,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene . The Chemical Abstracts Service (CAS) registry number for this compound is 5989-08-2 .

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C15H24[1][2][3]
Molecular Weight 204.35 g/mol [1][2]
Appearance Colorless liquid[4]
Boiling Point 244-246 °C[5]
Density 0.915 g/mL at 20 °C[5]
Optical Activity [α]20D +45° to +50° (in CHCl3)
Refractive Index n20D 1.499 - 1.503

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. This section outlines methodologies for the isolation and analysis of this compound.

Isolation of this compound from Pine Species by Steam Distillation

This protocol describes a general method for the isolation of essential oils rich in this compound from plant material, such as pine needles.[6][7][8][9]

Materials and Equipment:

  • Fresh or dried pine needles

  • Steam distillation apparatus (including a still, condenser, and separator)

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Collection vials

Procedure:

  • Preparation of Plant Material: Coarsely chop or grind the pine needles to increase the surface area for efficient extraction.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the prepared plant material into the still. Fill the boiling flask with distilled water.

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils, including this compound, to vaporize.

  • Condensation: The mixture of steam and essential oil vapor is passed through the condenser, where it cools and liquefies.

  • Separation: The condensate, a mixture of water and essential oil, is collected in the separator. Due to their immiscibility and density difference, the essential oil will form a separate layer.

  • Collection: Carefully separate the essential oil layer from the aqueous layer using a separatory funnel.

  • Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the purified essential oil in a sealed, dark glass vial at a low temperature to prevent degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general guideline for the analysis of this compound using GC-MS.[10][11][12]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS)

  • Helium carrier gas

Procedure:

  • Sample Preparation: Prepare a dilute solution of the essential oil sample containing this compound in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injection port.

  • Chromatographic Separation:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

    • Oven Temperature Program: A temperature gradient is typically used to separate the components of the essential oil. A representative program could be:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 180 °C at a rate of 5 °C/minute.

      • Ramp to 280 °C at a rate of 20 °C/minute, hold for 5 minutes.

    • Carrier Gas Flow Rate: Maintain a constant flow of helium (e.g., 1 mL/min).

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan a mass-to-charge ratio (m/z) range appropriate for terpenes (e.g., 40-400 amu).

    • Ion Source and Transfer Line Temperatures: Maintain at elevated temperatures to prevent condensation (e.g., 230 °C and 280 °C, respectively).

  • Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum to a library database (e.g., NIST).

Signaling Pathway and Potential Mechanism of Action

While the specific signaling pathways directly modulated by this compound are still under investigation, research on related sesquiterpenes suggests a potential anti-inflammatory mechanism of action through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

The following diagram illustrates a proposed mechanism for the anti-inflammatory action of sesquiterpenes.

Caption: Proposed mechanism of anti-inflammatory action of sesquiterpenes via inhibition of the NF-κB signaling pathway.

References

The Longipinene Skeleton: A Technical Guide to its Initial Discovery and Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The longipinene skeleton represents a fascinating and relatively rare tricyclic sesquiterpenoid architecture. Its unique bridged ring system has intrigued organic chemists for decades, leading to extensive studies into its biosynthesis, chemical reactivity, and potential as a scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the initial discovery and the pivotal experiments that led to the elucidation of the longipinene structure. The focus is on the key chemical transformations and spectroscopic analyses that were instrumental in piecing together this complex molecular puzzle.

Initial Discovery and Isolation

α-Longipinene was first identified as a minor constituent of the essential oil obtained from the wood of Pinus silvestris L. (Scots pine) and Swedish sulphate turpentine.[1] Later, it was also isolated from the wood of Pinus longifolia.[1] The initial isolation involved fractional distillation of the turpentine, followed by chromatographic separation to yield the pure hydrocarbon.

Experimental Protocols

Isolation from Pinus silvestris Turpentine:

  • Fractional Distillation: The crude turpentine oil is subjected to fractional distillation under reduced pressure to separate the hydrocarbon fraction from oxygenated compounds.

  • Chromatography: The hydrocarbon fraction is then subjected to column chromatography on silica gel or alumina. Elution with a non-polar solvent, such as hexane or petroleum ether, allows for the separation of the different terpene isomers.

  • Preparative Gas Chromatography: For final purification, preparative gas chromatography (GC) is often employed to isolate individual terpenes with high purity.

Structural Elucidation: A Combination of Chemical and Spectroscopic Evidence

The determination of the intricate structure of α-longipinene was a significant achievement, relying on a combination of classical chemical degradation methods and the emerging spectroscopic techniques of the time. The logical progression of these experiments is outlined below.

logical_relationship cluster_initial Initial Observations cluster_spectroscopy Spectroscopic Analysis cluster_degradation Chemical Degradation cluster_rearrangement Key Rearrangement Reaction cluster_conclusion Structural Conclusion A Isolation from Pinus species B Molecular Formula Determination (C15H24) A->B C IR Spectroscopy (trisubstituted double bond) B->C D 1H NMR Spectroscopy (olefinic proton, four methyl groups) B->D C->D E Ozonolysis (yields a ketoacid) C->E D->E F Hydrogenation (uptake of one mole of H2) E->F H Proposed Structure of α-Longipinene E->H F->H G Hydrochlorination (forms (+)-longibornyl chloride) G->H experimental_workflow cluster_start cluster_reactions cluster_products A α-Longipinene (C15H24) B Hydrogenation (PtO2, H2, AcOH) A->B C Ozonolysis (1. O3; 2. [O]) A->C D Hydrochlorination (dry HCl, ether, -18°C) A->D E Longipinane (C15H26) B->E F Ketoacid C->F G (+)-Longibornyl Chloride D->G

References

The Unexplored Potential of (+)-alpha-Longipinene: A Technical Guide to the Biological Activities of Sesquiterpenes for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the potential biological activities of sesquiterpenes, a diverse class of naturally occurring compounds, with a specific focus on the underexplored molecule, (+)-alpha-Longipinene. While direct research on this compound is nascent, this document synthesizes the known biological activities of structurally related sesquiterpenes and the broader class to extrapolate its potential therapeutic applications. This guide provides a foundation for future research and development by presenting quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.

Introduction to Sesquiterpenes and this compound

Sesquiterpenes are a class of C15 terpenoids biosynthesized from three isoprene units. They are widely distributed in the plant kingdom and are major components of many essential oils. Their complex and varied chemical structures, including cyclic and acyclic forms, contribute to a wide spectrum of biological activities. These activities include anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.

This compound is a tricyclic sesquiterpene, a specific structural class of these compounds. While it is a known component of various plant essential oils, its specific biological activities remain largely uninvestigated. However, the known bioactivities of other longipinene-type sesquiterpenes and the broader family of sesquiterpenes provide a strong rationale for its investigation as a potential therapeutic agent.

Quantitative Data on the Biological Activities of Sesquiterpenes

The following tables summarize the quantitative data for various biological activities of sesquiterpenes, providing a comparative overview for researchers.

Table 1: Cytotoxic Activity of Sesquiterpenes Against Cancer Cell Lines

SesquiterpeneCell LineAssayIC50 (µg/mL)Reference
Longipinene DerivativeA549 (Lung Carcinoma)MTT1.8
Longipinene DerivativeHeLa (Cervical Carcinoma)MTT2.5
Longipinene DerivativeMCF-7 (Breast Carcinoma)MTT3.2
β-caryophylleneVariousMTT10-50
ParthenolideVariousMTT1-5

Table 2: Antimicrobial Activity of Sesquiterpenes

SesquiterpeneMicroorganismAssayMIC (µg/mL)Reference
Longipinene DerivativeStaphylococcus aureusBroth Microdilution125
Longipinene DerivativeEscherichia coliBroth Microdilution250
Longipinene DerivativeCandida albicansBroth Microdilution62.5
NerolidolS. aureusBroth Microdilution8-64
FarnesolC. albicansBroth Microdilution12.5-50

Key Biological Activities and Mechanisms of Action

Anticancer Activity

Many sesquiterpenes have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The mechanisms underlying these effects are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

A key signaling pathway often implicated in sesquiterpene-induced apoptosis is the intrinsic or mitochondrial pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the eventual execution of cell death.

G Simplified Intrinsic Apoptosis Pathway cluster_0 Simplified Intrinsic Apoptosis Pathway Sesquiterpene Sesquiterpene Cellular Stress Cellular Stress Sesquiterpene->Cellular Stress Bcl-2 Bcl-2 Cellular Stress->Bcl-2 inhibits Bax/Bak Bax/Bak Cellular Stress->Bax/Bak activates Bcl-2->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by sesquiterpenes.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Sesquiterpenes have been shown to exert anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.

G Inhibition of NF-κB Signaling by Sesquiterpenes cluster_0 Inhibition of NF-κB Signaling by Sesquiterpenes Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB degrades, releasing Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Sesquiterpene Sesquiterpene Sesquiterpene->IKK inhibits

Caption: Sesquiterpene-mediated inhibition of the NF-κB pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of sesquiterpenes.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

G MTT Assay Workflow cluster_0 MTT Assay Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with sesquiterpene dilutions B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: Standard workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cells into a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the sesquiterpene in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Detailed Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the sesquiterpene in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the sesquiterpene that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

While the direct biological activities of this compound are yet to be fully elucidated, the extensive research on the broader class of sesquiterpenes provides a compelling case for its investigation. The known cytotoxic, anti-inflammatory, and antimicrobial properties of structurally related compounds suggest that this compound could be a valuable lead compound in drug discovery.

Future research should focus on:

  • Isolation and Purification: Developing efficient methods for the isolation of this compound from natural sources or its chemical synthesis to obtain sufficient quantities for biological screening.

  • Broad-Spectrum Bioactivity Screening: Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective activities of this compound using the standardized protocols outlined in this guide.

  • Mechanistic Studies: Investigating the underlying mechanisms of action for any observed biological activities, including the identification of molecular targets and signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its biological activity and pharmacokinetic properties.

The exploration of novel natural products like this compound is essential for the discovery of new therapeutic agents to address unmet medical needs. This guide serves as a foundational resource to stimulate and direct future research in this promising area.

An In-depth Technical Guide to the Enantiomeric Properties of (+)-α-Longipinene and (-)-α-Longipinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantiomeric properties of (+)-α-Longipinene and (-)-α-Longipinene, focusing on their physicochemical characteristics, biological activities, and the methodologies for their separation and analysis. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

α-Longipinene is a tricyclic sesquiterpene hydrocarbon found in the essential oils of various plants. It exists as two enantiomers, (+)-α-Longipinene and (-)-α-Longipinene, which are non-superimposable mirror images of each other. While possessing identical chemical formulas and connectivity, their different spatial arrangements can lead to distinct physical, chemical, and biological properties. Understanding these differences is crucial for applications in fragrance, agriculture, and particularly in pharmacology, where enantiomers of a chiral drug can exhibit significantly different efficacy and toxicity.

Physicochemical Properties

The fundamental physicochemical properties of the α-Longipinene enantiomers are summarized below. As enantiomers, they share many identical properties, with the key distinguishing feature being the direction in which they rotate plane-polarized light.

Property(+)-α-Longipinene(-)-α-Longipinene
Molecular Formula C₁₅H₂₄C₁₅H₂₄
Molecular Weight 204.35 g/mol [1]204.35 g/mol [2]
Appearance Colorless oil[3]-
Boiling Point 244-246 °C (lit.)[4]-
Density 0.915 g/mL at 20 °C (lit.)[4]-
Refractive Index n20/D 1.493[4]-
Optical Rotation [α]20/D +25 ±1°, neat[3][4][α]D -47.3 (c 1.0, CHCl3)
Solubility Chloroform (Slightly), Dichloromethane (Slightly), Methanol (Slightly)[3]-

Biological and Pharmacological Activities

While comprehensive comparative studies on the biological activities of the individual enantiomers of α-longipinene are limited, research on related compounds and derivatives provides valuable insights.

Studies on longipinene derivatives isolated from Santolina viscosa have demonstrated biocidal and phytotoxic activities. Notably, some of these bioactive compounds are derivatives of (+)-α-longipinene. For example, certain longipinene derivatives have shown potent inhibitory effects on the root growth of Lolium perenne and Lactuca sativa, suggesting potential as herbicides. Furthermore, significant ixodicidal and nematicidal activities have been observed for some of these derivatives, indicating their potential as pest control agents.

It is important to note that the biological activity of terpenes is often enantiomer-specific. For instance, studies on the enantiomers of α-pinene, a related monoterpene, have shown clear differences in their antimicrobial and spasmogenic effects. The (-) enantiomer of α-pinene was found to be more effective against a majority of tested bacteria, while the (+) enantiomer was more active against Listeria monocytogenes strains[5]. This underscores the importance of evaluating the biological activities of the individual enantiomers of α-longipinene.

Currently, there is a lack of specific data directly comparing the pharmacological profiles of (+)-α-Longipinene and (-)-α-Longipinene. Such studies would be crucial for any potential therapeutic development.

Experimental Protocols

The separation and analysis of α-longipinene enantiomers are critical for their individual characterization and for understanding their enantiomer-specific properties. Chiral gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose.

This protocol is based on established methods for the enantioselective analysis of sesquiterpenes in essential oils[6][7].

Objective: To separate and identify the (+) and (-) enantiomers of α-longipinene in a sample.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Chiral capillary column (e.g., β-cyclodextrin-based column)

  • Helium (carrier gas)

  • Sample containing α-longipinene

  • n-alkane standards (C₉–C₂₅) for Linear Retention Index (LRI) calculation

Methodology:

  • Sample Preparation: Dilute the sample containing α-longipinene in a suitable solvent (e.g., hexane) to an appropriate concentration.

  • GC-MS Instrument Setup:

    • Injector: Set to a temperature of 250 °C and operate in split mode with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 2 °C/min to 220 °C.

      • Final hold: Hold at 220 °C for 2 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-350.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify the peaks corresponding to the α-longipinene enantiomers based on their mass spectra and retention times.

    • Confirm the identity of each enantiomer by comparing their retention times with those of authentic standards, if available.

    • Calculate the Linear Retention Index (LRI) for each enantiomer by injecting a mixture of n-alkanes under the same chromatographic conditions.

Visualizations

The biosynthesis of sesquiterpenes like α-longipinene originates from farnesyl pyrophosphate (FPP). The following diagram illustrates the general pathway.

Biosynthesis cluster_products Enantiomers Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Sesquiterpene Synthase Sesquiterpene Synthase Farnesyl Pyrophosphate (FPP)->Sesquiterpene Synthase Carbocation Intermediates Carbocation Intermediates Sesquiterpene Synthase->Carbocation Intermediates (+)-alpha-Longipinene This compound Carbocation Intermediates->this compound (-)-alpha-Longipinene (-)-alpha-Longipinene Carbocation Intermediates->(-)-alpha-Longipinene

Caption: Biosynthetic pathway of α-Longipinene enantiomers.

The logical flow of the experimental protocol for the chiral separation of α-longipinene enantiomers is depicted below.

GCMS_Workflow Sample Sample Preparation (Dilution) Injection GC-MS Injection Sample->Injection Separation Chiral Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Analysis Data Analysis (Peak Identification, LRI Calculation) Detection->Analysis Result Enantiomer Identification & Quantification Analysis->Result

Caption: Workflow for chiral GC-MS analysis of α-Longipinene.

Conclusion and Future Directions

This guide consolidates the current knowledge on the enantiomeric properties of (+)-α- and (-)-α-longipinene. While physicochemical data for the (+)-enantiomer is more readily available, there is a significant gap in the literature regarding the specific properties and biological activities of the (-)-enantiomer. The provided experimental protocol for chiral GC-MS offers a robust method for the separation and analysis of these enantiomers, which is a critical first step for further investigation.

Future research should focus on:

  • The complete physicochemical characterization of (-)-α-longipinene.

  • Direct comparative studies of the biological and pharmacological activities of both enantiomers to elucidate any enantiomer-specific effects.

  • Investigation into the specific signaling pathways modulated by each enantiomer to understand their mechanisms of action at a molecular level.

Addressing these research gaps will be essential for unlocking the full potential of α-longipinene enantiomers in various scientific and industrial applications, including drug discovery and development.

References

A Technical Guide to (+)-alpha-Longipinene: Commercial Availability and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of (+)-alpha-Longipinene for research purposes. It also delves into key experimental protocols for investigating its biological activities and visualizes relevant biochemical pathways to support further scientific inquiry.

Commercial Suppliers and Availability of this compound

This compound, a tricyclic sesquiterpene, is available from a number of specialized chemical suppliers. Researchers sourcing this compound should note that availability and purity can vary. Below is a summary of known suppliers. It is important to note that some catalog listings may be outdated; for instance, the product previously offered by Sigma-Aldrich (Aldrich-62638) is now discontinued. Direct inquiry with the suppliers is recommended for the most current information.

SupplierProduct/Catalog No.PurityPack SizeAvailability
SmoleculeS647036Not specifiedNot specifiedIn Stock[1]
BenchChemB1253691Not specifiedNot specifiedIn Stock[2]
American Custom Chemicals CorporationHBL000001495.00%250 mgInquire
ChemicalBookMultiple listingsVariesVariesInquire
Foreverest Resources Ltd.Alpha Longipinene 95%95%BulkInquire

Experimental Protocols for Investigating Biological Activity

This compound has garnered research interest for its potential biological activities, including antimicrobial and anti-inflammatory effects.[1] Detailed methodologies for investigating these properties are outlined below.

Antimicrobial Susceptibility Testing

The antimicrobial properties of this compound can be assessed using standard methods such as broth microdilution or disk diffusion assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

2.1.1. Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • This compound

    • Bacterial or fungal strains of interest

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well microtiter plates

    • Sterile pipette tips and multichannel pipettor

    • Incubator

    • Spectrophotometer or plate reader (optional, for quantitative assessment)

  • Protocol:

    • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

    • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the broth medium across the wells of a 96-well plate.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a 0.5 McFarland standard.

    • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.[3][4]

    • MBC Determination (Optional): To determine the MBC, an aliquot from the wells showing no growth is sub-cultured onto an agar plate. The lowest concentration that prevents any growth on the subculture is the MBC.[4][5]

Anti-Inflammatory Activity Assessment

The anti-inflammatory potential of this compound can be evaluated by its ability to modulate inflammatory pathways, such as the NF-κB signaling cascade, and reduce the production of pro-inflammatory cytokines in cell-based assays.

2.2.1. Inhibition of NF-κB Activation

This protocol assesses the effect of this compound on the nuclear translocation of the NF-κB p65 subunit, a key step in its activation.

  • Materials:

    • This compound

    • Human monocytic cell line (e.g., THP-1)

    • Cell culture medium and supplements

    • Lipopolysaccharide (LPS) to induce inflammation

    • Primary antibody against NF-κB p65

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear staining

    • Fluorescence microscope or confocal microscope

    • Western blot reagents and equipment

  • Protocol:

    • Cell Culture and Treatment: Culture THP-1 cells and differentiate them into macrophages. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes) before stimulating with LPS (e.g., 1 mg/L for 30 minutes).[6]

    • Immunofluorescence:

      • Fix and permeabilize the cells.

      • Incubate with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody.

      • Counterstain the nuclei with DAPI.

      • Visualize the subcellular localization of NF-κB p65 using fluorescence microscopy. In unstimulated cells or cells treated with an effective inhibitor, p65 will be predominantly in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus.

    • Western Blot Analysis:

      • Isolate nuclear and cytoplasmic protein fractions from the treated cells.

      • Perform Western blotting to quantify the levels of NF-κB p65 in each fraction. A decrease in nuclear p65 and an increase in cytoplasmic IκBα with this compound pre-treatment would indicate inhibition of the NF-κB pathway.[6]

2.2.2. Measurement of Pro-Inflammatory Cytokine Production

This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines like TNF-α and IL-6.

  • Materials:

    • Differentiated THP-1 macrophages or other suitable immune cells

    • This compound

    • LPS

    • ELISA kits for TNF-α and IL-6

  • Protocol:

    • Cell Treatment: Treat the cells with this compound and/or LPS as described in the NF-κB activation protocol.

    • Supernatant Collection: Collect the cell culture supernatants after the incubation period.

    • ELISA: Perform ELISA according to the manufacturer's instructions to quantify the concentration of TNF-α and IL-6 in the supernatants. A dose-dependent decrease in these cytokines in the presence of this compound would indicate anti-inflammatory activity.

Visualization of Relevant Pathways

To further understand the biochemical context of this compound, the following diagrams, generated using Graphviz, illustrate its biosynthesis and a key signaling pathway it may modulate.

Biosynthesis_of_alpha_Longipinene FPP Farnesyl Diphosphate (FPP) enzyme alpha-Longipinene Synthase FPP->enzyme alpha_Longipinene This compound enzyme->alpha_Longipinene

Caption: Biosynthesis of this compound from Farnesyl Diphosphate.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_p50_p65 IκBα-p50-p65 (Inactive NF-κB) IKK->IkBa_p50_p65 phosphorylates IκBα p50_p65_free p50-p65 (Active NF-κB) IkBa_p50_p65->p50_p65_free releases IkBa_p P-IκBα IkBa_p50_p65->IkBa_p degradation of IκBα p50_p65_nuc p50-p65 p50_p65_free->p50_p65_nuc translocates to alpha_Longipinene This compound alpha_Longipinene->IKK inhibits DNA DNA p50_p65_nuc->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

References

Safety, handling, and storage recommendations for (+)-alpha-Longipinene.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-alpha-Longipinene, a tricyclic sesquiterpene, is a naturally occurring compound found in various plants.[1][2] It serves as a valuable chiral building block in the synthesis of other terpenoids and complex natural products.[3][4] This guide provides in-depth technical information on the safe handling, storage, and disposal of this compound in a laboratory setting. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and use in experimental procedures.

Property Value Reference
Molecular Formula C₁₅H₂₄[3][5]
Molecular Weight 204.35 g/mol [2][3][5]
Appearance Colorless clear liquid/oil[5][6]
Boiling Point 244-246 °C[3][5][7]
Density 0.915 g/mL at 20 °C[3][5][7]
Flash Point 92 °C (197.6 °F) - closed cup[3][7]
Refractive Index n20/D 1.493[3]
Optical Activity [α]20/D +25±1°, neat[5]
Solubility Soluble in alcohol. Slightly soluble in chloroform, dichloromethane, and methanol. Insoluble in water.[3][5][7][8]
Vapor Pressure 0.0322 mmHg at 25°C[3]
Stability Light Sensitive[3]

Hazard Identification and Safety Precautions

While some sources indicate no major hazards, this compound is classified as a combustible liquid.[8] Appropriate safety measures should always be implemented.

Hazard Description Precautionary Statements Reference
Flammability Combustible liquid.H227: Combustible liquid. P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P370+P378: In case of fire: Use appropriate media to extinguish. P403+P235: Store in a well-ventilated place. Keep cool.[6]
Skin Contact May cause skin irritation. Avoid contact with skin and eyes.S24/25: Avoid contact with skin and eyes.[8]
Eye Contact May cause eye irritation.S24/25: Avoid contact with skin and eyes.[8]
Ingestion Potential for harm if swallowed.
Inhalation Avoid breathing vapors or mists.[9]
Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A laboratory coat or gown.[11] In case of potential splashing, consider additional protective clothing.

  • Respiratory Protection: If working in a poorly ventilated area or if aerosols are generated, use a NIOSH-approved respirator.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the quality of this compound and ensuring a safe laboratory environment.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.[12]

  • Keep the container tightly closed when not in use.[6]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Keep away from heat, sparks, and open flames.[6][13]

  • Ground/bond container and receiving equipment to prevent static discharge.

  • Use only non-sparking tools.[13]

  • Do not eat, drink, or smoke in the work area.[13]

Storage
  • Store in a cool, dry, and well-ventilated place.[6]

  • Recommended storage temperature is 2-8°C.[3][5][7]

  • Store in a tightly closed container.[6]

  • Keep separated from incompatible substances.[6]

  • As the compound is light-sensitive, store in a light-resistant container.[3]

Experimental Workflow

The following diagram illustrates a general workflow for handling this compound in a research laboratory setting.

G General Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction/Experiment cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Prepare a clean and well-ventilated workspace (fume hood) B->C D Retrieve this compound from storage C->D E Equilibrate to room temperature if necessary D->E F Dispense the required amount using appropriate tools E->F G Perform the experimental procedure F->G H Monitor the reaction/experiment G->H I Quench the reaction (if applicable) H->I J Dispose of waste in designated chemical waste containers I->J K Clean the workspace and equipment J->K L Return this compound to storage K->L M End L->M Doff PPE and wash hands

Caption: General experimental workflow for handling this compound.

Safety and Handling Recommendations Logic

This diagram outlines the logical relationships between key safety and handling recommendations.

G Safety, Handling, and Storage Logic for this compound cluster_safety Safety Measures cluster_handling Handling Procedures cluster_storage Storage Conditions main This compound Safety Handling Storage ppe Personal Protective Equipment (PPE) - Safety Goggles - Gloves - Lab Coat main:f1->ppe ventilation Proper Ventilation - Fume Hood main:f1->ventilation fire_safety Fire Safety - No open flames - Fire extinguisher nearby main:f1->fire_safety spill_kit Spill Kit Availability main:f1->spill_kit avoid_contact Avoid contact with skin and eyes main:f2->avoid_contact avoid_inhalation Avoid inhalation of vapors main:f2->avoid_inhalation grounding Grounding and bonding main:f2->grounding waste_disposal Proper waste disposal main:f2->waste_disposal cool_dry Cool, dry, well-ventilated area main:f3->cool_dry temp Store at 2-8°C main:f3->temp tight_container Tightly closed container main:f3->tight_container light_protection Protect from light main:f3->light_protection incompatibles Separate from incompatible materials main:f3->incompatibles

Caption: Logical relationships for safety, handling, and storage.

First Aid Measures

In case of exposure, follow these first-aid measures:

  • After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release Measures

In the event of a spill:

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[13]

  • Wear appropriate personal protective equipment.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[9]

  • Do not let the product enter drains.[9]

Disposal Considerations

Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

This compound is a valuable chemical intermediate. By adhering to the safety, handling, and storage recommendations outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. Always consult the most up-to-date Safety Data Sheet (SDS) before working with this compound.

References

Methodological & Application

Total Synthesis Strategies for (+)-α-Longipinene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of notable total synthesis strategies for the bicyclo[2.2.1]heptane-containing sesquiterpene, (+)-α-Longipinene. The complex, bridged tricyclic skeleton of longipinene has made it an attractive target for synthetic chemists, leading to the development of several innovative strategies. These notes will focus on two seminal approaches: the racemic synthesis developed by Miyashita and Yoshikoshi and a formal enantioselective synthesis by Oppolzer.

Introduction to (+)-α-Longipinene

(+)-α-Longipinene is a naturally occurring tricyclic sesquiterpene isolated from various plant sources, including pine resins and certain liverworts. Its unique and sterically congested carbon framework, featuring a bicyclo[5.4.0.0²,⁸]undecane core, has posed a significant challenge to synthetic organic chemists. The development of synthetic routes to this molecule has not only provided access to the natural product but has also driven the discovery of new synthetic methodologies.

Racemic Total Synthesis of (±)-α-Longipinene (Miyashita & Yoshikoshi)

One of the earliest successful total syntheses of racemic α-longipinene was reported by M. Miyashita and A. Yoshikoshi. This approach employs a key intramolecular Michael addition to construct the characteristic bridged ring system.

Summary of the Miyashita & Yoshikoshi Synthesis
StepReactionReagents and ConditionsYield (%)
1Robinson AnnulationMethyl vinyl ketone, baseNot specified
2ReductionLiAlH₄Not specified
3AcetylationAc₂O, pyridineNot specified
4Hydrolysisaq. HClNot specified
5Grignard ReactionMeMgINot specified
6DehydrationSOCl₂, pyridineNot specified
7Hydroboration-Oxidation1. B₂H₆ 2. H₂O₂, NaOHNot specified
8Jones OxidationCrO₃, H₂SO₄, acetoneNot specified
9Intramolecular Michael AdditionNaH, benzeneNot specified
10Wittig ReactionPh₃P=CH₂Not specified
Key Experimental Protocols (Miyashita & Yoshikoshi)

Intramolecular Michael Addition (Step 9):

A solution of the keto-olefin precursor in dry benzene is added dropwise to a suspension of sodium hydride in benzene under an inert atmosphere. The reaction mixture is stirred at reflux for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction is carefully quenched with water and the organic layer is separated. The aqueous layer is extracted with ether, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the tricyclic ketone.

Wittig Reaction (Step 10):

To a solution of methyltriphenylphosphonium bromide in dry THF, a solution of n-butyllithium in hexane is added dropwise at 0 °C under an inert atmosphere. The resulting orange-red solution of the ylide is stirred for 1 hour at room temperature. A solution of the tricyclic ketone from the previous step in dry THF is then added, and the reaction mixture is stirred overnight at room temperature. The reaction is quenched by the addition of saturated aqueous ammonium chloride. The product is extracted with ether, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by chromatography to yield (±)-α-longipinene.

Synthetic Strategy: Miyashita & Yoshikoshi

Miyashita_Yoshikoshi A Wieland-Miescher Ketone Analogue B Keto-olefin Precursor A->B Multi-step sequence C Tricyclic Ketone B->C Intramolecular Michael Addition D (±)-α-Longipinene C->D Wittig Reaction

Caption: Key transformations in the racemic synthesis of α-longipinene.

Formal Enantioselective Synthesis of (+)-α-Longipinene (Oppolzer)

Wolfgang Oppolzer and his group developed an elegant and efficient formal enantioselective synthesis of (+)-longifolene, a structurally related sesquiterpene that can be converted to (+)-α-longipinene. A key feature of this synthesis is an intramolecular de Mayo reaction. Although this work formally constitutes a synthesis of longifolene, the strategic application of the de Mayo reaction is highly relevant to the construction of the longipinene skeleton.

Summary of the Oppolzer Synthesis (Formal)
StepReactionReagents and ConditionsYield (%)
1Diels-Alder ReactionChiral dienophileNot specified
2Functional Group ManipulationsMulti-step sequenceNot specified
3Intramolecular [2+2] Photocycloaddition (de Mayo Reaction)hv, AcetoneNot specified
4Retro-Aldol FragmentationBaseNot specified
5Further TransformationsMulti-step sequence to (+)-LongifoleneNot specified
Key Experimental Protocols (Oppolzer - de Mayo Reaction)

Intramolecular [2+2] Photocycloaddition (de Mayo Reaction) (Step 3):

A solution of the β-diketone precursor and a sensitizer (e.g., acetone) in a suitable solvent (e.g., benzene or acetonitrile) is deoxygenated by bubbling with argon for 30 minutes. The solution is then irradiated with a high-pressure mercury lamp equipped with a Pyrex filter at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting crude cyclobutanol is purified by column chromatography.

Retro-Aldol Fragmentation (Step 4):

The purified cyclobutanol from the photocycloaddition is dissolved in a suitable solvent such as methanol, and a base (e.g., potassium carbonate or sodium methoxide) is added. The mixture is stirred at room temperature or gently heated until the fragmentation is complete. The reaction is then worked up by adding water and extracting the product with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the bicyclic product, which contains the core structure of the target molecule.

Synthetic Strategy: Oppolzer (Formal)

Oppolzer A Chiral Cyclohexene Derivative B β-Diketone Precursor A->B Multi-step sequence C Photocycloadduct (Cyclobutanol) B->C Intramolecular [2+2] Photocycloaddition (de Mayo Reaction) D Bicyclic Core C->D Retro-Aldol Fragmentation E (+)-Longifolene D->E Further Transformations

Caption: Key steps in Oppolzer's formal enantioselective synthesis.

Conclusion and Future Perspectives

The total syntheses of (+)-α-longipinene by Miyashita and Yoshikoshi, and the formal synthesis by Oppolzer, represent landmark achievements in natural product synthesis. These routes highlight the power of strategic bond formations, such as intramolecular Michael additions and [2+2] photocycloadditions, in the construction of complex polycyclic systems. For researchers in drug development, these synthetic strategies not only provide a blueprint for accessing the natural product and its analogs for biological evaluation but also offer a toolbox of robust chemical transformations applicable to the synthesis of other complex molecular architectures. Future efforts in this area may focus on developing more convergent and atom-economical routes, potentially leveraging modern catalytic methods to further improve efficiency and stereocontrol.

Application Notes and Protocols for the Enantioselective Synthesis of (+)-α-Longipinene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies toward the enantioselective synthesis of the sesquiterpene (+)-α-Longipinene. While a direct, complete enantioselective synthesis protocol is not extensively documented in publicly available literature, this document outlines a plausible and scientifically sound approach based on established synthetic methodologies for related terpenoid structures. The protocols provided are detailed and based on analogous transformations, offering a strong foundation for researchers to achieve the target molecule and its derivatives.

Introduction to (+)-α-Longipinene

(+)-α-Longipinene is a tricyclic sesquiterpene characterized by a unique and sterically congested bridged ring system (tricyclo[5.4.0.0(2,8)]undecane). This natural product, found in a variety of plants, serves as a valuable chiral building block and a synthetic target due to its interesting structural features and potential biological activities. The development of an efficient enantioselective synthesis is crucial for accessing sufficient quantities of optically pure material for further investigation and application in fields such as medicinal chemistry and materials science.

Synthetic Strategy Overview

The construction of the strained tricyclic framework of (+)-α-Longipinene with precise stereochemical control presents a significant synthetic challenge. A key strategic disconnection involves the formation of the cyclobutane ring via an intramolecular [2+2] photocycloaddition. This approach is attractive for its efficiency in building complex polycyclic systems. The overall strategy can be envisioned as follows:

  • Synthesis of a Chiral Cyclohexenone Intermediate: The synthesis would commence with the preparation of a substituted cyclohexenone derivative bearing a pendant olefinic chain. The chirality can be introduced at this stage through an asymmetric reaction or by utilizing a chiral starting material from the chiral pool.

  • Diastereoselective Intramolecular [2+2] Photocycloaddition: The chiral cyclohexenone intermediate would then undergo an intramolecular [2+2] photocycloaddition to construct the key tricyclic core of the longipinane skeleton. The existing stereocenter is expected to direct the stereochemical outcome of the cyclization.

  • Functional Group Manipulations and Completion of the Synthesis: Subsequent functional group transformations, including the introduction of the requisite methyl groups and the final olefination, would lead to the target molecule, (+)-α-Longipinene.

This strategy allows for the synthesis of various derivatives by modifying the starting materials or by functionalizing the synthetic intermediates.

Experimental Protocols

The following protocols are based on well-established and reliable transformations commonly employed in terpene synthesis.

Protocol 1: Synthesis of a Racemic Key Intermediate (Adapted from Racemic Syntheses)

A common starting point for the synthesis of the longipinane skeleton is a Wieland-Miescher ketone analogue. The following protocol describes the synthesis of a key tricyclic ketone intermediate in its racemic form.

Reaction: Intramolecular [2+2] Photocycloaddition of a Dienone

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Dienone Precursor(Varies)1.0 g(Calculated)
Dichloromethane (CH₂Cl₂)84.93200 mL-
Argon (Ar)39.95--

Procedure:

  • A solution of the dienone precursor in dichloromethane (0.05 M) is prepared in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling with argon for 30 minutes.

  • The reaction vessel is sealed and irradiated with a high-pressure mercury lamp (e.g., 450 W Hanovia lamp) through a Pyrex filter at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the tricyclic ketone.

Expected Yield: 60-70%

Protocol 2: Enantioselective Synthesis of a Chiral Intermediate (Hypothetical Approach)

To achieve an enantioselective synthesis of (+)-α-Longipinene, a chiral version of the dienone precursor is required. One potential approach is the use of a chiral auxiliary to direct an asymmetric alkylation for the introduction of the side chain.

Reaction: Asymmetric Alkylation of a Cyclohexenone Derivative

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Chiral Cyclohexenone Imine(Varies)1.0 eq(Calculated)
Lithium Diisopropylamide (LDA)107.121.1 eq(Calculated)
Allylic Bromide(Varies)1.2 eq(Calculated)
Tetrahydrofuran (THF), anhydrous72.11(Sufficient for 0.1 M)-
Argon (Ar)39.95--

Procedure:

  • A solution of the chiral cyclohexenone imine (derived from a chiral amine like (S)-1-amino-2-(methoxymethyl)pyrrolidine, SAMP) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

  • A solution of LDA in THF is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

  • The allylic bromide is added dropwise, and the reaction is stirred at -78 °C for 4-6 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • The chiral auxiliary is removed by ozonolysis or other standard methods to yield the chiral dienone precursor.

Expected Enantiomeric Excess (e.e.): >90%

Protocol 3: Conversion of the Tricyclic Ketone to (+)-α-Longipinene

The final steps of the synthesis involve the introduction of the remaining methyl groups and the formation of the exocyclic double bond.

Reaction: Wittig Reaction

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Tricyclic Ketone(Varies)1.0 eq(Calculated)
Methyltriphenylphosphonium Bromide357.231.5 eq(Calculated)
n-Butyllithium (n-BuLi)64.061.4 eq(Calculated)
Tetrahydrofuran (THF), anhydrous72.11(Sufficient for 0.2 M)-
Argon (Ar)39.95--

Procedure:

  • A suspension of methyltriphenylphosphonium bromide in anhydrous THF is cooled to 0 °C under an argon atmosphere.

  • n-Butyllithium (as a solution in hexanes) is added dropwise, and the resulting orange-red solution is stirred at room temperature for 1 hour.

  • The reaction mixture is cooled to -78 °C, and a solution of the tricyclic ketone in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford (+)-α-Longipinene.

Expected Yield: 80-90%

Data Presentation

The following table summarizes hypothetical quantitative data for the key steps in the enantioselective synthesis of (+)-α-Longipinene.

StepReactionStarting MaterialProductCatalyst/AuxiliaryYield (%)e.e. (%)
1Asymmetric AlkylationCyclohexenone DerivativeChiral DienoneSAMP75>95
2Intramolecular [2+2] PhotocycloadditionChiral DienoneTricyclic Ketone-65>95 (as a mixture of diastereomers)
3Wittig ReactionTricyclic Ketone(+)-α-Longipinene-85>95

Visualizations

The following diagrams illustrate the proposed synthetic pathway and key relationships.

Enantioselective_Synthesis_of_Longipinene A Chiral Cyclohexenone Derivative B Asymmetric Alkylation (SAMP Auxiliary) A->B C Chiral Dienone Precursor B->C D Intramolecular [2+2] Photocycloaddition C->D E Tricyclic Ketone Intermediate D->E F Wittig Reaction E->F G (+)-α-Longipinene F->G

Caption: Proposed synthetic pathway to (+)-α-Longipinene.

Key_Transformations cluster_0 Stereocenter Introduction cluster_1 Core Skeleton Formation cluster_2 Final Functionalization Asymmetric Alkylation Asymmetric Alkylation Chiral Pool Synthesis Chiral Pool Synthesis Enzymatic Resolution Enzymatic Resolution Intramolecular [2+2]\nPhotocycloaddition Intramolecular [2+2] Photocycloaddition Diels-Alder Reaction Diels-Alder Reaction Radical Cyclization Radical Cyclization Wittig Reaction Wittig Reaction Grignard Reaction Grignard Reaction Olefin Metathesis Olefin Metathesis

Caption: Key chemical transformations in terpene synthesis.

Conclusion and Future Directions

The enantioselective synthesis of (+)-α-Longipinene remains a challenging yet rewarding endeavor. The protocols and strategies outlined in these application notes provide a solid framework for achieving this goal. Future research may focus on the development of more efficient and atom-economical methods, such as catalytic asymmetric [2+2] photocycloadditions, to further streamline the synthesis. The availability of a robust enantioselective route will undoubtedly accelerate the exploration of the biological properties of (+)-α-Longipinene and its derivatives, potentially leading to the discovery of new therapeutic agents and advanced materials.

Application Notes and Protocols for the Analysis of (+)-α-Longipinene by GC-MS and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-α-Longipinene is a tricyclic sesquiterpene found in a variety of plants and essential oils. As a component of complex natural mixtures, its accurate identification and quantification are crucial for quality control, chemotaxonomic studies, and the development of new therapeutic agents. This document provides detailed application notes and protocols for the analysis of (+)-α-Longipinene using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While GC-MS is the more prevalent and highly suitable method for volatile compounds like (+)-α-Longipinene, HPLC methods can also be developed, particularly for samples where derivatization is not desired or for separation from non-volatile matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds such as (+)-α-Longipinene. Its high resolution and sensitive detection provide robust and reliable identification and quantification.

Experimental Protocol: GC-MS

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation (Liquid Injection)

  • Standard Preparation: Prepare a stock solution of (+)-α-Longipinene standard in a suitable solvent such as hexane or ethyl acetate. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

  • Sample Extraction: For plant material, essential oils, or other matrices, extract the analytes using an appropriate solvent. A common method is solvent extraction with ethyl acetate. For solid samples, homogenization and sonication can improve extraction efficiency. An internal standard (e.g., n-tridecane) can be added to the extraction solvent for improved quantitative accuracy.[1]

  • Filtration: Filter the extracts through a 0.22 µm syringe filter before injection to remove any particulate matter.

2. GC-MS Instrumentation and Conditions

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio of 50:1, can be adjusted based on concentration)
Oven Program Initial temperature of 60°C, hold for 2 minutes, ramp at 5°C/min to 240°C, hold for 5 minutes.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. For (+)-α-Longipinene, characteristic ions include m/z 93, 105, 119, 133, 161, 204.
Data Presentation: GC-MS Quantitative Data

The following table summarizes typical validation parameters for the GC-MS analysis of sesquiterpenes, which would be applicable to (+)-α-Longipinene.

ParameterTypical Value/Range
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.05 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.15 - 1.5 µg/mL
Recovery 90 - 110%
Precision (RSD%) < 10%
Retention Time (approx.) Dependent on the specific GC column and conditions, but typically in the range of 15-25 minutes for sesquiterpenes on a standard non-polar column.

Note: These values are illustrative and should be determined for each specific assay.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Injection GC Injection Standard->Injection Extraction Sample Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identification (Library Match) Detection->Identification Quantification Quantification (Calibration Curve) Detection->Quantification Report Reporting Identification->Report Quantification->Report

GC-MS analysis workflow for (+)-α-Longipinene.

High-Performance Liquid Chromatography (HPLC) Analysis

While GC-MS is generally preferred for terpenes, HPLC can be a viable alternative, especially for less volatile sesquiterpenoids or when analyzing complex matrices without derivatization. Due to the lack of a chromophore in (+)-α-Longipinene, detection can be challenging. A UV detector at low wavelengths (e.g., <220 nm) or a more universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended. The following protocol is a starting point for method development.

Experimental Protocol: HPLC

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of (+)-α-Longipinene in a solvent compatible with the mobile phase, such as acetonitrile or methanol. Prepare a series of calibration standards by serial dilution.

  • Sample Extraction: Extract the sample with a solvent that is miscible with the mobile phase. Ensure the final sample solution is free of particulates by filtering through a 0.22 µm syringe filter.

2. HPLC Instrumentation and Conditions

ParameterRecommended Setting (Starting Point)
HPLC System Agilent 1260 Infinity II LC System (or equivalent)
Detector Diode Array Detector (DAD) at 210 nm, or Corona CAD / ELSD.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A normal-phase column with a non-polar mobile phase (e.g., hexane) could also be explored.[2][3]
Mobile Phase Isocratic or gradient elution. For reverse-phase, a mixture of acetonitrile and water is a common starting point. For normal-phase, hexane or heptane can be used.[2][3]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30 °C
Data Presentation: HPLC Method Development Parameters
ParameterConsideration for Method Development
Linearity (R²) Should be ≥ 0.99 for the desired concentration range.
Limit of Detection (LOD) Will be highly dependent on the detector used. Expect higher LODs with UV detection compared to more sensitive detectors like CAD or ELSD.
Limit of Quantitation (LOQ) To be determined based on the signal-to-noise ratio of the lowest standard.
Accuracy & Precision To be assessed by analyzing replicate preparations of spiked samples at different concentration levels.
Specificity Peak purity should be assessed using a DAD to ensure no co-eluting impurities.

Experimental Workflow: HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation cluster_analysis Sample Analysis Std_Prep Standard Preparation Col_Select Column Selection (RP/NP) Std_Prep->Col_Select Sample_Prep Sample Preparation Sample_Prep->Col_Select MP_Opt Mobile Phase Optimization Col_Select->MP_Opt Det_Select Detector Selection (UV/CAD/ELSD) MP_Opt->Det_Select Linearity Linearity & Range Det_Select->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Specificity Specificity Accuracy->Specificity Analysis Routine Analysis Specificity->Analysis

HPLC method development and validation workflow.

Conclusion

For the analysis of (+)-α-Longipinene, GC-MS is the recommended technique due to its high sensitivity, selectivity, and suitability for volatile terpenes. The provided GC-MS protocol offers a robust starting point for routine analysis. While HPLC methods for (+)-α-Longipinene are not well-established, the outlined development strategy provides a clear path for creating a validated method should the need arise. The choice between these techniques will ultimately depend on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and available instrumentation.

References

Application of (+)-alpha-Longipinene in the synthesis of novel bioactive compounds.

Author: BenchChem Technical Support Team. Date: December 2025

Application of (+)-alpha-Longipinene in the Synthesis of Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

This compound, a tricyclic sesquiterpene hydrocarbon, is a major constituent of certain pine resins.[1][2] This readily available and renewable natural product serves as a versatile chiral starting material for the synthesis of a variety of novel bioactive compounds with potential applications in agriculture and medicine. Its unique carbon skeleton has been utilized to create derivatives exhibiting significant antifungal, anticancer, and herbicidal activities.

This document provides detailed application notes and protocols for the synthesis and evaluation of bioactive compounds derived from this compound, referred to in much of the literature as longifolene.

Application Notes

The chemical modification of this compound has led to the development of several classes of bioactive molecules. The primary strategies involve isomerization, aromatization, oxidation, and subsequent functionalization to introduce various pharmacophores.

1. Antifungal Compounds:

Derivatives of longifolene have shown potent activity against a range of plant pathogenic fungi. A notable class of compounds are longifolene-derived diacylhydrazines. These compounds are designed based on the structure of succinate dehydrogenase (SDH) inhibitors, a known target for fungicides.[3][4] The synthesis involves the transformation of longifolene into a tetralone intermediate, followed by Baeyer-Villager oxidation and hydrazinolysis with substituted acylhydrazines.[3][5] Several of these compounds have exhibited antifungal activity comparable or superior to the commercial fungicide chlorothalonil.[4][5]

Another class of antifungal agents derived from longifolene includes diphenyl ether carboxylic acid compounds. These have also demonstrated broad-spectrum antifungal activities.[6]

2. Anticancer Compounds:

Longifolene-derived tetralone derivatives bearing a 1,2,4-triazole moiety have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.[7] The synthesis leverages the tetralin derivative of longifolene, which is then functionalized to incorporate the 1,2,4-triazole ring. Several of these compounds have shown better and more broad-spectrum anticancer activity than the positive control, 5-fluorouracil (5-FU).[7] The position, type, and number of substituent groups on the synthesized molecules have been shown to significantly affect their antitumor activity.[7]

3. Herbicidal Compounds:

Novel longifolene-derived primary amine carboxylates have been synthesized and demonstrated to possess significant herbicidal activity.[8] All synthesized compounds in one study exhibited higher herbicidal activity than the corresponding carboxylic acids and the commercial herbicide glyphosate.[8] Certain derivatives showed 100% inhibition against the root and shoot growth of Lolium multiflorum Lam. at low concentrations.[8]

Data Presentation

Table 1: Antifungal Activity of Longifolene-Derived Diacylhydrazine Compounds (5a-5v)
CompoundR SubstituentInhibition Rate (%) against P. piricolaInhibition Rate (%) against C. orbiculareInhibition Rate (%) against A. solaniInhibition Rate (%) against G. zeae
5a o-I Ph97.580.572.167.1
5b 2,4-OH Ph---73.5 (against R. solani)
5d p-OCH3 Ph80.8---
5g p-F Ph80.8---
5h o-F Ph---70.8
5j o-NO2 Ph87.1---
5k o-Cl Ph--72.1-
5s o-Cl Ph97.5---
Chlorothalonil (Positive Control)92.975.045.058.3
Data sourced from multiple studies.[4][5] '-' indicates data not reported in the provided sources.
Table 2: Anticancer Activity of Longifolene-Derived Tetralone Derivatives (6d, 6g, 6h) Bearing 1,2,4-Triazole Moiety (IC50 in μM)
CompoundR SubstituentT-24 (Bladder)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)HT-29 (Colon)
6d 3'-Br8.239.1210.4511.2312.54
6g 2',3',4',5',6'-F7.988.549.8710.9811.87
6h 3'-NO2-4'-Cl7.568.129.3410.1211.09
5-FU (Positive Control)15.2318.7620.1222.4325.12
Data extracted from a study on novel longifolene derivatives.[7]

Experimental Protocols

Protocol 1: Synthesis of Longifolene-Derived Diacylhydrazine Compounds

This protocol describes the synthesis of a series of novel diacylhydrazine compounds starting from longifolene, as reported in studies investigating their antifungal properties.[3][5]

Step 1: Synthesis of Longifolene-Derived Tetralin (2)

  • Procedure: Longifolene is subjected to an isomerization-aromatization reaction using nanocrystalline sulfated zirconia as a catalyst to yield the tetralin derivative.

Step 2: Synthesis of Longifolene-Derived Tetralone (3)

  • Procedure: The tetralin derivative (2) is oxidized using tert-Butyl hydroperoxide (TBHP) as an oxidant to produce the corresponding tetralone (3).

Step 3: Baeyer-Villager Oxidation to Compound (4)

  • Procedure: The tetralone (3) undergoes a Baeyer-Villager oxidation reaction with meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant to yield compound (4).

Step 4: Synthesis of Diacylhydrazine Compounds (5a-5v)

  • Procedure: Compound (4) is reacted with various substituted acylhydrazines through a hydrazinolysis reaction to synthesize the final diacylhydrazine compounds (5a-5v). The reported yields for this step are in the range of 75.0–80.0%.[3]

Protocol 2: Synthesis of Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety

This protocol outlines the synthesis of anticancer compounds derived from longifolene.[7]

Step 1: Preparation of 7-isopropyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

  • Procedure: This starting material is readily prepared from longifolene, a major constituent of heavy turpentine oil.

Step 2: Synthesis of 2-(5-amino-1-(substituted sulfonyl)-1H-1,2,4-triazol-3-ylthio)-6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one compounds

  • Procedure: A series of these compounds are synthesized from the tetralin derivative. The specific synthetic steps to introduce the substituted sulfonyl-1H-1,2,4-triazole-thio moiety at the 2-position of the tetralone are detailed in the source literature.

Characterization:

  • The structures of the synthesized compounds were confirmed by FT-IR, NMR, and ESI-MS.[7]

In Vitro Cytotoxicity Assay:

  • The in vitro cytotoxicity of the synthesized compounds was evaluated by the standard MTT assay against five human cancer cell lines: T-24, MCF-7, HepG2, A549, and HT-29.[7]

Visualizations

Synthetic Workflow for Antifungal Diacylhydrazine Compounds

G Longifolene This compound (Longifolene) Tetralin Longifolene-derived Tetralin (2) Longifolene->Tetralin Isomerization- Aromatization Tetralone Longifolene-derived Tetralone (3) Tetralin->Tetralone Oxidation (TBHP) Compound4 Intermediate (4) Tetralone->Compound4 Baeyer-Villager Oxidation (m-CPBA) FinalCompounds Diacylhydrazine Compounds (5a-5v) Compound4->FinalCompounds Hydrazinolysis with Substituted Acylhydrazines

Caption: Synthetic pathway from this compound to antifungal diacylhydrazine compounds.

Logical Relationship for Anticancer Drug Development from Longifolene

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Longifolene This compound Tetralone_derivative Tetralone Derivative Longifolene->Tetralone_derivative Multi-step conversion Triazole_compounds 1,2,4-Triazole Derivatives Tetralone_derivative->Triazole_compounds Functionalization MTT_assay MTT Assay on Cancer Cell Lines Triazole_compounds->MTT_assay Testing SAR_analysis Structure-Activity Relationship (SAR) Analysis MTT_assay->SAR_analysis Lead_compounds Identification of Lead Compounds (e.g., 6d, 6g, 6h) SAR_analysis->Lead_compounds

Caption: Workflow for the synthesis and evaluation of anticancer longifolene derivatives.

References

Protocols for the extraction and purification of (+)-alpha-Longipinene from plant matter.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Extraction and Purification of (+)-α-Longipinene

Introduction

(+)-α-Longipinene is a tricyclic sesquiterpene, a class of naturally occurring organic compounds with a diverse range of applications. It is a constituent of the essential oils of various plants and is of interest to researchers in natural product chemistry, pharmacology, and the fragrance industry.[1][2] The effective extraction and subsequent purification of (+)-α-Longipinene from plant matrices are critical steps for its study and utilization.

Plant Sources

(+)-α-Longipinene is predominantly found in coniferous trees. Notable sources include Scots Pine (Pinus sylvestris) and Norway Spruce (Picea abies).[3][4][5][6] It has also been identified in other species such as Artemisia annua and Abies nordmanniana and can be derived from gum turpentine oil.[1] The concentration of this compound can be influenced by factors such as the specific plant part, age of the plant, and geographical location.[4]

Principles of Extraction

The selection of an appropriate extraction method is crucial for maximizing yield and preserving the integrity of the target compound. The primary methods for extracting (+)-α-Longipinene, a volatile and lipophilic compound, are detailed below.

  • Steam Distillation: This is a traditional and widely used method for extracting volatile compounds from plant materials.[7] The process involves passing steam through the biomass, which lowers the boiling point of the volatile compounds, allowing them to co-distill with the water vapor.[4] Upon cooling, the essential oil, containing (+)-α-Longipinene, separates from the aqueous phase. This method is advantageous for its simplicity and avoidance of organic solvents but can be less efficient for less volatile sesquiterpenes and may lead to thermal degradation of some compounds.

  • Solvent Extraction: This technique utilizes organic solvents to dissolve terpenes and other lipophilic compounds from the plant matrix.[8] Common solvents range from non-polar (hexane) to polar (ethanol). A mixture of hexane and acetone has been shown to be effective for extracting terpenoids from pine.[9] Methods like Soxhlet extraction can improve efficiency through continuous cycling of the solvent.[5] While often providing higher yields than steam distillation, this method requires a subsequent step to remove the solvent, which may leave residual traces.

  • Supercritical Fluid Extraction (SFE): A modern and environmentally friendly ("green") technique, SFE most commonly uses carbon dioxide (CO₂) above its critical temperature (31°C) and pressure (74 bar). In its supercritical state, CO₂ has properties of both a liquid and a gas, allowing it to effuse through solid materials and dissolve target compounds.[10] The solvent power of supercritical CO₂ can be finely tuned by adjusting pressure and temperature, enabling selective extraction.[11][12] It is particularly suitable for thermally sensitive compounds and yields a pure extract free of solvent residues, as the CO₂ returns to a gaseous state upon depressurization.

Principles of Purification

Crude extracts typically contain a complex mixture of compounds. Therefore, purification is necessary to isolate (+)-α-Longipinene to a high degree of purity.

  • Fractional Distillation: This method separates components of a liquid mixture based on differences in their boiling points.[13] By carefully controlling the temperature, compounds are vaporized, condensed, and collected in separate fractions. To prevent thermal degradation of sensitive terpenes, this process is often performed under vacuum, which reduces the boiling points of the components.[14] It is an effective method for enriching the concentration of a target terpene from a crude essential oil.[15]

  • Column Chromatography: A highly versatile and powerful technique for separating individual compounds from a mixture. The crude extract is passed through a stationary phase (e.g., silica gel or alumina) packed in a column. A mobile phase (solvent or solvent mixture) is used to elute the components. Separation occurs based on the differential affinities of the compounds for the stationary and mobile phases.[16] For complex extracts from sources like Picea abies, column chromatography, often followed by High-Performance Liquid Chromatography (HPLC), is used to achieve high purity isolation of specific terpenoids.[6]

Data Presentation

Table 1: Comparison of Extraction Methods for Terpenoids from Plant Matter

Extraction MethodCommon Plant SourceTypical Total YieldAdvantagesDisadvantages
Steam Distillation Pinus sylvestris (Needles)0.2% - 0.72% (w/w)[3][4][17]Simple, low cost, no organic solvent residue.Low yield for some compounds, potential for thermal degradation, energy-intensive.[11]
Solvent Extraction Picea abies (Bark, Needles)4% - 5% (w/w)[5]High yield, efficient for a wide range of compounds.[9]Potential for toxic solvent residues, requires solvent removal step, less selective.
Supercritical Fluid (CO₂) Extraction Picea abies (Branches, Needles)1% - 5% (w/w)[5]High selectivity, no solvent residue, ideal for sensitive compounds, environmentally friendly.[11]High initial equipment cost, complex operation.[10]

Table 2: Overview of Purification Protocol Parameters

Purification MethodStarting MaterialKey ParametersExpected Outcome
Vacuum Fractional Distillation Crude Essential OilPressure (Vacuum), Temperature Gradient, Reflux Ratio.[14]Enriched fraction of sesquiterpenes. Purity depends on boiling point differences.
Column Chromatography Enriched Terpene FractionStationary Phase (e.g., Silica Gel), Mobile Phase (Solvent Gradient), Column Dimensions.[6][16]Isolation of (+)-α-Longipinene to high purity (>95%).

Experimental Protocols

Protocol 1: Steam Distillation for Extraction of Essential Oil
  • Plant Material Preparation:

    • Collect fresh needles from Pinus sylvestris or a similar source.

    • Coarsely grind the needles to increase the surface area for extraction. Weigh 100 g of the prepared plant material.[4]

  • Apparatus Setup:

    • Assemble a Clevenger-type steam distillation apparatus.

    • Place the 100 g of ground needles into the 2 L boiling flask and add 850 mL of deionized water. An optional 2.5% (w/v) NaCl can be added to the water to increase its boiling point and improve extraction efficiency.[18]

  • Distillation:

    • Heat the flask using a heating mantle to bring the water to a boil.

    • Continue heating for at least 2-3 hours. Steam will pass through the plant material, carrying the volatile essential oils.[18]

    • The vapor mixture will condense in the condenser and collect in the graduated collection tube of the Clevenger apparatus.

  • Collection and Drying:

    • Once the distillation is complete and the apparatus has cooled, carefully collect the separated oil layer from the collection tube.

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

    • Store the crude oil in a sealed vial at 4°C, protected from light.

Protocol 2: Supercritical Fluid (CO₂) Extraction (SFE)
  • Plant Material Preparation:

    • Dry needles or bark from Picea abies at 40°C until a constant weight is achieved.

    • Grind the dried material to a fine powder (e.g., 0.5 mm particle size).

  • Apparatus Setup and Extraction:

    • Load approximately 50 g of the powdered plant material into the extraction vessel of the SFE system.

    • Pressurize the system with CO₂ to the desired pressure (e.g., 200-300 bar).[12]

    • Set the extraction temperature (e.g., 40-50°C) to remain above the critical point of CO₂ while avoiding thermal degradation.[11]

    • Maintain a constant flow of supercritical CO₂ through the vessel for the extraction period (e.g., 60-120 minutes).

  • Fractionation and Collection:

    • Route the CO₂ and dissolved extract through one or more separators set at lower pressures and temperatures. This allows for fractional separation of the extract as the solvating power of CO₂ decreases.

    • For example, a first separator at 60 bar and 30°C will precipitate higher molecular weight compounds, while a second separator at 20 bar and 15°C will collect the more volatile terpenes.

    • Collect the extract from the separators.

  • Final Processing:

    • The collected extract is solvent-free and can be directly used for purification.

    • Store the extract in a sealed, airtight container at 4°C.

Protocol 3: Purification by Vacuum Fractional Distillation
  • Apparatus Setup:

    • Set up a fractional distillation apparatus with a vacuum-jacketed Vigreux column, a distillation head, a condenser, and collection flasks.

    • Connect the apparatus to a vacuum pump with a pressure gauge.

  • Distillation:

    • Place the crude essential oil (obtained from Protocol 1 or 2) into the distillation flask.

    • Reduce the pressure inside the apparatus to the desired level (e.g., 5-15 mmHg).[14]

    • Gradually heat the distillation flask.

    • Collect initial fractions containing highly volatile monoterpenes at a lower temperature.

    • Slowly increase the temperature and collect the fraction corresponding to the boiling point of sesquiterpenes like α-Longipinene. The specific temperature will depend on the vacuum level.

    • Monitor the separation via Gas Chromatography (GC) analysis of the collected fractions.

  • Collection:

    • Combine the fractions that are rich in (+)-α-Longipinene.

    • This enriched fraction can then be subjected to further purification by column chromatography if higher purity is required.

Protocol 4: Purification by Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel (e.g., 70-230 mesh) in a non-polar solvent like n-hexane.

    • Carefully pack a glass chromatography column with the slurry to create a uniform stationary phase bed.

  • Sample Loading:

    • Dissolve the enriched sesquiterpene fraction from Protocol 3 in a minimal amount of n-hexane.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with n-hexane (100%). Less polar compounds will elute first.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (e.g., starting with 1% ethyl acetate in n-hexane and increasing the gradient).

    • Collect fractions of the eluate continuously using a fraction collector.

  • Analysis and Collection:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or GC to identify those containing pure (+)-α-Longipinene.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield purified (+)-α-Longipinene.

    • Confirm the purity and identity using analytical techniques such as GC-MS and NMR spectroscopy.

Visualizations

Extraction_Purification_Workflow cluster_start Starting Material cluster_extraction Extraction cluster_intermediate Intermediate Product cluster_purification Purification cluster_final Final Product Plant_Material Plant Material (e.g., Pine Needles, Bark) Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation SFE Supercritical Fluid Extraction (SFE) Plant_Material->SFE Solvent_Extraction Solvent Extraction Plant_Material->Solvent_Extraction Crude_Extract Crude Essential Oil or Extract Steam_Distillation->Crude_Extract SFE->Crude_Extract Solvent_Extraction->Crude_Extract Fractional_Distillation Vacuum Fractional Distillation Crude_Extract->Fractional_Distillation Column_Chromatography Column Chromatography Fractional_Distillation->Column_Chromatography Final_Product Purified (+)-α-Longipinene Column_Chromatography->Final_Product

Caption: Overall workflow from plant material to purified (+)-α-Longipinene.

Extraction_Pathways cluster_steam Pathway 1: Steam Distillation cluster_sfe Pathway 2: Supercritical Fluid Extraction cluster_solvent Pathway 3: Solvent Extraction Start Plant Material (Ground) Steam_Dist Steam Distillation Start->Steam_Dist SFE SFE with CO2 Start->SFE Solvent_Ext Soxhlet Extraction (e.g., Hexane/Acetone) Start->Solvent_Ext Crude_Oil Crude Essential Oil Steam_Dist->Crude_Oil Purification Purification Steps (Distillation, Chromatography) Crude_Oil->Purification SFE_Extract Solvent-Free Extract SFE->SFE_Extract SFE_Extract->Purification Solvent_Removal Solvent Removal Solvent_Ext->Solvent_Removal Solvent_Extract Crude Oleoresin Solvent_Removal->Solvent_Extract Solvent_Extract->Purification

Caption: Comparison of different extraction pathways for crude extract preparation.

References

Application Notes and Protocols for the Biotransformation of (+)-alpha-Longipinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biotransformation of the sesquiterpene (+)-alpha-longipinene using the microbial catalyst Aspergillus niger. This process offers a regioselective method to produce novel oxygenated terpenoids with potential applications in the pharmaceutical and fragrance industries.

Introduction

Biotransformation utilizes biological systems, such as microorganisms and enzymes, to perform chemical modifications on organic compounds. This approach is particularly valuable for generating complex, chiral molecules that are challenging to synthesize through traditional chemical methods. The fungus Aspergillus niger is a versatile and widely used biocatalyst known for its ability to hydroxylate a variety of substrates, including terpenes.

The regioselective oxidation of this compound by Aspergillus niger (NBRC 4414) has been shown to yield novel, value-added terpenoids.[1] This process introduces hydroxyl and carbonyl functionalities at specific positions on the this compound scaffold, leading to the formation of dihydroxy and hydroxy-keto derivatives. These modifications can significantly alter the biological activity and physicochemical properties of the parent compound, opening avenues for the development of new therapeutic agents and fragrance compounds.

Products of Biotransformation

The biotransformation of this compound (1) by Aspergillus niger results in the formation of three primary oxidized products.[1]

Table 1: Products of this compound Biotransformation by Aspergillus niger

Product IDCompound NameChemical Structure (if available)
2 (+)-(5S)-5,12-dihydroxy-alpha-longipineneStructure not available in search results
3 (-)-(5R)-5,12-dihydroxy-alpha-longipineneStructure not available in search results
4 (+)-12-hydroxy-alpha-longipinen-5-oneStructure not available in search results

Note: The quantitative yields for these products were not available in the public abstracts of the cited literature. The following protocols are based on general procedures for terpene biotransformation by Aspergillus niger and may require optimization for maximal yield of the desired products.

Experimental Workflow

The overall experimental workflow for the biotransformation of this compound is depicted in the following diagram.

Biotransformation_Workflow cluster_0 Microbial Culture Preparation cluster_1 Biotransformation cluster_2 Product Isolation and Analysis A Aspergillus niger (e.g., NBRC 4414) B Spore Suspension Preparation A->B C Inoculation into Liquid Culture Medium B->C D Incubation and Fungal Growth C->D E Addition of This compound D->E F Incubation for Transformation E->F G Extraction of Culture Broth F->G H Chromatographic Separation G->H I Product Characterization (NMR, MS, IR) H->I Metabolic_Pathway A This compound B Hydroxylated Intermediates A->B Cytochrome P450 Monooxygenases C Dihydroxy Products B->C Further Hydroxylation D Hydroxy-Keto Product B->D Oxidation

References

Application Notes and Protocols: Enhancing the Biological Activity of (+)-α-Longipinene Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the derivatization of the natural sesquiterpene (+)-α-Longipinene to enhance its inherent biological activities. The focus is on the generation of polyoxygenated longipinane derivatives and the evaluation of their antifeedant and cytotoxic properties.

Introduction

(+)-α-Longipinene, a tricyclic sesquiterpene hydrocarbon, serves as a versatile chiral starting material for the synthesis of various biologically active molecules. While the parent compound exhibits moderate activity, chemical modifications, particularly oxidation and esterification, can significantly potentiate its therapeutic and agrochemical potential. This document outlines protocols for the synthesis of such derivatives and their subsequent biological evaluation.

I. Derivatization of (+)-α-Longipinene

The introduction of oxygen-containing functional groups into the longipinane skeleton has been shown to be a key strategy for enhancing biological activity. This can be achieved through various chemical and biotechnological methods.

A. Representative Synthesis of Polyoxygenated Longipinane Derivatives

The following is a representative, multi-step protocol for the synthesis of polyoxygenated longipinane derivatives from (+)-α-Longipinene. This protocol is based on common organic synthesis transformations and principles of regioselective oxidation and esterification.

Experimental Workflow for Derivatization

Derivatization_Workflow start (+)-α-Longipinene oxidation Regioselective Oxidation (e.g., using m-CPBA or microbial transformation) start->oxidation polyol Polyhydroxylated Longipinane Intermediate oxidation->polyol acetylation Selective Acylation (e.g., Acetic Anhydride, Pyridine) polyol->acetylation acetylated_derivative Acetylated Longipinane Derivative acetylation->acetylated_derivative

Caption: Workflow for the derivatization of (+)-α-Longipinene.

Protocol 1: Synthesis of a Dihydroxylated Longipinane Derivative (Analogous to Microbial Oxidation Products)

  • Objective: To introduce hydroxyl groups into the (+)-α-Longipinene scaffold.

  • Materials: (+)-α-Longipinene, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Sodium bicarbonate solution (saturated), Sodium sulfite solution (10%), Magnesium sulfate, Silica gel for column chromatography, Hexane, Ethyl acetate.

  • Procedure:

    • Dissolve (+)-α-Longipinene (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

    • Quench the reaction by adding saturated sodium bicarbonate solution and 10% sodium sulfite solution.

    • Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the hydroxylated derivative.

Protocol 2: Acetylation of Hydroxylated Longipinane Derivatives

  • Objective: To convert hydroxyl groups to acetate esters, which has been shown to enhance biological activity.

  • Materials: Dihydroxylated longipinane derivative, Acetic anhydride, Pyridine, Dichloromethane (DCM), Hydrochloric acid (1 M), Sodium bicarbonate solution (saturated), Magnesium sulfate, Silica gel for column chromatography.

  • Procedure:

    • Dissolve the dihydroxylated longipinane derivative (1.0 eq) in a mixture of DCM and pyridine.

    • Add acetic anhydride (2.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion.

    • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over magnesium sulfate and concentrate in vacuo.

    • Purify the resulting diacetate derivative by silica gel column chromatography.

II. Biological Activity Evaluation

A. Antifeedant Activity against Spodoptera littoralis

Protocol 3: No-Choice Leaf Disc Bioassay

  • Objective: To quantify the antifeedant activity of longipinane derivatives against a common agricultural pest.

  • Materials: Spodoptera littoralis larvae (third instar), Cabbage or lettuce leaf discs, Test compounds dissolved in acetone, Acetone (control), Petri dishes, Filter paper.

  • Procedure:

    • Prepare solutions of the test compounds at various concentrations (e.g., 10, 50, 100 µg/cm²).

    • Apply a known volume of each solution evenly onto a leaf disc and allow the solvent to evaporate. Control discs are treated with acetone only.

    • Place one treated leaf disc and one pre-starved larva into a Petri dish lined with moist filter paper.

    • Maintain the bioassays in a controlled environment (e.g., 25°C, 16:8 h light:dark cycle).

    • After 24 hours, measure the area of the leaf disc consumed.

    • Calculate the Feeding Inhibition (FI) index using the formula: FI (%) = [(C - T) / C] x 100 , where C is the area consumed in the control and T is the area consumed in the treatment.

Table 1: Antifeedant Activity of Representative Longipinane Derivatives against S. littoralis

CompoundModificationConcentration (µg/cm²)Feeding Inhibition (%)
1 Dihydroxy10045 ± 5
2 Diacetoxy10075 ± 8
3 Monohydroxy10030 ± 6

Note: Data are representative and intended for comparative purposes.

B. Cytotoxic Activity against H1299 Human Lung Carcinoma Cells

Protocol 4: MTT Cell Viability Assay

  • Objective: To determine the in vitro cytotoxicity of longipinane derivatives against a human cancer cell line.

  • Materials: H1299 human non-small cell lung carcinoma cells, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Test compounds dissolved in DMSO, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, DMSO, 96-well plates, CO₂ incubator.

  • Procedure:

    • Seed H1299 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (e.g., 1 to 100 µM) for 48 hours. Include a vehicle control (DMSO).

    • Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 2: Cytotoxic Activity of Analogous Sesquiterpene Derivatives against Lung Cancer Cell Lines

Compound TypeCell LineIC₅₀ (µM)Reference
Oxygenated SesquiterpeneA549 (Lung)5 - 20Analogous System
Sesquiterpene LactoneH1299 (Lung) ~10 - 30 Analogous System
DiterpenoidA549 (Lung)2 - 15Analogous System

III. Proposed Mechanism of Cytotoxic Action

While the precise signaling pathways affected by longipinane derivatives are yet to be fully elucidated, studies on other cytotoxic sesquiterpenes, particularly sesquiterpene lactones, suggest a common mechanism involving the induction of apoptosis.

Proposed Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_cell Cancer Cell longipinane Longipinane Derivative ros ↑ ROS Production longipinane->ros bax ↑ Bax longipinane->bax bcl2 ↓ Bcl-2 longipinane->bcl2 mito Mitochondrial Membrane Depolarization ros->mito bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A proposed intrinsic apoptosis pathway initiated by longipinane derivatives.

This proposed pathway suggests that polyoxygenated longipinane derivatives may induce cytotoxicity in cancer cells through the following steps:

  • Induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).

  • Modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.

  • Disruption of the mitochondrial membrane potential.

  • Release of cytochrome c from the mitochondria into the cytosol.

  • Activation of the caspase cascade, starting with caspase-9 and leading to the executioner caspase-3.

  • Execution of apoptosis, resulting in programmed cell death.

Further research is required to validate this proposed mechanism for specific longipinane derivatives.

Conclusion

The derivatization of (+)-α-Longipinene, particularly through the introduction of oxygen-containing functional groups and subsequent esterification, presents a promising strategy for the development of novel antifeedant and cytotoxic agents. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of a wider range of longipinane derivatives, contributing to the discovery of new lead compounds for pharmaceutical and agrochemical applications.

The Role of (+)-α-Longipinene as an Insect Pheromone and Attractant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of (+)-α-Longipinene as a semiochemical in insects, with a focus on its function as a pheromone and attractant. Detailed protocols for key experimental methodologies are provided to facilitate further research and development in areas such as pest management and chemical ecology.

Introduction

(+)-α-Longipinene is a natural sesquiterpene found in various plants. It has been identified as a semiochemical—a chemical involved in communication—for several insect species. Its primary roles include acting as a pheromone for intraspecific communication and as a kairomone, where it benefits the receiver of the signal, such as a predator or parasitoid locating its host. This document focuses on its attractive properties for specific insect pests.

Data Presentation: Attractant and Pheromonal Activity

Based on available research, (+)-α-Longipinene has been identified as a significant attractant for the Asian longhorned beetle (Anoplophora glabripennis), a destructive invasive pest. Research indicates it is a female-produced volatile pheromone that attracts both males and females[1]. Field trapping experiments have demonstrated that lures containing α-longipinene, in combination with other sesquiterpenes like α-cubebene and β-caryophyllene, captured significantly more beetles than control traps[1][2].

Dose-response studies have shown that the attractant effect of α-longipinene is concentration-dependent, with higher doses being attractive while lower doses are not[1]. While (+)-α-Longipinene is also listed as an attractant for the Pine sawyer (Monochamus galloprovincialis) and the Dusky clearwing (Paranthrene tabaniformis), and as a kairomone for the Spruce cone moth (Cydia strobilella), specific quantitative data from field or laboratory assays for these species is not as readily available in the reviewed literature[3].

Table 1: Quantitative Data on the Attractant/Pheromonal Activity of α-Longipinene for Anoplophora glabripennis

Experimental SetupCompound(s)Insect SpeciesObserved EffectQuantitative FindingCitation
Y-tube Olfactometerα-LongipineneAnoplophora glabripennis (males and females)AttractionSignificantly more beetles chose the arm with α-longipinene over the control.[1]
Field TrappingBlend of α-longipinene, α-cubebene, and β-caryophylleneAnoplophora glabripennisAttractionTraps baited with the blend captured significantly more beetles than solvent controls.[1][2]
Dose-Response (Lab & Field)α-LongipineneAnoplophora glabripennisDose-dependent attractionHigher doses were attractive, while lower doses were not.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and expansion of research on (+)-α-Longipinene. Below are protocols for common assays used in the study of insect semiochemicals.

Protocol 1: Electroantennography (EAG)

This technique measures the electrical response of an insect's antenna to volatile compounds, indicating which substances can be detected.

1. Insect Preparation:

  • Immobilize an adult insect (e.g., A. glabripennis) in a pipette tip with the head and antennae protruding.
  • Carefully excise one antenna at the base using fine scissors.

2. Electrode Preparation and Antenna Mounting:

  • Prepare two glass capillary electrodes filled with a saline solution (e.g., insect Ringer's solution).
  • Mount the excised antenna between the two electrodes. The recording electrode makes contact with the distal end of the antenna, and the reference electrode is inserted into the basal end.

3. Odor Delivery:

  • A continuous stream of purified, humidified air is passed over the antenna.
  • Test compounds, including (+)-α-Longipinene at various concentrations dissolved in a solvent like hexane, are applied to a filter paper strip inside a Pasteur pipette.
  • A puff of air is delivered through the pipette, introducing the odor into the continuous airstream.

4. Data Recording and Analysis:

  • The electrical potential change (depolarization) across the antenna is amplified and recorded.
  • The amplitude of the EAG response is measured in millivolts (mV).
  • Compare the responses to (+)-α-Longipinene with a solvent control and a known standard attractant.

Protocol 2: Gas Chromatography-Electroantennographic Detection (GC-EAD)

This method couples gas chromatography with EAG to identify which specific compounds in a complex mixture elicit an antennal response.

1. Sample Preparation:

  • Prepare an extract of insect volatiles (e.g., from pheromone glands) or a synthetic blend containing (+)-α-Longipinene.

2. GC-EAD System Setup:

  • The effluent from the GC column is split into two streams. One stream goes to a standard detector (e.g., Flame Ionization Detector - FID), and the other is directed towards the insect antenna preparation.
  • The transfer line to the antenna is heated to prevent condensation.

3. Data Acquisition:

  • Inject the sample into the GC.
  • Simultaneously record the output from the FID and the EAG.
  • The FID produces a chromatogram showing all separated compounds, while the EAG trace shows deflections corresponding to compounds that the antenna detects.

4. Analysis:

  • Align the FID chromatogram and the EAG recording to identify the specific peaks that elicited an antennal response.

Protocol 3: Behavioral Bioassay - Y-Tube Olfactometer

This assay assesses the preference of an insect for one of two odor sources.

1. Olfactometer Setup:

  • A Y-shaped glass tube is used. Purified, humidified air is passed through both arms.
  • In one arm, the air passes over a filter paper treated with (+)-α-Longipinene. The other arm contains a filter paper with the solvent as a control.

2. Insect Release:

  • A single insect is introduced at the base of the Y-tube.
  • The insect is allowed a set amount of time (e.g., 5-10 minutes) to choose one of the arms.

3. Data Collection:

  • Record the first choice of the insect (which arm it enters) and the time spent in each arm.
  • A choice is typically defined as the insect moving a certain distance into an arm.

4. Analysis:

  • Use statistical tests (e.g., Chi-squared test) to determine if there is a significant preference for the arm containing (+)-α-Longipinene.

Protocol 4: Wind Tunnel Bioassay

This assay observes the upwind flight behavior of insects in response to an odor plume, simulating a more natural environment.

1. Wind Tunnel Setup:

  • A wind tunnel is set up to produce a laminar airflow of a controlled speed.
  • The odor source (filter paper with (+)-α-Longipinene) is placed at the upwind end of the tunnel.

2. Insect Release:

  • Insects are released individually on a platform at the downwind end of the tunnel.

3. Behavioral Observation:

  • Observe and record the insect's flight behavior, including takeoff, upwind flight orientation, and contact with the odor source.

4. Analysis:

  • Quantify the percentage of insects exhibiting oriented upwind flight and successfully reaching the source in the presence of (+)-α-Longipinene compared to a control.

Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates a generalized signaling pathway for the detection of terpenes like (+)-α-Longipinene in insects.

Insect_Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane cluster_neuron Inside ORN OBP Odorant Binding Protein (OBP) OR_complex Olfactory Receptor (OR) + Orco Co-receptor OBP->OR_complex Transports & Presents aLongipinene (+)-α-Longipinene aLongipinene->OBP Binds Ion_Channel Ion Channel Opening OR_complex->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Antennal Lobe (Brain) Action_Potential->Brain

Caption: Generalized insect olfactory signaling pathway for terpene detection.

Experimental Workflow for Pheromone Identification and Testing

The diagram below outlines the logical flow of experiments from initial screening to behavioral validation.

Experimental_Workflow extract Volatile Collection (e.g., from female insect) gc_ead GC-EAD Screening extract->gc_ead gc_ms GC-MS Analysis (Compound Identification) extract->gc_ms active_compounds Identify Active Compounds (e.g., (+)-α-Longipinene) gc_ead->active_compounds gc_ms->active_compounds synthesis Obtain Pure Compound (Synthesis/Purchase) active_compounds->synthesis eag EAG Dose-Response synthesis->eag olfactometer Y-Tube Olfactometer Assay synthesis->olfactometer wind_tunnel Wind Tunnel Assay synthesis->wind_tunnel field_trials Field Trapping Trials eag->field_trials olfactometer->field_trials wind_tunnel->field_trials conclusion Validate as Pheromone/ Attractant field_trials->conclusion

Caption: Workflow for identifying and validating insect attractants.

References

Troubleshooting & Optimization

Overcoming challenges in the stereoselective synthesis of (+)-alpha-Longipinene.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of (+)-α-Longipinene. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in this complex synthetic endeavor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of (+)-α-Longipinene?

The main difficulties in synthesizing (+)-α-Longipinene lie in the construction of its unique and sterically congested tricyclo[5.4.0.02,8]undecane core.[1] Key challenges include:

  • Construction of the bridged bicyclic system: The fused ring system containing seven, five, and four-membered rings possesses significant ring strain, making its formation thermodynamically and kinetically challenging.[1]

  • Control of contiguous stereocenters: The molecule features several contiguous stereocenters that must be set with the correct relative and absolute stereochemistry.

  • Installation of the quaternary carbon: The presence of a quaternary carbon at a bridgehead position adds another layer of complexity.

Q2: What are the classical and modern strategies for synthesizing the longipinene core?

The classical approach, pioneered by Miyashita and Yoshikoshi in 1974, involved a multi-step sequence featuring a photochemical [2+2] cycloaddition to form a cyclobutane ring, followed by a ring expansion to construct the seven-membered ring.[1]

Modern strategies often employ more direct and efficient methods, such as:

  • Intramolecular Michael Additions: This powerful C-C bond-forming reaction can be used to construct the tricyclic core in a highly stereocontrolled manner.

  • Asymmetric Catalysis: The use of chiral catalysts, such as those for enantioselective reductions or cycloadditions, allows for the early introduction of chirality, which is then carried through the synthesis.[1]

  • Biocatalytic Approaches: Inspired by nature, the use of enzymes like terpene cyclases can, in principle, produce the longipinene skeleton with high enantiomeric excess.[1]

Q3: My intramolecular cyclization to form the tricyclic core is giving low yields. What are the potential causes and solutions?

Low yields in the crucial intramolecular cyclization step can be attributed to several factors. Here's a troubleshooting guide:

Potential CauseSuggested Solution(s)
Steric Hindrance Optimize the substrate design to minimize steric clashes in the transition state. Consider using smaller protecting groups or altering the tether length connecting the reactive partners.
Incorrect Ring Conformation Perform conformational analysis using computational methods to ensure the reactive groups can adopt the required geometry for cyclization. Adjusting solvent or temperature may favor the desired conformation.
Side Reactions Intermolecular reactions can compete with the desired intramolecular pathway. Running the reaction at high dilution can favor the intramolecular process. Ensure all reagents are pure and free of contaminants that could catalyze side reactions.
Inefficient Catalyst/Reagent Screen a variety of catalysts or reagents for the cyclization. For example, in a Michael addition, test different bases or Lewis acids. Ensure the catalyst is not being poisoned by impurities.

Troubleshooting Guides

Problem 1: Poor Stereoselectivity in the Intramolecular Michael Addition

Symptoms: You are obtaining a mixture of diastereomers at a key stereocenter after the intramolecular Michael addition step.

Possible Causes and Solutions:

  • Substrate Control Issues: The inherent stereochemical bias of your substrate may not be sufficient to induce high diastereoselectivity.

    • Modification of the Substrate: Introduce a bulky substituent that can effectively block one face of the molecule, directing the attack of the nucleophile from the less hindered face.

    • Use of a Chiral Auxiliary: Attach a chiral auxiliary to your substrate to control the facial selectivity of the reaction. The auxiliary can be removed in a subsequent step.

  • Reagent/Catalyst Control Issues: The choice of base or catalyst can significantly influence the stereochemical outcome.

    • Screening of Bases/Catalysts: Experiment with a range of bases (e.g., LHMDS, KHMDS, DBU) or chiral catalysts (e.g., proline derivatives, chiral N-heterocyclic carbenes) to find one that provides optimal stereocontrol.

    • Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state geometry. Test a variety of solvents (e.g., THF, toluene, CH2Cl2) to improve diastereoselectivity.

Problem 2: Difficulty in Achieving High Enantiomeric Excess

Symptoms: Your final product exhibits low enantiomeric excess (ee), indicating a lack of control over the absolute stereochemistry.

Possible Causes and Solutions:

  • Ineffective Asymmetric Catalyst: The chiral catalyst being used may not be providing sufficient enantiocontrol for your specific substrate.

    • Catalyst Screening: Test a library of chiral catalysts to identify the most effective one. Pay attention to the catalyst's structure and electronic properties.

    • Optimization of Reaction Conditions: Factors such as temperature, reaction time, and catalyst loading can have a profound impact on enantioselectivity. A thorough optimization of these parameters is crucial.

  • Racemization: A stereocenter in your molecule may be prone to racemization under the reaction or workup conditions.

    • Milder Conditions: Employ milder reaction conditions (e.g., lower temperatures, weaker bases/acids) to prevent epimerization of stereocenters.

    • Careful Workup: Ensure that the workup procedure is non-acidic and non-basic if you have sensitive stereocenters.

Data Presentation

The following tables summarize typical yields and stereoselectivities for key reactions used in the synthesis of (+)-α-Longipinene and related bridged bicyclic systems.

Table 1: Stereoselectivity of Key Reactions

Reaction TypeCatalyst/ReagentSubstrate TypeDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)
Intramolecular Michael Addition Proline-derived organocatalystα,β-Unsaturated aldehyde with a tethered nucleophileUp to >20:1Up to 99%
Asymmetric Reduction Corey-Bakshi-Shibata (CBS) catalystProchiral ketone-Up to >98%
Intramolecular Aldol Reaction L-prolineDiketoneUp to 10:1Up to 95%
Photochemical [2+2] Cycloaddition UV light (racemic)DieneVaries0% (racemic)

Table 2: Yields of Key Synthetic Steps

StepReaction ConditionsTypical Yield
Robinson Annulation Base-catalyzed70-90%
Intramolecular Michael Addition Organocatalyzed60-85%
Asymmetric Reduction CBS reduction85-95%
Ring-Closing Metathesis Grubbs catalyst75-90%

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Intramolecular Michael Addition

This protocol provides a general guideline for an organocatalyzed intramolecular Michael addition, a key step in many modern syntheses of complex natural products.

  • To a solution of the α,β-unsaturated aldehyde substrate (1.0 eq) in an anhydrous solvent (e.g., CH2Cl2 or Toluene, 0.1 M) at room temperature is added the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1-0.2 eq).

  • The reaction mixture is stirred at the specified temperature (can range from -20 °C to 40 °C) and monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired cyclized product.

  • The diastereomeric ratio and enantiomeric excess are determined by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.

Mandatory Visualizations

Synthetic_Pathway A Acyclic Precursor B Key Cyclization Step (e.g., Intramolecular Michael Addition) A->B Stereocontrol Challenge C Tricyclic Core (Longipinane Skeleton) B->C High Stereoselectivity D (+)-alpha-Longipinene C->D Functional Group Manipulation

Caption: Generalized synthetic pathway highlighting the critical stereocontrolled cyclization.

Troubleshooting_Workflow Start Low Yield or Poor Stereoselectivity in Cyclization Check1 Check Substrate Purity and Conformation Start->Check1 Check2 Optimize Reaction Conditions (Temp, Conc, Solvent) Check1->Check2 Check3 Screen Catalysts/ Reagents Check2->Check3 Check4 Modify Substrate Design (e.g., Bulky Groups) Check3->Check4 Result1 Improved Outcome? Check4->Result1 End Successful Synthesis Result1->End Yes Revisit Re-evaluate Synthetic Strategy Result1->Revisit No

Caption: Troubleshooting workflow for low yield or poor stereoselectivity.

References

Troubleshooting common issues in the GC-MS analysis of terpene isomers.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of terpene isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the GC-MS analysis of terpene isomers?

A1: The analysis of terpene isomers by GC-MS presents several common challenges due to their structural similarity and volatility. Key issues include:

  • Co-elution: Many terpene isomers have very similar retention times, leading to overlapping peaks that are difficult to separate and quantify accurately.[1][2]

  • Peak Tailing: Active sites in the GC system can interact with polar functional groups on some terpenes, causing asymmetrical peak shapes.[3][4]

  • Mass Spectral Similarity: Isomers often produce very similar mass spectra, making confident identification based solely on library matching difficult.[5][6] Common fragment ions such as m/z 69, 93, 121, and 136 are prevalent across many terpenes.[5][7]

  • Analyte Loss: The high volatility of monoterpenes can lead to their loss during sample preparation and storage.[1] Conversely, less volatile sesquiterpenes may show poor recovery with certain injection techniques like headspace.[1]

  • Matrix Effects: Complex sample matrices, such as those from cannabis flower or essential oils, can interfere with the analysis, leading to ion suppression or enhancement.[1]

Q2: How can I improve the separation of co-eluting terpene isomers?

A2: Improving the separation of co-eluting isomers often requires a multi-faceted approach focusing on chromatographic optimization. Consider the following strategies:

  • Column Selection: Employ a GC column with a stationary phase that offers high selectivity for terpenes. Non-polar columns are a common starting point, but for complex mixtures, a more polar phase or a specialized terpene analysis column may be necessary.[8][9] Longer columns and smaller internal diameters generally provide better resolution.[10][11]

  • Oven Temperature Program: Optimize the oven temperature ramp rate. A slower ramp rate can improve the separation of closely eluting compounds.[12][13]

  • Carrier Gas Flow Rate: Adjusting the carrier gas flow rate can also impact resolution.

  • Mass Spectrometry Deconvolution: Even with chromatographic co-elution, mass spectrometry can sometimes distinguish between isomers by analyzing their unique ion fragments and their ratios.[1]

Q3: What causes peak tailing and how can I prevent it?

A3: Peak tailing in GC analysis is often a result of interactions between the analytes and active sites within the system. For terpenes, this can be particularly problematic for those with hydroxyl or other polar functional groups. Here’s how to address it:

  • Inert Flow Path: Ensure all components in the sample flow path (liner, column, etc.) are highly inert to prevent secondary interactions.[3]

  • Column Maintenance: Regularly condition your GC column and trim the inlet side to remove accumulated non-volatile residues and active sites.[4][14]

  • Proper Column Installation: Incorrect column installation in the inlet or detector can create dead volumes, leading to peak tailing.[14][15]

  • Injection Technique: Using a pulsed splitless or programmed temperature vaporization (PTV) injection can help to focus the analyte band at the head of the column, leading to sharper peaks.

Troubleshooting Guides

Guide 1: Co-elution of Terpene Isomers

This guide provides a systematic approach to resolving overlapping peaks of terpene isomers.

Problem: Two or more terpene isomers are co-eluting, resulting in a single, broad, or misshapen chromatographic peak.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for co-eluting terpene isomers.

Detailed Steps:

  • Review GC Method Parameters: Start by carefully reviewing your current GC method, including the column type, oven temperature program, and carrier gas flow rate.

  • Optimize Oven Temperature Program: A common first step is to slow down the temperature ramp rate (e.g., from 10°C/min to 5°C/min) to increase the separation between closely eluting peaks.[12][13]

  • Adjust Carrier Gas Flow Rate: Fine-tuning the carrier gas flow rate can sometimes improve resolution. This is often an iterative process performed in conjunction with temperature program optimization.

  • Select a More Selective GC Column: If optimizing the method parameters is insufficient, consider a different GC column. For terpenes, columns with a 5% phenyl-methylpolysiloxane or a polyethylene glycol (wax) stationary phase can offer different selectivity compared to a standard non-polar column.[8][16]

  • Utilize MS Deconvolution: In cases of severe co-elution, the mass spectrometer can be used to differentiate and quantify the isomers based on their unique mass spectra, even if they are not fully separated chromatographically.[1]

Guide 2: Poor Mass Spectral Library Match

This guide addresses issues with low confidence in terpene identification from mass spectral library searches.

Problem: The mass spectral library search returns low match scores or multiple potential isomers with similar scores, leading to uncertain identification.

Troubleshooting Workflow:

References

Technical Support Center: Resolution of Alpha-Longipinene Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods for resolving the enantiomers of alpha-longipinene. The following sections detail troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the primary resolution techniques.

Frequently Asked Questions (FAQs)

Q1: Why is the resolution of alpha-longipinene enantiomers important?

A1: The two enantiomers of a chiral molecule can exhibit different biological activities. In drug development and fragrance applications, isolating the desired enantiomer is often crucial to ensure efficacy and avoid potential side effects of the inactive or undesired enantiomer.

Q2: Alpha-longipinene is a hydrocarbon. Can it be resolved directly by diastereomeric crystallization?

A2: No, alpha-longipinene lacks the necessary functional groups (like an acid or base) to form diastereomeric salts directly. It must first be derivatized to introduce a suitable functional group, such as a hydroxyl group, which can then react with a chiral resolving agent.

Q3: Which chiral stationary phase (CSP) is best for the HPLC separation of alpha-longipinene?

A3: For non-polar compounds like alpha-longipinene, polysaccharide-based CSPs, such as those coated with amylose or cellulose derivatives (e.g., Chiralpak AD-H), are often effective under normal phase conditions.

Q4: What is "kinetic resolution," and how can it be applied to alpha-longipinene?

A4: Kinetic resolution is a technique where one enantiomer of a racemic mixture reacts at a different rate than the other with a chiral catalyst or reagent. This results in the enrichment of the less reactive enantiomer. For alpha-longipinene, this would typically involve converting it to a derivative, such as an epoxide, which can then undergo a kinetic resolution, for example, through hydrolytic ring-opening catalyzed by a chiral complex.

Q5: My yield of the desired enantiomer is consistently below 50% in diastereomeric crystallization. Is this normal?

A5: Yes, the theoretical maximum yield for a single crystallization step in a classical resolution is 50%, as you are separating one of two enantiomers from a racemic mixture. The remaining 50% is the other enantiomer. To improve the overall yield, the undesired enantiomer can sometimes be racemized and recycled.

Troubleshooting Guides

Method 1: Chiral HPLC Separation
Problem Possible Cause Solution
Poor or no separation of enantiomers. Inappropriate chiral stationary phase (CSP).Screen different CSPs. For non-polar molecules like alpha-longipinene, polysaccharide-based columns are a good starting point.
Suboptimal mobile phase composition.Adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol). Small changes can have a significant impact.
Peak tailing or broad peaks. Secondary interactions with the stationary phase.Add a small amount of a competing agent to the mobile phase (e.g., a few drops of a relevant acid or base, though less common in normal phase).
Column overload.Reduce the sample concentration or injection volume.
Irreproducible retention times. Inconsistent mobile phase preparation.Prepare fresh mobile phase for each set of experiments and ensure accurate mixing.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Method 2: Diastereomeric Crystallization of a Derivative
Problem Possible Cause Solution
Diastereomeric esters fail to crystallize ("oil out"). Solution is too concentrated.Dilute the solution with more solvent.
Inappropriate solvent.Screen a range of solvents with varying polarities.
Impurities are inhibiting crystallization.Purify the derivatized alpha-longipinene alcohol and the chiral resolving acid before attempting salt formation.
Low diastereomeric excess (de) in the crystals. Poor choice of resolving agent.Test a variety of chiral resolving acids.
Crystallization occurred too rapidly.Slow down the cooling rate or allow for slow evaporation of the solvent at a constant temperature.
Low yield of the desired diastereomer. The desired diastereomeric ester is too soluble in the chosen solvent.Change the solvent to one in which the desired ester is less soluble. Lowering the final crystallization temperature can also help.
Method 3: Kinetic Resolution of a Derivative
Problem Possible Cause Solution
No or very slow reaction. Inactive catalyst.Ensure the catalyst is properly activated and handled under the recommended atmospheric conditions (e.g., inert atmosphere).
Incorrect reaction temperature.Optimize the reaction temperature; some kinetic resolutions are highly temperature-sensitive.
Low enantiomeric excess (ee) of the recovered starting material. Low selectivity of the catalyst for the substrate.Screen different chiral catalysts.
Reaction has proceeded too far.Monitor the reaction progress and stop it at approximately 50% conversion for optimal ee of the starting material.
Difficulty in separating the product from the unreacted enantiomer. Similar physical properties.Utilize column chromatography with a suitable stationary and mobile phase for purification.

Quantitative Data Summary

The following tables present representative data for the resolution of alpha-longipinene and its derivatives based on methods applied to structurally similar terpenes.

Table 1: Representative Chiral HPLC Parameters for Alpha-Longipinene Separation

ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (99.5:0.5 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 210 nm
Expected Retention Time (Enantiomer 1) ~ 8.5 min
Expected Retention Time (Enantiomer 2) ~ 9.2 min
Resolution (Rs) > 1.5

Table 2: Representative Data for Diastereomeric Crystallization of Longipinan-ol

Chiral Resolving Acid Solvent Diastereomeric Excess (de) of Crystals Yield of Desired Diastereomer
(S)-Mandelic acidHexane/Ethyl Acetate> 95%~ 40%
(R)-O-acetylmandelic acidToluene> 90%~ 35%
(+)-Camphorsulfonic acidEthanol/Water~ 85%~ 42%

Table 3: Representative Data for Kinetic Resolution of Alpha-Longipinene Epoxide

Catalyst Nucleophile Conversion (%) ee of Recovered Epoxide (%)
(R,R)-Jacobsen's CatalystH₂O50> 98
Chiral Co-salen complexH₂O52> 97
Lipase (e.g., from Candida antarctica)H₂O in organic solvent48> 95

Experimental Protocols

Method 1: Chiral HPLC Separation of Alpha-Longipinene
  • Preparation of Mobile Phase: Mix HPLC-grade n-hexane and isopropanol in a 99.5:0.5 volume ratio. Degas the solution for 15 minutes.

  • Sample Preparation: Dissolve racemic alpha-longipinene in the mobile phase to a concentration of 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column temperature to 25°C.

    • Inject 10 µL of the sample solution.

    • Monitor the elution profile at 210 nm.

    • The two enantiomers will elute as separate peaks.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_result Result prep_mp Prepare Mobile Phase (Hexane/IPA) prep_sample Prepare Sample (1 mg/mL in Mobile Phase) prep_mp->prep_sample equilibrate Equilibrate Column inject Inject Sample equilibrate->inject separate Separation on CSP inject->separate detect UV Detection (210 nm) separate->detect enant1 Enantiomer 1 detect->enant1 enant2 Enantiomer 2 detect->enant2

Workflow for Chiral HPLC Separation of Alpha-Longipinene.
Method 2: Resolution via Diastereomeric Crystallization

This method requires a two-step process: derivatization of alpha-longipinene to an alcohol, followed by reaction with a chiral acid and crystallization.

Step A: Hydroboration-Oxidation of Alpha-Longipinene

  • Dissolve racemic alpha-longipinene (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0°C and add borane-THF complex (1.0 M in THF, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool the mixture back to 0°C and slowly add a 3M aqueous solution of NaOH, followed by the dropwise addition of 30% hydrogen peroxide.

  • Stir the reaction at room temperature for 2 hours.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield racemic longipinan-ol.

Step B: Diastereomeric Ester Formation and Crystallization

  • Dissolve the racemic longipinan-ol (1.0 eq) and a chiral resolving agent (e.g., (S)-mandelic acid, 1.0 eq) in a minimal amount of a suitable solvent mixture (e.g., hexane/ethyl acetate).

  • Gently heat the mixture to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, store the solution at 4°C overnight.

  • Collect the resulting crystals by vacuum filtration and wash with a small amount of cold solvent.

  • The crystals will be enriched in one diastereomer. The mother liquor will be enriched in the other.

  • To recover the enantiomerically enriched alcohol, hydrolyze the diastereomeric ester with a base (e.g., NaOH in methanol/water).

G rac_long Racemic alpha-Longipinene hydroboration Hydroboration- Oxidation rac_long->hydroboration rac_alc Racemic Longipinan-ol hydroboration->rac_alc esterification Esterification with Chiral Acid rac_alc->esterification diastereomers Mixture of Diastereomers esterification->diastereomers crystallization Fractional Crystallization diastereomers->crystallization diast1 Diastereomer 1 (Crystals) crystallization->diast1 diast2 Diastereomer 2 (Mother Liquor) crystallization->diast2 hydrolysis1 Hydrolysis diast1->hydrolysis1 hydrolysis2 Hydrolysis diast2->hydrolysis2 enant1 Enantiomer 1 hydrolysis1->enant1 enant2 Enantiomer 2 hydrolysis2->enant2

Workflow for Diastereomeric Crystallization Resolution.
Method 3: Kinetic Resolution

This method also requires derivatization of alpha-longipinene, in this case to an epoxide.

Step A: Epoxidation of Alpha-Longipinene

  • Dissolve racemic alpha-longipinene (1.0 eq) in dichloromethane.

  • Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0°C.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate to give the racemic epoxide.

Step B: Hydrolytic Kinetic Resolution (HKR)

  • To a solution of the racemic alpha-longipinene epoxide (1.0 eq) in a suitable solvent (e.g., a mixture of THF and water), add the chiral catalyst (e.g., (R,R)-Jacobsen's catalyst, 0.02 eq).

  • Stir the reaction at room temperature and monitor the progress by chiral HPLC or GC.

  • Stop the reaction at approximately 50% conversion by adding a quenching agent or by immediate purification.

  • Separate the unreacted, enantiomerically enriched epoxide from the diol product by column chromatography.

G rac_long Racemic alpha-Longipinene epoxidation Epoxidation (m-CPBA) rac_long->epoxidation rac_epoxide Racemic Epoxide epoxidation->rac_epoxide hkr Hydrolytic Kinetic Resolution rac_epoxide->hkr mixture Mixture of Epoxide and Diol hkr->mixture separation Chromatographic Separation mixture->separation enant_epoxide Enriched Epoxide (Enantiomer 1) separation->enant_epoxide diol Enriched Diol (from Enantiomer 2) separation->diol

Workflow for Kinetic Resolution of Alpha-Longipinene Epoxide.

Technical Support Center: Enhancing the Stability of (+)-alpha-Longipinene for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of chemical compounds is paramount to experimental reproducibility and the development of effective therapeutic agents. This technical support center provides a comprehensive guide to enhancing the stability of (+)-alpha-Longipinene, a sesquiterpene of significant interest. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its long-term storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound, presented in a question-and-answer format.

Issue 1: Noticeable Change in Odor or Color of the Sample

  • Question: My this compound sample, which was initially a colorless oil, has developed a yellowish tint and a slightly different odor. What could be the cause?

  • Answer: This is a common indicator of degradation, likely due to oxidation and/or isomerization. This compound is susceptible to oxidation at its double bond and allylic positions, leading to the formation of various oxygenated derivatives such as epoxides, alcohols, and ketones.[1][2] These degradation products can alter the physical properties of the sample. Light sensitivity is a known characteristic of this compound, which can accelerate these degradation pathways.[1][2]

Issue 2: Inconsistent Results in Bioassays

  • Question: I am observing significant variability in the biological activity of my this compound samples between different experimental runs. Could this be a stability issue?

  • Answer: Yes, inconsistent bioactivity is a strong indication of compound degradation. The degradation products of this compound will likely have different pharmacological profiles, leading to unreliable experimental outcomes. It is crucial to use freshly opened or properly stored aliquots for each experiment to ensure consistency.

Issue 3: Presence of Unexpected Peaks in Chromatographic Analysis (GC-MS)

  • Question: My GC-MS analysis of a stored this compound sample shows several unexpected peaks that were not present in the initial analysis of the fresh sample. What are these peaks?

  • Answer: These additional peaks are likely degradation products. Common degradation pathways for sesquiterpenes include oxidation, polymerization, and isomerization, which can be initiated by exposure to air (oxygen), light, and elevated temperatures.[3] For troubleshooting, it is recommended to use a well-maintained GC-MS system with an inert liner to prevent on-column degradation of this sensitive analyte.[4]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored at 2-8°C in a tightly sealed, amber glass vial to protect it from light.[1][2][5] To further minimize degradation, the headspace of the vial should be flushed with an inert gas such as nitrogen or argon to displace oxygen.[6][7]

Q2: How does oxygen affect the stability of this compound?

A2: Oxygen is a primary factor in the degradation of terpenes. The double bond in the this compound structure is particularly susceptible to oxidation, leading to the formation of various oxides and other oxygenated derivatives. This process is often autocatalytic, meaning that the initial oxidation products can accelerate further degradation.

Q3: Can I store this compound at room temperature for short periods?

A3: While short-term storage at room temperature may be unavoidable during experimental procedures, it is not recommended for extended periods. Terpenes are volatile compounds, and storage at ambient temperatures increases the rate of both volatilization and chemical degradation.[7]

Q4: Is freezing a suitable long-term storage option?

A4: While freezing can slow down degradation rates, it is crucial to prevent moisture condensation upon thawing, as water can promote hydrolysis of certain degradation products. If freezing is necessary, use a desiccator and allow the sample to slowly equilibrate to room temperature before opening.

Q5: Are there any chemical stabilizers that can be added to enhance the stability of this compound?

A5: Yes, the addition of antioxidants can help to mitigate oxidative degradation. Synthetic antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), or natural antioxidants like tocopherols (Vitamin E), can be effective. However, the choice of antioxidant and its concentration must be carefully considered to avoid interference with downstream applications.

Q6: What is cyclodextrin encapsulation and can it improve the stability of this compound?

A6: Cyclodextrin encapsulation is a technique where the hydrophobic this compound molecule is entrapped within the cavity of a cyclodextrin molecule. This complexation can protect the terpene from environmental factors such as oxygen and light, thereby enhancing its stability and aqueous solubility.[7][8] Beta-cyclodextrin is commonly used for sesquiterpenes.[8]

Experimental Protocols

Protocol 1: Stability Testing of this compound using GC-MS

This protocol outlines a method for monitoring the stability of this compound over time under various storage conditions.

1. Materials and Equipment:

  • This compound standard

  • GC-MS system with a low-bleed capillary column (e.g., DB-5ms)

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Nitrogen or Argon)

  • Controlled temperature storage chambers (e.g., refrigerator at 2-8°C, incubator at 25°C and 40°C)

  • UV light source (for forced degradation)

  • Solvent (e.g., hexane or ethyl acetate, GC grade)

2. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into several amber glass vials.

  • For samples to be stored under an inert atmosphere, gently flush the headspace of the vials with nitrogen or argon for 30-60 seconds before tightly sealing.

3. Storage Conditions:

  • Control: Store one set of vials at -20°C or below, protected from light.

  • Recommended: Store one set of vials at 2-8°C, protected from light.

  • Ambient: Store one set of vials at 25°C, protected from light.

  • Elevated Temperature: Store one set of vials at 40°C, protected from light.

  • Light Exposure: Store one set of vials at 25°C, exposed to a controlled UV light source.

  • Oxygen Exposure: Store one set of vials at 25°C, with the cap slightly loosened to allow air exchange (use a fume hood).

4. Time Points for Analysis:

  • Analyze samples at time zero (T=0) and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).

5. GC-MS Analysis:

  • Calibrate the GC-MS instrument using a fresh dilution series of the this compound standard.

  • Inject an appropriate volume of the sample from each storage condition and time point.

  • Use a suitable temperature program to achieve good separation of this compound from any potential degradation products. A typical program might start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Identify and quantify the this compound peak based on its retention time and mass spectrum.

  • Analyze the chromatograms for the appearance of new peaks, which indicate degradation products.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage remaining versus time for each storage condition to determine the degradation kinetics.

  • Identify major degradation products by interpreting their mass spectra.

Protocol 2: Stabilization of this compound with an Antioxidant

1. Materials:

  • This compound

  • Antioxidant (e.g., Butylated Hydroxytoluene - BHT)

  • Solvent (e.g., ethanol or hexane)

  • Amber glass vials with PTFE-lined caps

2. Procedure:

  • Prepare a stock solution of the antioxidant in the chosen solvent (e.g., 10 mg/mL BHT in ethanol).

  • Prepare a solution of this compound in the same solvent at the desired concentration.

  • Add the antioxidant stock solution to the this compound solution to achieve the desired final antioxidant concentration (e.g., 0.01%, 0.05%, 0.1% w/v).

  • Aliquot the stabilized solution into amber glass vials.

  • Store the samples under the desired conditions and monitor their stability over time using the GC-MS protocol described above, comparing them to unstabilized samples.

Protocol 3: Encapsulation of this compound with Beta-Cyclodextrin

1. Materials:

  • This compound

  • Beta-cyclodextrin (β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Freeze-dryer or vacuum oven

2. Procedure (Kneading Method):

  • Determine the desired molar ratio of this compound to β-CD (a 1:1 molar ratio is a good starting point).

  • In a mortar, place the calculated amount of β-CD.

  • Slowly add a small amount of a water:ethanol (1:1 v/v) solution to the β-CD to form a paste.

  • Dissolve the calculated amount of this compound in a minimal amount of ethanol.

  • Gradually add the this compound solution to the β-CD paste while continuously kneading with a pestle.

  • Continue kneading for at least 60 minutes to ensure thorough mixing and complex formation.

  • Dry the resulting paste in a vacuum oven at a low temperature (e.g., 40°C) or freeze-dry to obtain a solid powder of the inclusion complex.

  • Confirm the formation of the inclusion complex using analytical techniques such as DSC, FT-IR, or NMR.

  • Assess the stability of the encapsulated this compound using the GC-MS protocol, comparing it to the unencapsulated compound.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₂₄[9]
Molecular Weight 204.35 g/mol [9]
Appearance Colorless oil[2]
Boiling Point 244-246 °C[1][2][10]
Density 0.915 g/mL at 20°C[1][2][10]
Storage Temperature 2-8°C[1][2][5]
Stability Light Sensitive[1][2]

Table 2: Summary of Recommended Storage Conditions and Expected Stability

Storage ConditionTemperatureLight ExposureAtmosphereExpected Relative Stability
Optimal 2-8°CDark (Amber Vial)Inert Gas (N₂/Ar)Very High
Good 2-8°CDark (Amber Vial)AirHigh
Acceptable (Short-term) Room TemperatureDark (Amber Vial)Inert Gas (N₂/Ar)Moderate
Poor Room TemperatureLightAirLow
Very Poor Elevated TemperatureLight/DarkAirVery Low

Mandatory Visualizations

cluster_storage Long-Term Storage cluster_degradation Degradation Pathways cluster_factors Degradation Factors alpha_Longipinene This compound (Pure Compound) Degradation_Products Oxidized & Isomerized Products (e.g., Epoxides, Alcohols, Ketones) Oxygen Oxygen Oxygen->Degradation_Products Light_UV Light_UV Light_UV->Degradation_Products Heat Heat Heat->Degradation_Products

Caption: Degradation pathway of this compound.

Prepare_Samples Prepare Aliquots in Amber Vials Storage_Conditions Store under Varied Conditions (Temp, Light, O₂) Prepare_Samples->Storage_Conditions Time_Points Analyze at Predetermined Time Intervals Storage_Conditions->Time_Points GCMS_Analysis GC-MS Analysis: Quantify Parent Compound & Identify Degradants Time_Points->GCMS_Analysis Data_Analysis Data Analysis: Calculate % Degradation & Determine Kinetics GCMS_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Experimental workflow for stability testing.

Check_Compound Is the this compound sample stable? Check_Storage Review Storage Conditions: - Temperature (2-8°C?) - Light exposure (Dark?) - Oxygen exposure (Inert gas?) Check_Compound->Check_Storage Yes Run_QC Perform QC Analysis (GC-MS) on a fresh aliquot Check_Storage->Run_QC Degradation_Detected Degradation Detected? Run_QC->Degradation_Detected Implement_Stabilization Implement Stabilization Protocol: - Optimize storage - Use antioxidants - Consider encapsulation Degradation_Detected->Implement_Stabilization Yes No_Degradation Compound is Stable. Investigate other experimental parameters. Degradation_Detected->No_Degradation No Use_Fresh_Sample Use a fresh, validated sample for experiments Implement_Stabilization->Use_Fresh_Sample

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Scaling Up the Laboratory Synthesis of (+)-α-Longipinene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory synthesis of (+)-α-Longipinene. The content is designed to address specific issues that may be encountered when scaling up the synthesis for larger studies.

Frequently Asked Questions (FAQs)

1. What are the primary challenges when scaling up the synthesis of (+)-α-Longipinene?

Scaling up the synthesis of (+)-α-Longipinene from milligram to gram or kilogram scales presents several challenges. These include maintaining stereoselectivity, managing reaction temperatures, ensuring efficient mixing in larger vessels, dealing with the purification of large quantities of intermediates and the final product, and handling potentially hazardous reagents in larger volumes. Photochemical steps, in particular, can be difficult to scale up due to the need for specialized equipment to ensure even irradiation of the reaction mixture.[1][2][3][4]

2. What are the key starting materials for a total synthesis approach to (+)-α-Longipinene?

A common strategy for the total synthesis of complex terpenes like (+)-α-Longipinene involves building the carbon skeleton through a series of well-established reactions. A plausible approach, inspired by classic terpene syntheses, could start from readily available chiral building blocks or employ asymmetric reactions to establish the desired stereochemistry early in the synthetic sequence. For instance, a synthesis could commence with an asymmetric conjugate addition to a cyclic enone to set a key stereocenter.

3. How can the purity of (+)-α-Longipinene and its intermediates be effectively assessed and improved?

Purity assessment can be carried out using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). Purification of the non-polar sesquiterpene (+)-α-Longipinene and its intermediates is typically achieved through column chromatography on silica gel. Given the non-polar nature of the target compound, a solvent system with low polarity, such as a gradient of ethyl acetate in hexanes, is often employed.

4. Are there any known safety concerns associated with the reagents used in this synthesis?

Several reagents potentially used in the synthesis of (+)-α-Longipinene require careful handling. Strong bases like n-butyllithium (n-BuLi) are highly pyrophoric. Ozone, used in ozonolysis, is a toxic and explosive gas. Photochemical reactions may require the use of high-energy UV light sources, which can be harmful. It is crucial to consult the Safety Data Sheets (SDS) for all reagents and to use appropriate personal protective equipment (PPE) and engineering controls, such as fume hoods and blast shields.

Experimental Workflow & Signaling Pathway Diagram

The following diagram outlines a plausible multi-step synthesis for (+)-α-Longipinene, highlighting the key transformations and intermediates.

alpha_Longipinene_Synthesis Proposed Synthetic Workflow for (+)-alpha-Longipinene cluster_start Starting Materials cluster_core_formation Bicyclic Core Construction cluster_ring_expansion Ring Expansion & Key Transformations cluster_final_steps Final Modifications Start Chiral Enone Intermediate_A Bicyclic Ketone Start->Intermediate_A 1. Asymmetric Conjugate Addition 2. Diastereoselective Alkylation Intermediate_B Mesylated Diol Intermediate_A->Intermediate_B Diastereoselective Reduction & Mesylation Intermediate_C Cyclodecenone Intermediate_B->Intermediate_C Grob Fragmentation Intermediate_D Exocyclic Alkene Intermediate_C->Intermediate_D Wittig Reaction Intermediate_E Tricyclic Intermediate Intermediate_D->Intermediate_E Photochemical [2+2] Cycloaddition Intermediate_F Diketone Intermediate_E->Intermediate_F Ozonolysis Product This compound Intermediate_F->Product Intramolecular Aldol Cyclization

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guides

This section is organized by key reaction steps in the proposed synthesis of (+)-α-Longipinene.

Step 1 & 2: Asymmetric Conjugate Addition & Diastereoselective Alkylation
Problem Possible Cause Solution
Low Enantioselectivity in Conjugate Addition - Inactive or impure chiral ligand.- Incorrect reaction temperature.- Presence of water or other protic impurities.- Use a freshly prepared or purified chiral ligand.- Carefully control the reaction temperature, often requiring low temperatures (e.g., -78 °C).- Ensure all glassware is oven-dried and reagents are anhydrous.
Low Diastereoselectivity in Alkylation - Incorrect choice of base or solvent.- Reaction temperature not optimal for desired enolate formation (kinetic vs. thermodynamic).- Steric hindrance from the substrate.- For the kinetic enolate, use a strong, hindered base like LDA at low temperature (-78 °C). For the thermodynamic enolate, a weaker base like NaH or an alkoxide at room temperature may be used.[5] - Screen different solvents to optimize selectivity.
Low Overall Yield - Incomplete reaction.- Side reactions such as polymerization or decomposition of starting materials.- Monitor the reaction progress by TLC or GC-MS to ensure completion.- Add reagents slowly to control exothermic reactions.- Use freshly distilled and pure reagents.
Step 3: Grob Fragmentation
Problem Possible Cause Solution
Incomplete Fragmentation - Insufficiently strong base.- Poor leaving group ability of the mesylate.- Steric hindrance preventing the required anti-periplanar arrangement of the fragmenting bonds.- Use a stronger base such as potassium tert-butoxide.- Ensure complete mesylation in the previous step.- Consider alternative leaving groups if sterics are a major issue.
Formation of Elimination or Substitution Byproducts - The reaction conditions favor competing reaction pathways.- Optimize the reaction temperature and base concentration to favor the fragmentation pathway.[6]
Low Yield of Cyclodecenone - Decomposition of the product under the reaction conditions.- Work up the reaction as soon as it is complete (monitored by TLC/GC-MS).- Use milder reaction conditions if possible.
Step 4: Wittig Reaction
Problem Possible Cause Solution
No Reaction or Low Conversion - The ketone is sterically hindered.- The Wittig reagent is not properly formed or is unstable.- Insufficiently strong base to deprotonate the phosphonium salt.- Use a more reactive, less sterically hindered phosphonium ylide if possible.- For hindered ketones, a Horner-Wadsworth-Emmons (HWE) reaction may be a better alternative.[7][8]- Prepare the Wittig reagent in situ and use it immediately.- Use a strong base like n-BuLi or NaH to generate the ylide.[9]
Low Yield of the Desired Alkene - Competing side reactions of the ylide.- Difficult purification due to triphenylphosphine oxide byproduct.- Optimize the reaction temperature and addition rate of the carbonyl compound.- Triphenylphosphine oxide can often be removed by crystallization or column chromatography.
Step 5: Photochemical [2+2] Cycloaddition
Problem Possible Cause Solution
Low Yield of Cyclobutane Product - Inefficient light absorption by the substrate.- Competing photochemical degradation pathways.- Incorrect wavelength of light.- Use a photosensitizer if the substrate does not absorb light efficiently at the lamp's wavelength.- Degas the solvent to remove oxygen, which can quench the excited state.- Use a specific wavelength lamp that matches the absorption spectrum of the substrate or sensitizer.
Formation of a Mixture of Isomers - The cycloaddition is not stereospecific or regioselective.- The stereochemical outcome can sometimes be influenced by the solvent or the presence of a sensitizer.[10]
Difficulty in Scaling Up - Uneven irradiation of the reaction mixture in a large vessel.- Light penetration is limited in larger volumes.- Use a specialized photochemical reactor designed for scale-up, such as a flow reactor or a reactor with an immersion well lamp.[1][2][3][4]
Step 6 & 7: Ozonolysis & Intramolecular Aldol Cyclization
Problem Possible Cause Solution
Incomplete Ozonolysis - Insufficient ozone passed through the solution.- The alkene is sterically hindered and reacts slowly.- Monitor the reaction by the disappearance of the starting material (TLC) or the appearance of a blue color from excess ozone.- Increase the reaction time.
Over-oxidation or Side Reactions during Workup - The workup conditions are too harsh.- Use a reductive workup (e.g., with dimethyl sulfide or triphenylphosphine) to obtain the diketone without over-oxidation.
Low Yield in Aldol Cyclization - The equilibrium does not favor the cyclized product.- Competing intermolecular reactions.- Optimize the base or acid catalyst and the reaction temperature.- Run the reaction at a higher dilution to favor the intramolecular pathway.

Experimental Protocols

The following are representative protocols for the key transformations. Note that these are generalized procedures and may require optimization for the specific substrates in the synthesis of (+)-α-Longipinene.

Protocol 1: Asymmetric Conjugate Addition to a Cyclic Enone
  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the copper catalyst (e.g., CuI, 5 mol%) and the chiral ligand (e.g., a phosphoramidite or ferrocenyl-based ligand, 6 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., THF or toluene) and stir the mixture at room temperature for 30 minutes.

  • Reaction Initiation: Cool the mixture to the desired temperature (e.g., -78 °C) and add the cyclic enone (1.0 eq).

  • Grignard Addition: Slowly add the Grignard reagent (1.2 eq) dropwise over a period of 30 minutes.

  • Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Wittig Reaction with a Hindered Ketone
  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.5 eq) in anhydrous THF.

  • Base Addition: Cool the suspension to -78 °C and add a strong base (e.g., n-BuLi, 1.4 eq) dropwise. Allow the mixture to warm to 0 °C or room temperature and stir for 1-2 hours, during which the color should change (often to a deep red or orange), indicating ylide formation.

  • Ketone Addition: Cool the ylide solution to -78 °C and add a solution of the hindered ketone (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or GC-MS.

  • Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Protocol 3: Intramolecular Photochemical [2+2] Cycloaddition
  • Solution Preparation: In a quartz reaction vessel, dissolve the diene substrate in a suitable solvent (e.g., acetone or acetonitrile). If a sensitizer is used, add it at this stage (typically 0.1-0.2 eq).

  • Degassing: Degas the solution by bubbling argon or nitrogen through it for 20-30 minutes to remove dissolved oxygen.

  • Irradiation: Place the reaction vessel in a photochemical reactor and irradiate with a suitable UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature, often with external cooling.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following tables provide representative quantitative data for the key reaction types. The exact values will vary depending on the specific substrates and optimized conditions.

Table 1: Representative Yields for Key Reactions
Reaction Step Typical Yield Range (%) Notes
Asymmetric Conjugate Addition70-95Highly dependent on the substrate and chiral ligand.
Diastereoselective Alkylation60-90Selectivity is key; yield of the desired diastereomer.
Grob Fragmentation50-80Can be lower for sterically demanding systems.
Wittig Reaction40-70Yields can be moderate with hindered ketones.
Photochemical [2+2] Cycloaddition50-85Can be sensitive to scale and reaction setup.
Ozonolysis (Reductive Workup)80-95Generally a high-yielding transformation.
Intramolecular Aldol Cyclization60-90Dependent on ring size and substrate.
Table 2: Typical Reaction Conditions
Reaction Step Temperature (°C) Typical Reaction Time (h) Common Solvents
Asymmetric Conjugate Addition-78 to 02-12THF, Toluene, Diethyl Ether
Diastereoselective Alkylation-78 to 251-6THF, DMF
Grob Fragmentation25 to 804-24THF, t-Butanol
Wittig Reaction-78 to 256-18THF, Diethyl Ether
Photochemical [2+2] Cycloaddition0 to 2512-48Acetone, Acetonitrile, Dichloromethane
Ozonolysis-781-4Dichloromethane, Methanol
Intramolecular Aldol Cyclization0 to 602-12Ethanol, THF, Water

References

Best practices for handling air- and moisture-sensitive reagents in synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and frequently asked questions (FAQs) for handling air- and moisture-sensitive reagents in chemical synthesis.

Troubleshooting Guides

Issue: My reaction is not proceeding as expected, and I suspect reagent decomposition.

Possible Cause: Inadvertent exposure of air- or moisture-sensitive reagents to the atmosphere.

Troubleshooting Steps:

  • Verify Inert Atmosphere: Ensure that your Schlenk line or glovebox is functioning correctly. Check for leaks in your apparatus.

  • Solvent Purity: Confirm that the solvent used was properly dried and deoxygenated. The presence of water or oxygen can quench sensitive reagents.

  • Reagent Transfer: Review your reagent transfer technique. Ensure that all glassware was properly dried and that the transfer was performed under a positive pressure of inert gas.

  • Reagent Quality: The reagent itself may have degraded over time. If possible, test the reagent with a known reaction or titrate it to determine its activity.

Issue: I am observing low or inconsistent yields in my Grignard reactions.

Possible Cause: Several factors can contribute to low yields in Grignard reactions, which are notoriously sensitive to reaction conditions.

Troubleshooting Steps:

  • Glassware Preparation: Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under vacuum, to remove any adsorbed water.

  • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which can inhibit the reaction. Gently crush the magnesium turnings before use or use a small amount of iodine or 1,2-dibromoethane to activate the surface.

  • Solvent Quality: Use freshly distilled, anhydrous diethyl ether or THF. The presence of even trace amounts of water can quench the Grignard reagent.

  • Initiation: The reaction can sometimes be slow to start. Gentle heating or sonication can help to initiate the reaction. A small crystal of iodine can also be added as an initiator.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a Schlenk line and a glovebox for handling air-sensitive reagents?

A1: A Schlenk line is a piece of laboratory equipment that allows for the manipulation of air-sensitive compounds using a dual manifold system for vacuum and inert gas. It is suitable for many small- to medium-scale reactions. A glovebox provides a completely isolated and controlled inert atmosphere, making it ideal for handling highly sensitive or pyrophoric reagents and for procedures that are difficult to perform in sealed glassware.

Q2: How can I tell if my anhydrous solvent is still dry?

A2: While commercial anhydrous solvents are of high quality, they can absorb moisture over time once opened. For some solvents like THF, chemical indicators such as sodium benzophenone ketyl can be used. A deep blue or purple color indicates that the solvent is dry. For other solvents, it is best practice to use a freshly opened bottle or to dry and distill the solvent in-house before use.

Q3: What are the best practices for storing air- and moisture-sensitive reagents?

A3: These reagents should be stored in a cool, dry place, under an inert atmosphere (nitrogen or argon). Bottles with septa, such as Sure/Seal™ bottles, are common for liquid reagents. Solid reagents should be stored in well-sealed containers, and for highly sensitive materials, storage inside a glovebox is recommended.

Q4: What should I do in case of a spill of a pyrophoric reagent like tert-butyllithium?

A4: In case of a small spill, it can be quenched by covering it with an inert, dry powder like sand or sodium bicarbonate. For larger spills, evacuate the area and follow your institution's emergency procedures. Never use water to quench a pyrophoric reagent spill, as this will cause a fire.

Data and Protocols

Quantitative Data Tables

Table 1: Typical Water Content of Anhydrous Solvents

SolventWater Content (ppm) in a New Sealed Bottle
Tetrahydrofuran (THF)< 50
Diethyl Ether< 50
Toluene< 30
Dichloromethane< 50
Acetonitrile< 30

Table 2: Efficiency of Common Drying Agents for Solvents

Drying AgentSolvents Dried EffectivelyComments
Sodium Benzophenone KetylEthers, HydrocarbonsExcellent for THF; acts as its own indicator.
Calcium Hydride (CaH₂)Ethers, Hydrocarbons, AminesSlower than sodium, but effective.
Molecular Sieves (3Å or 4Å)Most SolventsGood for pre-drying or storing solvents.
Phosphorus Pentoxide (P₄O₁₀)Halogenated Solvents, HydrocarbonsVery efficient, but can be difficult to handle.
Experimental Protocols

Protocol 1: Transfer of a Liquid Reagent via Cannula

  • Preparation: Dry the receiving flask and the flask containing the reagent in an oven and cool under a stream of inert gas. Equip both flasks with septa.

  • Pressurize: Insert a needle connected to the inert gas line into the headspace of the reagent bottle to create a slight positive pressure.

  • Cannulation: Insert one end of a double-tipped needle (cannula) into the headspace of the reagent bottle and the other end into the receiving flask.

  • Transfer: Lower the end of the cannula in the reagent bottle into the liquid. The pressure difference will cause the liquid to flow into the receiving flask.

  • Completion: Once the desired amount of reagent is transferred, remove the cannula from the reagent bottle first, then from the receiving flask.

Protocol 2: Setting up a Reaction on a Schlenk Line

  • Glassware: Assemble and flame-dry the reaction glassware under vacuum on the Schlenk line.

  • Inert Atmosphere: Fill the glassware with an inert gas (argon or nitrogen) by switching the Schlenk line tap from vacuum to the inert gas manifold.

  • Reagent Addition: Add solid reagents under a positive flow of inert gas. Add liquid reagents via syringe or cannula transfer through a septum.

  • Reaction: Once all reagents are added, maintain a positive pressure of inert gas throughout the reaction. A bubbler filled with mineral oil at the end of the gas line can be used to monitor the pressure.

Visual Guides

Troubleshooting_Workflow start Reaction Failure (Low Yield / No Product) check_reagents Check Reagent Quality (Titration / Known Reaction) start->check_reagents check_atmosphere Verify Inert Atmosphere (Schlenk Line / Glovebox) start->check_atmosphere check_solvent Confirm Solvent Purity (Anhydrous / Deoxygenated) start->check_solvent check_technique Review Handling Technique (Glassware / Transfer) start->check_technique outcome_good Problem Identified & Resolved check_reagents->outcome_good outcome_bad Consult Senior Researcher check_reagents->outcome_bad check_atmosphere->outcome_good check_atmosphere->outcome_bad check_solvent->outcome_good check_solvent->outcome_bad check_technique->outcome_good check_technique->outcome_bad

Caption: Troubleshooting workflow for failed reactions.

Cannula_Transfer_Setup cluster_reagent Reagent Flask cluster_reaction Reaction Flask reagent_flask Reagent Flask Headspace Liquid Reagent cannula Double-Tipped Needle (Cannula) reagent_flask:liquid->cannula reaction_flask Reaction Flask Headspace inert_gas Inert Gas Source inert_gas->reagent_flask:head Pressurize cannula->reaction_flask:head Transfer

Caption: Diagram of a cannula transfer setup.

Technical Support Center: Interpreting Complex NMR Spectra of Polycyclic Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of polycyclic sesquiterpenes.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the acquisition and interpretation of NMR data for polycyclic sesquiterpenes.

1.1 Sample Preparation and General Acquisition

Question: My polycyclic sesquiterpene has poor solubility in common deuterated solvents like chloroform-d (CDCl₃). What are my options?

Answer: Poor solubility can lead to low signal-to-noise and broad peaks.[1] If your compound is not soluble in CDCl₃, consider trying alternative deuterated solvents. For moderately polar sesquiterpenes, acetone-d₆ or acetonitrile-d₃ can be effective. For more polar compounds, methanol-d₄ or dimethyl sulfoxide-d₆ (DMSO-d₆) are good options. Be aware that the chemical shifts of your compound can change significantly with the solvent, which can sometimes be advantageous for resolving overlapping signals.

Question: My ¹H NMR spectrum shows very broad peaks. What are the potential causes and solutions?

Answer: Broad peaks in the ¹H NMR spectrum of a polycyclic sesquiterpene can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is the first step.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Diluting the sample may help. Conversely, a very dilute sample will have a low signal-to-noise ratio.

  • Presence of Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Consider purifying your sample further or using a chelating agent.

  • Chemical Exchange or Conformational Dynamics: Polycyclic sesquiterpenes can exist in multiple conformations that are in intermediate exchange on the NMR timescale. Running the experiment at a higher or lower temperature can sometimes sharpen the signals by either speeding up or slowing down the exchange rate.

Question: I am seeing a persistent peak around 1.6 ppm and 7.2 ppm in my CDCl₃ spectrum, even after drying my sample under high vacuum. How can I remove it?

Answer: These signals often correspond to residual water (around 1.6 ppm) and the residual non-deuterated chloroform (7.26 ppm). While chloroform is an internal reference, a large water peak can obscure signals. To remove exchangeable protons like those from water or hydroxyl groups, you can add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The D₂O will exchange with the labile protons, causing their signal to disappear.

1.2 Interpreting Complex ¹H and ¹³C Spectra

Question: The aliphatic region of my ¹H NMR spectrum is a cluster of overlapping multiplets. How can I begin to assign these protons?

Answer: Severe signal overlap is a common challenge with polycyclic sesquiterpenes due to the large number of CH, CH₂, and CH₃ groups in similar chemical environments. To resolve these signals, a suite of 2D NMR experiments is essential:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. It helps to trace out proton connectivity networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is a powerful tool for assigning carbons once the proton assignments are known, or vice-versa.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two to three bonds. It is crucial for connecting different spin systems and for identifying quaternary carbons.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of their bonding connectivity. This is vital for determining the relative stereochemistry of the polycyclic framework.

Question: I am having trouble assigning the quaternary carbons in my ¹³C NMR spectrum. What is the best approach?

Answer: Quaternary carbons do not have attached protons, so they will not show up in an HSQC spectrum. The primary method for assigning these is the HMBC experiment. Look for long-range correlations from nearby protons to the quaternary carbon. For example, the protons of a methyl group will often show an HMBC correlation to the quaternary carbon they are attached to. In complex cases, computational methods such as Density Functional Theory (DFT) calculations of chemical shifts can be used to predict the ¹³C chemical shifts of possible isomers and compare them to the experimental data.

1.3 Troubleshooting 2D NMR Spectra

Question: My COSY spectrum has streaks of vertical noise (t₁ noise). How can I fix this?

Answer: t₁ noise, which appears as vertical streaks along the indirect dimension (F1), is a common artifact. It can be caused by instabilities in the spectrometer or by very intense signals (like the solvent peak) that are not perfectly suppressed.

  • Processing: Applying a linear prediction to the first few data points of the FID in the t₁ dimension during processing can often reduce this noise.

  • Acquisition: Increasing the number of scans and ensuring proper solvent suppression can also help minimize t₁ noise.

Question: I see unexpected cross-peaks in my HMBC spectrum that seem to be one-bond correlations. What are these?

Answer: These are typically referred to as ¹JCH artifacts. Although the HMBC experiment is designed to filter out one-bond correlations, this suppression is not always perfect, especially for certain ranges of coupling constants.[2] These artifacts will appear at the same ¹³C chemical shift as the one-bond correlation in the HSQC spectrum. They can usually be identified by their characteristic appearance, often as a pair of responses separated by the one-bond ¹H-¹³C coupling constant.[2]

Question: My NOESY spectrum shows some cross-peaks that have a distorted, mixed-phase appearance. Are these real NOEs?

Answer: These could be zero-quantum coherence artifacts, which can occur between protons that are J-coupled.[3][4] These artifacts are not true NOEs and should not be used for distance restraints.[4] They can often be identified by their distinct "up-down" or anti-phase multiplet structure, similar to what is seen in a DQF-COSY spectrum.[4] Using a NOESY pulse sequence with zero-quantum suppression can help to minimize these artifacts.[3]

Section 2: Quantitative Analysis

2.1 Quantitative NMR (qNMR) of a Sesquiterpene Lactone Mixture

Quantitative ¹H NMR (qNMR) can be used to determine the concentration and purity of compounds in a mixture without the need for identical standards for each analyte. The following table provides an example of the qNMR analysis of a crude lactone fraction from Arnica montana, containing various sesquiterpene lactones. The total amount of sesquiterpene lactones and the quantities of specific esters were determined.[5]

Analyte GroupSignal Used for Quantification (δ, ppm)Molarity (mmol/L)
Total Helenalin Esters6.25 (H-13a)15.2
Total 11α,13-Dihydrohelenalin Esters1.25 (H-13)8.5
Total Sesquiterpene Lactones - 23.7
6-O-tigloylhelenalin1.88 (CH₃ of tigloyl)10.1
6-O-methacryloylhelenalin1.95 (CH₃ of methacryloyl)2.5

Data adapted from J. Pharm. Biomed. Anal. 54 (2011) 94-99.[5]

Section 3: Experimental Protocols

3.1 General Sample Preparation

  • Dissolution: Accurately weigh 5-10 mg of the purified polycyclic sesquiterpene and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Degassing (Optional): For sensitive NOESY/ROESY experiments, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect. This can be done by bubbling a slow stream of nitrogen or argon gas through the solution for several minutes.

3.2 Standard 2D NMR Experimental Protocols

The following are general guidelines for setting up common 2D NMR experiments. Specific parameters may need to be optimized based on the spectrometer and the sample.

3.2.1 COSY (Gradient-Selected)

  • Acquire a standard ¹H NMR spectrum to determine the spectral width.

  • Load a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker systems).

  • Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals.

  • Set the number of scans (NS) to a multiple of 2 or 4 (e.g., 2, 4, 8) depending on the sample concentration.

  • Set the number of increments in the indirect dimension (TD in F1) to 256 or 512 for adequate resolution.

  • Set the relaxation delay (D1) to 1-2 seconds.

  • Acquire and process the data using a sine-bell or squared sine-bell window function.

3.2.2 HSQC (Gradient-Selected, Phase-Sensitive)

  • Acquire ¹H and ¹³C NMR spectra to determine the spectral widths for both nuclei.

  • Load a standard phase-sensitive, gradient-selected HSQC pulse sequence with decoupling during acquisition (e.g., hsqcedetgpsisp2.2 on Bruker systems).

  • Set the spectral width in F2 for ¹H and in F1 for ¹³C.

  • Set the number of scans (NS) to a multiple of 4 or 8.

  • Set the number of increments in F1 (TD) to 128 or 256.

  • Set the relaxation delay (D1) to 1.5 seconds.

  • The one-bond coupling constant (CNST13) is typically set to an average value of 145 Hz.

  • Acquire and process the data using a squared sine-bell window function in both dimensions.

3.2.3 HMBC (Gradient-Selected)

  • Acquire ¹H and ¹³C NMR spectra to determine the spectral widths.

  • Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Set the spectral widths for ¹H (F2) and ¹³C (F1).

  • Set the number of scans (NS) to a multiple of 8 or 16, as HMBC is less sensitive than HSQC.

  • Set the number of increments in F1 (TD) to 256 or 512.

  • Set the relaxation delay (D1) to 1.5-2 seconds.

  • The long-range coupling constant (CNST2) is typically set to 8 Hz to observe 2-3 bond correlations.

  • Acquire and process the data using a sine-bell or squared sine-bell window function.

3.2.4 NOESY (Phase-Sensitive)

  • Acquire a ¹H NMR spectrum to determine the spectral width.

  • Load a standard phase-sensitive NOESY pulse sequence with gradient selection (e.g., noesygpph on Bruker systems).

  • Set the spectral widths in both dimensions.

  • Set the number of scans (NS) to a multiple of 8 or 16.

  • Set the number of increments in F1 (TD) to 256 or 512.

  • The mixing time (D8) is a crucial parameter and depends on the molecular weight of the compound. For small to medium-sized molecules like sesquiterpenes, a mixing time of 300-800 ms is a good starting point.

  • Set the relaxation delay (D1) to 1.5-2 seconds.

  • Acquire and process the data using a squared sine-bell window function.

Section 4: Visualizations

4.1 Diagrams of Workflows and Pathways

experimental_workflow cluster_sample Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Structure Elucidation a Isolate Polycyclic Sesquiterpene b Dissolve in Deuterated Solvent a->b c ¹H NMR b->c d ¹³C NMR & DEPT c->d e COSY d->e f HSQC e->f g HMBC f->g h NOESY / ROESY g->h i Assemble Spin Systems (COSY, HSQC) h->i j Connect Fragments (HMBC) i->j k Determine Relative Stereochemistry (NOESY) j->k l Propose Structure k->l

Caption: A typical experimental workflow for the structure elucidation of polycyclic sesquiterpenes using NMR spectroscopy.

troubleshooting_workflow cluster_check Initial Checks cluster_solution Potential Solutions start Poor Quality NMR Spectrum q1 Broad Peaks? start->q1 q2 Low S/N? start->q2 q3 Artifacts? start->q3 s1 Re-shim Spectrometer q1->s1 s2 Check Sample Concentration q1->s2 s6 Run Temperature Variable Experiment q1->s6 q2->s2 s3 Increase Number of Scans q2->s3 s4 Check Pulse Calibration q3->s4 s5 Adjust Processing Parameters q3->s5

Caption: A logical workflow for troubleshooting common issues in NMR experiments.

sesquiterpene_biosynthesis cluster_cyclization Sesquiterpene Synthase Action cluster_products Polycyclic Skeletons fpp Farnesyl Pyrophosphate (FPP) c1 Carbocation Formation fpp->c1 c2 Cyclization(s) c1->c2 c3 Rearrangements (Hydride/Methyl Shifts) c2->c3 p1 Cadinane c3->p1 p2 Guaiane c3->p2 p3 Eudesmane c3->p3 p4 ... and others c3->p4

Caption: A simplified signaling pathway for the biosynthesis of polycyclic sesquiterpene skeletons from farnesyl pyrophosphate.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of (+)- and (-)-alpha-Longipinene: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the biological activities of (+)-alpha-longipinene and (-)-alpha-longipinene is currently limited by the scarcity of direct experimental data in publicly available scientific literature. While research has been conducted on the biocidal activity of longipinene derivatives isolated from Santolina viscosa, these studies do not differentiate between the specific enantiomers, this compound and (-)-alpha-longipinene.[1][2] This guide, therefore, presents a framework for the comparative analysis of these two enantiomers, drawing parallels from the well-documented differential activities of the structurally related monoterpene enantiomers, (+)- and (-)-alpha-pinene. The experimental protocols and data presentation formats provided herein are intended to serve as a blueprint for future research on alpha-longipinene enantiomers.

Overview of Enantiomer-Specific Biological Activity

Chirality plays a crucial role in the biological activity of molecules. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological, toxicological, and metabolic properties. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact preferentially with one enantiomer over the other.

While specific data for alpha-longipinene is lacking, studies on alpha-pinene enantiomers have demonstrated this principle. For instance, (+)-α-pinene has been shown to possess more potent anti-inflammatory and antimicrobial activities compared to its (-)-enantiomer.[3][4][5] Conversely, in some studies, (-)-α-pinene has exhibited stronger antibacterial effects against certain bacterial strains.[6] These findings underscore the importance of evaluating the biological activity of each enantiomer of a chiral compound independently.

Comparative Data on Biological Activities (Hypothetical Framework)

Should experimental data for (+)- and (-)-alpha-longipinene become available, a clear and structured tabular format is essential for easy comparison. The following table illustrates how such data could be presented, using findings from α-pinene as a proxy to demonstrate the format.

Biological Activity(+)-alpha-Pinene(-)-alpha-PineneReference CompoundOrganism/Cell LineKey Findings
Antimicrobial MIC: 117-4,150 µg/mLNo activity up to 20 mg/mLAmphotericin B, CiprofloxacinCandida albicans, MRSA, etc.(+)-enantiomer is microbicidal, (-) is inactive.[3][5][7]
Anti-inflammatory Potent inhibition of NF-κB and JNK activationLess active than (+) enantiomerDexamethasoneHuman Chondrocytes(+)-enantiomer shows significant anti-osteoarthritic potential.[4]
Cytotoxicity Reduces cell viability to 66.8% at 250 µg/mL--Murine Macrophages(+)-enantiomer exhibits moderate cytotoxicity.[3][7]
Antibacterial Less effective against 18/25 bacterial speciesMore effective against 18/25 bacterial species-25 different bacterial species(-)-enantiomer shows broader antibacterial activity in this study.[6]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of experimental findings. The following are standard protocols for assays relevant to the biological activities discussed.

Antimicrobial Activity Assay (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various microorganisms.

Protocol:

  • Prepare a stock solution of each enantiomer in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each enantiomer in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Include positive controls (microorganism with no compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Assay (NF-κB Reporter Assay)

Objective: To assess the inhibitory effect of the test compounds on the NF-κB signaling pathway in response to an inflammatory stimulus.

Protocol:

  • Culture human chondrocytes (or another relevant cell line) stably transfected with an NF-κB-luciferase reporter construct.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of each enantiomer for 1 hour.

  • Induce inflammation by adding an inflammatory agent, such as Interleukin-1 beta (IL-1β), to the wells.

  • Incubate for 6-8 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • A decrease in luciferase activity in treated cells compared to untreated, stimulated cells indicates inhibition of the NF-κB pathway.

Visualizing Experimental Workflows and Pathways

Graphical representations of experimental workflows and biological pathways can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a hypothetical experimental workflow for comparing enantiomer activity and a simplified representation of an inflammatory signaling pathway that could be modulated by these compounds.

Experimental_Workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison start Source Enantiomers ((+)- and (-)-alpha-longipinene) stock Prepare Stock Solutions start->stock antimicrobial Antimicrobial Assay (MIC Determination) stock->antimicrobial Test Compounds anti_inflammatory Anti-inflammatory Assay (NF-κB Reporter) stock->anti_inflammatory cytotoxicity Cytotoxicity Assay (MTT/XTT) stock->cytotoxicity data Collect Quantitative Data (IC50, MIC, % Inhibition) antimicrobial->data anti_inflammatory->data cytotoxicity->data comparison Comparative Analysis data->comparison conclusion Conclusion on Enantiomer-Specific Activity comparison->conclusion Inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1R IL-1 Receptor IKK IKK Complex IL1R->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB IkB IκB NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->IkB Phosphorylation & Degradation IkB_NFkB->NFkB Genes Pro-inflammatory Gene Expression (iNOS, MMPs) NFkB_active->Genes Transcription IL1_beta IL-1β IL1_beta->IL1R Compound This compound? Compound->IKK Inhibits?

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying (+)-alpha-Longipinene in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of (+)-alpha-Longipinene, a sesquiterpene found in various natural sources. The selection of an appropriate analytical method is critical for accurate quantification, particularly within complex matrices such as essential oils and plant extracts. This document outlines validated methods, presents key performance data, and offers detailed experimental protocols to aid in method selection and implementation.

Introduction to this compound Analysis

This compound is a tricyclic sesquiterpene of interest for its potential biological activities. Accurate quantification in complex mixtures is essential for quality control, standardization of natural products, and pharmacokinetic studies. The primary analytical techniques employed for such purposes are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Due to the volatile nature of terpenes, GC-MS is often the method of choice. However, HPLC offers advantages for non-volatile or thermally labile compounds that may be present in the same complex mixture.

Comparison of Analytical Methods

The choice between GC-MS and HPLC for the quantification of this compound depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation. The following tables summarize the performance of validated methods for similar terpenes, which can be extrapolated for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Its high resolution and sensitivity make it well-suited for the analysis of terpenes in complex mixtures.

Table 1: Performance Data for Validated GC-MS Methods for Terpene Analysis

ParameterMethod 1 (Cannabis)[1]Method 2 (Pharmaceuticals)[2]Method 3 (Rodent Blood)[3]
Linearity (r²) > 0.99> 0.994≥ 0.99
Recovery (%) 95.0 - 105.791.6 - 105.7≥ 88.7
Precision (RSD%) 0.32 - 8.470.28 - 11.18≤ 7.1
LOD (µg/mL) 0.25Not Reported0.005 (in blood)
LOQ (µg/mL) 0.75Not ReportedNot Reported
High-Performance Liquid Chromatography (HPLC)

While less common for volatile terpenes, HPLC can be a viable alternative, especially when analyzing a wide range of compounds with varying volatilities. Derivatization is often not necessary, which can simplify sample preparation.

Table 2: Performance Data for Validated HPLC Methods for Terpene and Cannabinoid Analysis

ParameterMethod 1 (Cannabis)[4][5]Method 2 (Essential Oils)[6]Method 3 (Nanoemulsions)[7]
Linearity (r²) Not Reported> 0.9990.9978
Recovery (%) 79 - 9178 - 10083.5 - 92
Precision (RSD%) < 10< 100.64 - 0.86
LOD (mg/L) Not Reported0.11 - 0.16Not Reported
LOQ (mg/L) Not Reported0.35 - 0.48Not Reported

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for GC-MS and HPLC analysis of terpenes in complex mixtures.

GC-MS Protocol for Terpene Quantification[1]
  • Sample Preparation:

    • Weigh 100 mg of the homogenized sample into a 20 mL headspace vial.

    • Add 5 mL of ethyl acetate containing an appropriate internal standard (e.g., n-tridecane at 100 µg/mL).

    • Vortex for 1 minute and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 40-500) for identification and Selected Ion Monitoring (SIM) for quantification.

HPLC Protocol for Terpene Quantification[6]
  • Sample Preparation:

    • Accurately weigh 1 g of the sample and dissolve it in 10 mL of methanol.

    • Vortex for 1 minute and sonicate for 10 minutes.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.

    • Gradient Program: Start with 70% B, decrease to 30% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Diode Array Detector (DAD) at 210 nm.

Method Validation Workflow and Selection

The validation of an analytical method ensures its suitability for the intended purpose. The following diagrams illustrate the general validation workflow and a decision-making process for selecting an appropriate method for this compound analysis.

Analytical Method Validation Workflow Analytical Method Validation Workflow method_development Method Development specificity Specificity/ Selectivity method_development->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Documentation & Reporting system_suitability->documentation

Caption: A typical workflow for the validation of an analytical method.

Method Selection for this compound Analysis Method Selection for this compound Analysis start Sample Matrix Complexity? volatile_analysis Primary interest in volatile terpenes? start->volatile_analysis Low to Moderate gc_ms GC-MS start->gc_ms High (e.g., essential oil) thermal_lability Concern about thermal degradation? volatile_analysis->thermal_lability No volatile_analysis->gc_ms Yes thermal_lability->gc_ms No hplc HPLC thermal_lability->hplc Yes chiral_separation Need to separate enantiomers? chiral_separation->hplc No chiral_hplc Chiral HPLC chiral_separation->chiral_hplc Yes hplc->chiral_separation

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

Both GC-MS and HPLC are suitable techniques for the quantification of this compound in complex mixtures, with the choice depending on the specific requirements of the analysis. GC-MS is generally preferred for its high sensitivity and specificity for volatile terpenes. HPLC is a valuable alternative, particularly when analyzing a broader range of compounds or when thermal degradation is a concern. For the specific quantification of the (+) enantiomer, a chiral separation method, typically employing a chiral HPLC column, would be necessary. The provided data and protocols serve as a foundation for developing and validating a robust analytical method for this compound.

References

A Comparative Analysis of Synthetic Routes to the Tricyclic Sesquiterpenoid, (+)-α-Longipinene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient construction of complex molecular architectures is a paramount objective. This guide provides a comparative analysis of the reported synthetic routes to (+)-α-longipinene, a tricyclic sesquiterpenoid featuring a unique bridged ring system. This analysis focuses on key metrics such as overall yield, step count, and stereochemical control, offering valuable insights for synthetic strategy design.

Introduction to (+)-α-Longipinene

(+)-α-Longipinene is a naturally occurring hydrocarbon belonging to the longipinane class of sesquiterpenoids. Its intricate tricyclic framework, composed of fused five, seven, and seven-membered rings, presents a significant synthetic challenge. The molecule has garnered interest from the synthetic community due to its complex structure and as a target for the development of novel synthetic methodologies. This guide will focus on the total synthesis of the racemic form, (±)-α-longipinene, as reported in the literature, providing a basis for comparison of synthetic efficacy.

Synthetic Strategies: A Head-to-Head Comparison

To date, the most comprehensively documented total synthesis of (±)-α-longipinene is the route developed by Miyashita and Yoshikoshi. While other strategies for the construction of the longipinane skeleton have been explored, a detailed, step-by-step total synthesis of (+)-α-longipinene from alternative starting materials remains to be fully elucidated in readily available literature. Therefore, this guide will primarily detail the Yoshikoshi synthesis and use it as a benchmark for critical evaluation.

The Yoshikoshi Synthesis of (±)-α-Longipinene

The seminal work by Miyashita and Yoshikoshi provides a complete pathway to racemic α- and β-longipinenes. The synthesis commences from a known bicyclic ketone and proceeds through a series of intricate transformations to construct the characteristic tricyclic core.

Key Features of the Yoshikoshi Synthesis:

  • Starting Material: The synthesis begins with the readily accessible bicyclo[3.3.1]nonan-9-one derivative.

  • Ring Expansion Strategy: A key strategic element involves a ring expansion protocol to form the seven-membered ring of the longipinane skeleton.

  • Stereochemical Control: The synthesis addresses the stereochemical challenges inherent in the target molecule, although it culminates in the racemic product.

The logical flow of the Yoshikoshi synthesis, from a simpler bicyclic precursor to the complex tricyclic target, is depicted in the following workflow diagram.

Yoshikoshi_Synthesis_Workflow Start Bicyclo[3.3.1]nonan-9-one derivative Intermediate1 Functionalized Bicyclic Intermediate Start->Intermediate1 Initial Functionalization Intermediate2 Ring Expansion Precursor Intermediate1->Intermediate2 Key Transformations Intermediate3 Tricyclic Ketone Intermediate Intermediate2->Intermediate3 Ring Expansion End (±)-α-Longipinene & (±)-β-Longipinene Intermediate3->End Final Modifications

Figure 1: A simplified workflow of the Yoshikoshi synthesis of (±)-longipinenes.

Quantitative Performance Metrics

A critical aspect of evaluating any synthetic route is the quantitative assessment of its efficiency. The following table summarizes the key performance indicators for the Yoshikoshi synthesis of (±)-α-longipinene. It is important to note that the original literature reports the synthesis of both α and β isomers, and specific yields for each final product from the last common intermediate are provided.

MetricYoshikoshi Synthesis of (±)-α-Longipinene
Total Number of Steps ~15 steps
Overall Yield Not explicitly stated as a single figure; requires calculation from individual step yields.
Stereoselectivity Racemic
Key Reagents & Reactions To be detailed in the experimental protocols section.

Experimental Protocols

The following section will provide a detailed description of the key experimental steps involved in the Yoshikoshi synthesis of (±)-α-longipinene, based on the information available in the primary literature.

(Please note: The full experimental details, including specific reagent quantities, reaction times, and purification methods, would require access to the full text of the cited publications. The following is a conceptual outline based on the reported reaction scheme.)

Step 1: Synthesis of the Ring Expansion Precursor

The initial phase of the synthesis focuses on the elaboration of the starting bicyclic ketone to introduce the necessary functional groups for the subsequent ring expansion. This typically involves a sequence of reactions such as enolate chemistry, alkylations, and functional group interconversions.

Step 2: Key Ring Expansion

This crucial step constitutes the formation of the seven-membered ring. The Yoshikoshi synthesis employs a [mention specific reaction if found, e.g., diazomethane ring expansion, or a fragmentation reaction]. This transformation is pivotal in establishing the core tricyclic skeleton of the longipinanes.

Step 3: Elaboration of the Tricyclic Intermediate

Following the successful construction of the tricycle, a series of functional group manipulations are carried out to convert the intermediate into the target molecule. This may include reductions, oxidations, and olefination reactions to install the exocyclic double bond characteristic of α-longipinene.

Step 4: Final Isomer Separation

The synthesis yields a mixture of (±)-α-longipinene and (±)-β-longipinene, which are then separated using chromatographic techniques to afford the pure α-isomer.

Future Perspectives and Alternative Approaches

While the Yoshikoshi synthesis represents a landmark achievement in natural product synthesis, there remains a significant opportunity for the development of more efficient and stereoselective routes to (+)-α-longipinene. Modern synthetic methodologies could offer several advantages:

  • Asymmetric Catalysis: The development of an enantioselective synthesis would be a major advancement, providing direct access to the naturally occurring (+)-enantiomer. This could involve the use of chiral catalysts or auxiliaries in key bond-forming reactions.

  • Convergent Strategies: A more convergent approach, where large fragments of the molecule are synthesized separately and then coupled, could potentially reduce the overall step count and improve the overall yield.

  • Novel Ring-Forming Reactions: The exploration of new pericyclic reactions or transition-metal-catalyzed cycloadditions could provide more direct and efficient access to the complex tricyclic core of longipinene.

The logical relationship for developing a modern, enantioselective synthesis is outlined below.

Modern_Synthesis_Logic A Achiral Starting Materials B Asymmetric Key Reaction A->B C Chiral Intermediate B->C High Enantioselectivity D Elaboration of Core Structure C->D E (+)-α-Longipinene D->E

Figure 2: Logical flow for a modern enantioselective synthesis of (+)-α-longipinene.

Conclusion

The total synthesis of (±)-α-longipinene by Yoshikoshi and coworkers stands as a significant accomplishment in the art of organic synthesis. It provides a foundational route for accessing the complex longipinane skeleton. However, the field of organic chemistry has evolved considerably since this pioneering work. The development of new synthetic methods presents an exciting prospect for devising more concise, efficient, and enantioselective routes to (+)-α-longipinene. Such endeavors will not only provide better access to this intriguing natural product but also continue to drive innovation in the field of chemical synthesis. Further research into alternative synthetic strategies is highly encouraged to address the existing limitations and to meet the growing demand for efficient and stereocontrolled synthetic methods in drug discovery and development.

Spectroscopic Showdown: A Comparative Analysis of Synthetic vs. Naturally Sourced (+)-alpha-Longipinene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the origin of a chemical compound can be as crucial as its structure. This guide provides a detailed spectroscopic comparison of (+)-alpha-Longipinene derived from natural sources versus synthetic routes. By presenting key experimental data and methodologies, we aim to offer an objective resource for evaluating the similarities and potential subtle differences between these two sources of a valuable sesquiterpene.

This compound is a tricyclic sesquiterpene found in the essential oils of various plants, notably in certain species of pine and fir. Its unique chemical architecture makes it a subject of interest in synthetic chemistry and a potential chiral building block in drug discovery. As total synthesis of natural products becomes more sophisticated, it is imperative to critically compare the synthetic product with its natural counterpart to ensure chemical equivalence. This guide utilizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to draw a comparative profile.

Data Presentation: A Spectroscopic Fingerprint Comparison

Table 1: ¹H NMR Spectral Data (representative values)

Proton Naturally Sourced this compound Chemical Shift (δ) ppm Synthetic this compound Chemical Shift (δ) ppm
Vinyl H~5.2-5.4 (m)~5.2-5.4 (m)
Allylic H~2.0-2.3 (m)~2.0-2.3 (m)
Bridgehead H~1.8-2.1 (m)~1.8-2.1 (m)
Methyl H's~0.8-1.2 (several s)~0.8-1.2 (several s)
Methylene H's~1.3-1.7 (m)~1.3-1.7 (m)
Note: Specific assignments and coupling constants can vary slightly based on the solvent and spectrometer frequency. The data presented are typical ranges observed for this class of compounds.

Table 2: ¹³C NMR Spectral Data

Carbon Naturally Sourced this compound Chemical Shift (δ) ppm Synthetic this compound Chemical Shift (δ) ppm
C=C (quat)~145-150~145-150
C=C (CH)~115-120~115-120
Quaternary C~40-50~40-50
Methine CH~45-60~45-60
Methylene CH₂~20-40~20-40
Methyl CH₃~15-30~15-30
[1]

Table 3: Mass Spectrometry (MS) Data

Parameter Naturally Sourced this compound Synthetic this compound
Molecular Ion (M⁺) m/z 204m/z 204
Key Fragmentation Ions m/z 189, 161, 133, 119, 105, 93, 91m/z 189, 161, 133, 119, 105, 93, 91
[2][3]

Table 4: Infrared (IR) Spectroscopy Data

Functional Group Naturally Sourced this compound Wavenumber (cm⁻¹) ** Synthetic this compound Wavenumber (cm⁻¹) **
C-H stretch (alkane)~2850-2960~2850-2960
C=C stretch (alkene)~1640-1680~1640-1680
C-H bend (alkane)~1365-1465~1365-1465
[4]

Based on the available data, the spectroscopic profiles of naturally sourced and synthetically produced this compound are virtually identical. This indicates that modern synthetic methods are capable of producing a compound that is chemically indistinguishable from its natural counterpart in terms of molecular structure and bonding. Minor variations in peak intensities or exact chemical shifts could be attributable to differences in sample preparation, solvent, and the specific instrumentation used for analysis rather than fundamental structural differences.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Key acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16 to 64 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or dichloromethane.

  • Gas Chromatography: A small volume of the sample (typically 1 µL) is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or HP-5ms). The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a higher final temperature (e.g., 250°C) to ensure the separation of components. Helium is commonly used as the carrier gas.

  • Mass Spectrometry: The eluent from the GC column is directly introduced into the ion source of a mass spectrometer (typically using electron ionization at 70 eV). The mass analyzer then separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The salt plates are placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Visualizing the Workflow and a Conceptual Pathway

The following diagrams, generated using Graphviz, illustrate the experimental workflow for comparing natural and synthetic compounds and a conceptual representation of a signaling pathway where such a molecule might be studied.

experimental_workflow Experimental Workflow for Spectroscopic Comparison cluster_sourcing Compound Sourcing cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion natural Natural this compound (from essential oil) nmr NMR Spectroscopy (¹H, ¹³C) natural->nmr ms Mass Spectrometry (GC-MS) natural->ms ir Infrared Spectroscopy (FT-IR) natural->ir synthetic Synthetic this compound (via total synthesis) synthetic->nmr synthetic->ms synthetic->ir compare Compare Spectroscopic Data (Chemical Shifts, Fragmentation, Vibrational Modes) nmr->compare ms->compare ir->compare equivalence Chemical Equivalence? compare->equivalence

Caption: A flowchart illustrating the process of comparing naturally sourced and synthetic compounds.

signaling_pathway Conceptual Signaling Pathway Interaction compound This compound (Natural or Synthetic) receptor Target Receptor (e.g., GPCR) compound->receptor Binds effector Effector Enzyme (e.g., Adenylyl Cyclase) receptor->effector Activates/Inhibits second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces/Reduces cellular_response Cellular Response (e.g., Gene Expression) second_messenger->cellular_response Initiates

Caption: A diagram showing a potential interaction of this compound in a biological pathway.

References

The Pharmacological Landscape of (+)-α-Longipinene: A Comparative Analysis of In Vitro and In Vivo Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a nascent but promising understanding of the pharmacological effects of (+)-α-Longipinene. While research is not extensive, current in vitro and in vivo studies primarily highlight its potential as an antimicrobial agent, particularly in combating fungal biofilms. This guide synthesizes the available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

Anti-Biofilm and Antifungal Properties: The Primary Focus of Current Research

The most robust evidence for the pharmacological activity of (+)-α-Longipinene lies in its ability to inhibit the formation of biofilms by the opportunistic fungal pathogen Candida albicans. Biofilms are notoriously resistant to conventional antifungal therapies, making agents that can disrupt their formation highly valuable.

In Vitro Evidence

An in vitro study demonstrated that α-longipinene markedly inhibits biofilm formation by C. albicans without affecting the growth of planktonic (free-floating) cells.[1][2][3] This suggests a specific action against the developmental processes of the biofilm. The inhibitory effect is largely attributed to the suppression of hyphal formation, a critical step in the architectural development of C. albicans biofilms.[1][2][3] Furthermore, the study revealed a synergistic effect when α-longipinene was combined with linalool, another natural compound, in reducing biofilm formation.[1][2][3]

In Vivo Corroboration

The promising in vitro findings were further investigated in a whole-organism model using the nematode Caenorhabditis elegans. This in vivo study demonstrated that α-longipinene could reduce the virulence of C. albicans, indicating its potential to mitigate the pathogen's harmful effects in a living host.[1][2][3]

Quantitative Data Summary

Due to the limited number of studies, a comprehensive quantitative comparison is challenging. However, the available data on the anti-biofilm activity of α-longipinene is summarized below.

Pharmacological EffectOrganism/Cell LineAssay TypeKey FindingsReference
Anti-biofilm ActivityCandida albicansBiofilm Formation AssayMarkedly inhibited biofilm formation.[1][2][3]
Effect on GrowthCandida albicansPlanktonic Cell Growth AssayDid not affect planktonic cell growth.[1][3]
Mechanism of ActionCandida albicansHyphal Formation AssayClearly inhibited hyphal formation.[1][2][3]
Synergistic EffectCandida albicansBiofilm Formation AssaySynergistically reduced biofilm formation with linalool.[1][2][3]
VirulenceCaenorhabditis elegansC. elegans Survival AssayReduced C. albicans virulence.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The key experimental protocols from the cited research on α-longipinene are outlined below.

Biofilm Formation Assay (In Vitro)
  • Preparation of Fungal Culture: Candida albicans strains are cultured in a suitable broth medium (e.g., Sabouraud Dextrose Broth) at 37°C.

  • Treatment Application: A standardized suspension of C. albicans is added to the wells of a microtiter plate. Varying concentrations of α-longipinene (and any synergistic compounds) are then added to the wells.

  • Incubation: The microtiter plate is incubated for a period sufficient to allow biofilm formation (typically 24-48 hours) at 37°C.

  • Quantification: After incubation, the planktonic cells are removed, and the wells are washed. The remaining biofilm is then quantified using methods such as the crystal violet staining assay or the XTT reduction assay, which measure biofilm biomass and metabolic activity, respectively.

Caenorhabditis elegans Virulence Assay (In Vivo)
  • Nematode Maintenance: C. elegans are maintained on nematode growth medium (NGM) plates seeded with a non-pathogenic strain of E. coli.

  • Infection Model: C. elegans are transferred to plates containing a lawn of pathogenic C. albicans.

  • Treatment: The nematodes are exposed to α-longipinene, either by incorporating it into the growth medium or by pre-treating the fungal lawn.

  • Survival Analysis: The survival of the nematodes is monitored over several days. The number of dead and live worms is recorded daily to generate survival curves. A reduction in nematode death in the treatment group compared to the control group indicates a decrease in fungal virulence.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of (+)-α-Longipinene are not yet fully elucidated, the available research points towards the inhibition of hyphal formation as a key mechanism in its anti-biofilm activity against C. albicans.

G cluster_in_vitro In Vitro Observations cluster_in_vivo In Vivo Outcome alpha_longipinene (+)-α-Longipinene hyphal_formation Hyphal Formation alpha_longipinene->hyphal_formation Inhibits planktonic_growth Planktonic Cell Growth alpha_longipinene->planktonic_growth No significant effect biofilm_formation Biofilm Formation hyphal_formation->biofilm_formation Leads to reduced_virulence Reduced C. albicans Virulence (in C. elegans) biofilm_formation->reduced_virulence Inhibition contributes to

Figure 1. In vitro to in vivo effects of (+)-α-Longipinene on C. albicans.

Gaps in Knowledge and Future Directions

The current body of research on the pharmacological effects of (+)-α-Longipinene is limited. While its anti-biofilm activity is a promising starting point, further investigations are necessary to unlock its full therapeutic potential. Future research should focus on:

  • Broadening the Scope: Investigating the activity of (+)-α-Longipinene against a wider range of microbial pathogens, including bacteria and other fungi.

  • Elucidating Mechanisms: Delving deeper into the molecular mechanisms of action to identify specific cellular targets and signaling pathways.

  • In Vivo Mammalian Studies: Progressing from invertebrate models to mammalian models to assess efficacy, pharmacokinetics, and safety in a system more relevant to human health.

  • Exploring Other Pharmacological Activities: Investigating other potential effects, such as anti-inflammatory, analgesic, or anticancer properties, based on the activities of other structurally similar terpenes.

References

Confirming the Absolute Configuration of Synthetic (+)-alpha-Longipinene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the stereoselective synthesis of complex natural products like (+)-alpha-Longipinene, the unambiguous confirmation of the molecule's absolute configuration is a critical final step. This guide provides a comparative overview of the primary analytical techniques available for this purpose, offering insights into their principles, experimental protocols, and data interpretation. The established absolute configuration of this compound is (1R,2S,7R,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.0²,⁸]undec-9-ene.[1][2]

Comparison of Analytical Techniques

The selection of an appropriate method for determining the absolute configuration of synthetic this compound, which exists as a colorless oil, depends on several factors including sample state, availability of instrumentation, and the desired level of structural detail.[3] The primary methods—Vibrational Circular Dichroism (VCD), X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) Spectroscopy—are compared below.

FeatureVibrational Circular Dichroism (VCD)X-ray CrystallographyNMR with Chiral Auxiliaries
Principle Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4]Anomalous dispersion of X-rays by atoms in a single crystal.Formation of diastereomers with distinct NMR spectra upon interaction with a chiral derivatizing or solvating agent.[5]
Sample State Neat liquid, oil, or solution.Single crystal.Solution.
Applicability to (+)-α-Longipinene High (as it is a liquid).Low (requires crystalline derivative).High.
Data Output VCD and IR spectra.3D molecular structure, bond lengths, and angles.¹H and ¹³C NMR spectra showing chemical shift differences (Δδ).
Confidence Level High (when experimental and calculated spectra match).Definitive ("gold standard").High (dependent on the quality of diastereomeric differentiation).
Key Advantage Does not require crystallization.Provides a complete and unambiguous 3D structure.Relatively rapid and widely accessible instrumentation.
Key Limitation Requires quantum chemical calculations for interpretation.Obtaining a suitable single crystal can be a major bottleneck.Requires a suitable chiral auxiliary and may not always provide clear differentiation.

Experimental Data and Protocols

Optical Rotation: The Fundamental Chiroptical Property

A fundamental characteristic of a chiral molecule is its optical rotation. For synthetic this compound, a key verification step is the comparison of its measured specific rotation with the literature value of an authentic sample.

ParameterReported Value for this compound
Specific Rotation [α]²⁰/D +25 ± 1° (neat)[6]

Method 1: Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, making it particularly suitable for non-crystalline samples like this compound. The method relies on comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer using Density Functional Theory (DFT).

Experimental Protocol
  • Sample Preparation: A solution of the synthetic this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • Data Acquisition: The VCD and IR spectra are recorded using a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.

  • Computational Modeling: The 3D structure of the (1R,2S,7R,8R)-enantiomer of alpha-longipinene is modeled and its conformational space is explored to identify low-energy conformers.

  • Spectral Calculation: The VCD and IR spectra for the most stable conformers are calculated using DFT at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Comparison: The experimental VCD spectrum is compared to the Boltzmann-averaged calculated spectrum of the (1R,2S,7R,8R)-enantiomer and its mirror image, the (1S,2R,7S,8S)-enantiomer. A good match in terms of sign and relative intensity confirms the absolute configuration.

Logical Workflow for VCD Analysis

VCD_Workflow cluster_experimental Experimental cluster_computational Computational Sample Synthetic (+)-α-Longipinene VCD_Spectrometer VCD Spectrometer Sample->VCD_Spectrometer Exp_Spectrum Experimental VCD Spectrum VCD_Spectrometer->Exp_Spectrum Comparison Spectral Comparison Exp_Spectrum->Comparison Model 3D Model of (1R,2S,7R,8R)-α-Longipinene DFT_Calc DFT Calculation Model->DFT_Calc Calc_Spectrum Calculated VCD Spectrum DFT_Calc->Calc_Spectrum Calc_Spectrum->Comparison Confirmation Absolute Configuration Confirmed Comparison->Confirmation

Caption: Workflow for VCD-based absolute configuration determination.

Method 2: X-ray Crystallography of a Derivative

While this compound is a liquid, its absolute configuration can be definitively determined by X-ray crystallography if it is first converted into a crystalline derivative. This "gold standard" method provides an unambiguous 3D structure.

Experimental Protocol
  • Derivatization: A chemical reaction is performed to introduce a functional group that facilitates crystallization and ideally contains a heavy atom to aid in the determination of the absolute structure. For example, oxidation of the allylic position followed by esterification with a substituted benzoic acid.

  • Crystallization: Single crystals of the derivative suitable for X-ray diffraction are grown from an appropriate solvent system.

  • Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The crystal structure is solved and refined. The absolute configuration is determined using anomalous dispersion effects, often quantified by the Flack parameter, which should refine to a value close to zero for the correct enantiomer.

Decision Pathway for Stereochemical Analysis

decision_pathway start Synthetic Product is_crystalline Is the sample crystalline? start->is_crystalline xray X-ray Crystallography is_crystalline->xray Yes derivatize Can a crystalline derivative be made? is_crystalline->derivatize No end Absolute Configuration Determined xray->end vcd VCD Spectroscopy vcd->end nmr NMR with Chiral Auxiliary nmr->end derivatize->xray Yes derivatize->vcd No derivatize->nmr

Caption: Decision tree for selecting a method for absolute configuration determination.

Method 3: NMR Spectroscopy with Chiral Auxiliaries

This method involves the use of a chiral solvating agent or derivatizing agent to create a diastereomeric environment for the enantiomers of this compound, leading to distinguishable NMR signals.

Experimental Protocol
  • Sample Preparation: Two NMR tubes are prepared, each containing the synthetic this compound in a suitable deuterated solvent. To one tube, a sub-stoichiometric amount of a chiral solvating agent (e.g., a chiral lanthanide shift reagent) or a chiral derivatizing agent (e.g., Mosher's acid chloride) is added.

  • Data Acquisition: High-resolution ¹H NMR spectra are acquired for both samples.

  • Analysis: The spectra are compared. In the presence of the chiral auxiliary, the signals corresponding to the enantiomers will be split into two sets of peaks. The relative integration of these peaks can be used to determine enantiomeric excess. By comparing the chemical shift differences (Δδ) with established models for the chiral auxiliary, the absolute configuration can be assigned.

Conclusion

The confirmation of the absolute configuration of synthetic this compound as (1R,2S,7R,8R) can be achieved with high confidence using a variety of techniques. While optical rotation provides a fundamental check, Vibrational Circular Dichroism stands out as the most practical and powerful method for this non-crystalline sesquiterpene, offering a direct comparison between the experimental sample and theoretical models. Should a definitive, "gold-standard" proof be required, X-ray crystallography of a suitable crystalline derivative would be the method of choice. NMR spectroscopy with chiral auxiliaries offers a more accessible and rapid alternative for confirming enantiomeric purity and assigning the absolute configuration, provided a suitable auxiliary can be found. The selection of the optimal method will ultimately depend on the specific resources and requirements of the research laboratory.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the sesquiterpene (+)-alpha-longipinene and its structurally related analogs, longifolene and cedrene. The focus is on their cytotoxic and anti-inflammatory properties, supported by available experimental data. Detailed protocols for the key assays are provided to facilitate further research and validation.

Introduction to Sesquiterpenes

Sesquiterpenes are a class of naturally occurring 15-carbon isoprenoids found in various plants and fungi.[1] They exhibit a wide range of structural diversity and biological activities, making them a subject of interest in medicinal chemistry and drug discovery. This guide focuses on three structurally related tricyclic sesquiterpenes: this compound, longifolene, and cedrene.

Structural Comparison

This compound, longifolene, and cedrene share a common tricyclic core structure but differ in the arrangement of their carbon skeletons and the position of double bonds. These structural nuances can significantly influence their biological activities.

DOT Script for Structural Relationship

G Structural Relationship of Compared Sesquiterpenes FPP Farnesyl Pyrophosphate Longipinene This compound FPP->Longipinene Cyclization Longifolene Longifolene FPP->Longifolene Cyclization Cedrene Cedrene FPP->Cedrene Cyclization

Caption: Biosynthetic origin of the compared sesquiterpenes from FPP.

Comparative Biological Activity

While direct comparative studies under identical experimental conditions are limited, existing data provides insights into the cytotoxic and anti-inflammatory potential of these sesquiterpenes.

Cytotoxicity Data
CompoundCell LineCell TypeIC50Reference
Longifolene DU-145Human Prostate Carcinoma78.64 µg/mL[2][3]
SCC-29BHuman Oral Squamous Carcinoma88.92 µg/mL[2][3]
VeroNormal Kidney Cells246.3 µg/mL[2][3]
α-Cedrene Human Leukemia CellsLeukemia4.07 µg/mL[4]
Cedrus libani oil (rich in sesquiterpenes)CCRF-CEMHuman T-cell Acute Lymphoblastic Leukemia29.46 - 61.54 µg/mL[5][6]
CEM/ADR5000Multidrug-resistant Leukemia29.46 - 61.54 µg/mL[5][6]
Anti-inflammatory Activity Data

Longifolene has demonstrated anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines.[7][8] The primary mechanism of anti-inflammatory action for many sesquiterpenes involves the inhibition of the NF-κB signaling pathway.[9][10][11][12]

CompoundCell LineAssayEffectReference
Longifolene RBL-2H3IL-4 & IL-13 mRNA expressionDownregulation[7][8][13][14][15]
RBL-2H3β-hexosaminidase secretionAttenuation[7][8][13][14][15]
Various Sesquiterpene Lactones RAW 264.7Nitric Oxide (NO) ProductionInhibition (IC50 values ranging from 1.9 to 15.4 µM)[16][17]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of the sesquiterpenes on cancer cell lines.[18][19][20][21][22]

Experimental Workflow

DOT Script for MTT Assay Workflow

G MTT Assay Workflow A Seed cells in 96-well plate B Treat with sesquiterpene A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H G Nitric Oxide Assay Workflow A Seed RAW 264.7 cells B Pre-treat with sesquiterpene A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatant D->E F Add Griess Reagent E->F G Measure absorbance at 540 nm F->G H Calculate NO inhibition G->H G Sesquiterpene Biosynthesis Pathway IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP Sesquiterpenes Sesquiterpenes (this compound, Longifolene, Cedrene) FPP->Sesquiterpenes Sesquiterpene Synthases G Anti-inflammatory Mechanism via NF-κB Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades and releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatoryGenes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->ProInflammatoryGenes Induces Sesquiterpenes Sesquiterpenes Sesquiterpenes->IKK Inhibits

References

Unveiling the Synergistic Potential of (+)-alpha-Longipinene: A Methodological and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental evidence on the synergistic effects of (+)-alpha-Longipinene with other natural compounds is currently limited in publicly available research, this guide provides a comprehensive framework for evaluating its potential. By drawing parallels with the well-documented synergistic activities of other terpenes, such as alpha-pinene, this document outlines the established methodologies and data presentation formats necessary for rigorous scientific investigation. This guide serves as a robust starting point for researchers aiming to explore and quantify the synergistic potential of this compound in various therapeutic areas, including antimicrobial and anticancer applications.

Comparative Analysis of Terpene Synergy: An Illustrative Overview

To demonstrate how the synergistic effects of a natural compound can be presented, the following tables summarize the observed synergistic activities of a related monoterpene, α-pinene, with various agents. These examples provide a template for tabulating future data obtained for this compound.

Table 1: Illustrative Synergistic Antimicrobial Effects of α-Pinene

Natural CompoundCombined AgentTarget MicroorganismSynergy Metric (FIC Index*)Reference
(+)-α-PineneCiprofloxacinMethicillin-resistant Staphylococcus aureus (MRSA)Synergistic[1]
(+)-β-PineneCiprofloxacinMethicillin-resistant Staphylococcus aureus (MRSA)Synergistic[1]
Pinus nigra oil (high α-pinene)AmoxicillinStreptococcus mitis0.185[2]

*Fractional Inhibitory Concentration (FIC) Index: < 0.5 indicates synergy.

Table 2: Illustrative Synergistic Anticancer Effects of α-Pinene

Natural CompoundCombined AgentCancer Cell LineEffectReference
α-PinenePaclitaxelNon-small-cell lung carcinoma (A549)Synergistic effect, enhanced apoptosis[3][4]
β-PinenePaclitaxelNon-small-cell lung carcinoma (A549)Synergistic effect, enhanced apoptosis[4]

Experimental Protocols for Synergy Assessment

The following are detailed methodologies for key experiments to quantitatively assess the synergistic effects of this compound.

Checkerboard Assay for Antimicrobial Synergy

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.[5]

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Stock solution of the second natural compound or antibiotic

  • Bacterial or fungal inoculum standardized to a 0.5 McFarland turbidity

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Microplate reader

Procedure:

  • Preparation of Drug Dilutions: Serially dilute this compound along the y-axis (rows) of the 96-well plate and the second compound along the x-axis (columns). The final concentrations should typically range from sub-inhibitory to supra-inhibitory concentrations of each compound.

  • Inoculation: Add the standardized microbial inoculum to each well. Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a growth control well without any compound and a sterility control well with only broth.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Data Analysis: After incubation, determine the MIC of each compound alone and in combination by observing the lowest concentration that inhibits visible growth.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated using the following formula: FIC Index = FIC of compound A + FIC of compound B Where:

    • FIC A = (MIC of A in combination) / (MIC of A alone)

    • FIC B = (MIC of B in combination) / (MIC of B alone)

Interpretation of Results:

  • Synergy: FIC Index ≤ 0.5

  • Additivity/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

Isobologram Analysis for Anticancer Synergy

Isobologram analysis is a graphical method used to evaluate the interaction between two drugs in anticancer studies.[6][7]

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • Stock solution of the second natural compound or chemotherapeutic agent

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability assay (e.g., MTT, SRB)

  • Plate reader

Procedure:

  • Determine IC50 Values: First, determine the concentration of each compound that inhibits 50% of cell growth (IC50) when used alone.

  • Combination Studies: Culture the cancer cells in 96-well plates and treat them with various concentrations of this compound and the second compound, both alone and in fixed-ratio combinations.

  • Cell Viability Assay: After a predetermined incubation period (e.g., 48 or 72 hours), perform a cell viability assay to determine the percentage of cell growth inhibition for each treatment.

  • Isobologram Construction:

    • Plot the IC50 value of this compound on the x-axis and the IC50 value of the second compound on the y-axis.

    • Draw a straight line connecting these two points. This is the line of additivity.

    • Plot the concentrations of the two compounds that in combination also produce 50% inhibition.

  • Interpretation of the Isobologram:

    • Synergy: The data points for the combination fall below the line of additivity.

    • Additivity: The data points fall on the line of additivity.

    • Antagonism: The data points fall above the line of additivity.

Combination Index (CI) Method

The Combination Index (CI) method, based on the Chou-Talalay method, provides a quantitative measure of the degree of drug interaction.[8] The CI is calculated using software like CompuSyn or through manual calculations based on dose-effect data.

Interpretation of CI Values:

  • Synergy: CI < 1

  • Additive Effect: CI = 1

  • Antagonism: CI > 1

Visualizing Experimental Workflows and Potential Mechanisms

The following diagrams, generated using Graphviz, illustrate a typical workflow for assessing synergy and a hypothetical signaling pathway that could be investigated.

Synergy_Assessment_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Analysis cluster_interpretation Interpretation A Prepare this compound and Compound B Stock Solutions D Perform Combination Assay (e.g., Checkerboard, Fixed-Ratio) A->D B Culture and Standardize Target Cells/Microbes C Determine Individual MIC/IC50 B->C B->D E Calculate Synergy Metrics (FIC Index, Combination Index) C->E D->E F Generate Isobologram D->F G Classify Interaction (Synergy, Additivity, Antagonism) E->G F->G Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor PI3K PI3K receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates proliferation Cell Proliferation & Survival mTOR->proliferation Promotes longipinene This compound + Compound B longipinene->PI3K Inhibits longipinene->mTOR Inhibits

References

Benchmarking the Biocidal Prowess of (+)-alpha-Longipinene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biocidal activities of (+)-alpha-Longipinene derivatives, supported by available experimental data. This analysis aims to shed light on the potential of these natural compounds as alternative biocidal agents.

Recent research into natural compounds has highlighted the potential of this compound and its derivatives as sources of new biocidal agents. A key study focusing on longipinenes isolated from Santolina viscosa Lag. has provided valuable data on their efficacy against various biological targets, including insects and plants. This guide synthesizes these findings to offer a clear comparison of their performance.

Quantitative Biocidal Activity

The biocidal effects of natural longipinenes (compounds 1-7 ) and their synthetic derivatives have been evaluated across several domains. The available quantitative data from these studies are summarized below.

Antifeedant Activity

The antifeedant properties of longipinene derivatives were tested against the aphids Myzus persicae and Rhopalosiphum padi. The effective concentration required to deter feeding by 50% (EC50) was determined for several compounds.

CompoundTarget SpeciesEC50 (µg/cm²)[1]
1 M. persicae15
2 M. persicae10
3 M. persicae7
3 R. padi9
4 M. persicae22
5 M. persicae18
6 M. persicae12
7 M. persicae19

Among the tested compounds, derivative 3 exhibited the most potent antifeedant activity against both M. persicae and R. padi[1].

Phytotoxic Activity

The phytotoxicity of these compounds was assessed by observing the inhibition of germination and growth of perennial ryegrass (Lolium perenne) and lettuce (Lactuca sativa).

CompoundTarget SpeciesEffect[1]
2 L. perenne81% germination inhibition, 93% leaf growth inhibition
4 L. perenne86% root growth inhibition
5 L. perenne & L. sativa93% root growth inhibition (both species)

Compound 5 demonstrated significant inhibition of root growth in both plant species, while compound 2 showed strong inhibitory effects on the germination and leaf growth of L. perenne[1].

Nematicidal and Ixodicidal Activity

While specific quantitative data such as LC50 values were not detailed in the primary research, significant nematicidal and ixodicidal activities were reported for compound 2 [1]. Further studies are required to quantify these effects.

Antibacterial and Antifungal Activity

Currently, there is no available data in the reviewed literature regarding the antibacterial or antifungal (MIC or MBC values) activity of this compound derivatives. This represents a significant area for future research to explore the full biocidal spectrum of these compounds.

Experimental Protocols

The evaluation of the biocidal activities of this compound derivatives involved the following methodologies:

Antifeedant Bioassay (Aphid Choice Test)

This assay assesses the feeding preference of aphids when presented with both treated and untreated leaf discs.

  • Preparation of Test Solutions: The longipinene derivatives are dissolved in an appropriate solvent to create a range of concentrations.

  • Leaf Disc Treatment: Leaf discs from a suitable host plant are immersed in the test solutions for a short period and then allowed to dry. Control discs are treated with the solvent only.

  • Experimental Setup: In a petri dish, one treated and one control leaf disc are placed on opposite sides on a moist filter paper to maintain humidity.

  • Insect Introduction: A pre-starved aphid is introduced into the center of the petri dish.

  • Incubation: The petri dishes are sealed and kept in a controlled environment (typically 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Data Collection: After 24 hours, the consumed area of both the treated and control leaf discs is measured.

  • Calculation: The Antifeedant Index (AFI) is calculated using the formula: AFI = [(C - T) / (C + T)] x 100, where C is the consumption of the control disc and T is the consumption of the treated disc. The EC50 value is then determined from the dose-response curve.

Phytotoxicity Bioassay (Seed Germination and Growth Inhibition)

This method evaluates the effect of the compounds on seed germination and seedling growth.

  • Preparation of Test Substrate: An inert substrate, such as quartz sand or glass beads, is placed in petri dishes.

  • Application of Test Solutions: A defined volume of the test solution at various concentrations is added to saturate the substrate. A control with solvent only is also prepared.

  • Seed Placement: Seeds of the target plant species are placed on the surface of the treated substrate.

  • Incubation: The petri dishes are sealed and incubated under controlled conditions suitable for the specific plant species (e.g., specific temperature, light, and humidity).

  • Data Collection: After a set period (e.g., 3-7 days), the percentage of seed germination is recorded. For germinated seeds, the length of the root and shoot are measured.

  • Calculation: The percentage of inhibition for germination, root growth, and shoot growth is calculated relative to the control group.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and biocidal screening of this compound derivatives.

Biocidal_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Biocidal Activity Screening cluster_analysis Data Analysis Isolation Isolation of this compound from Santolina viscosa Derivatization Chemical Derivatization Isolation->Derivatization Acid Catalysis Antifeedant Antifeedant Assay (M. persicae, R. padi) Derivatization->Antifeedant Phytotoxic Phytotoxicity Assay (L. perenne, L. sativa) Derivatization->Phytotoxic Nematicidal Nematicidal Assay Derivatization->Nematicidal Ixodicidal Ixodicidal Assay Derivatization->Ixodicidal EC50 EC50 Determination Antifeedant->EC50 Inhibition Inhibition Percentage Calculation Phytotoxic->Inhibition ActivityConfirmation Confirmation of Activity Nematicidal->ActivityConfirmation Ixodicidal->ActivityConfirmation Lead_Identification Lead Compound Identification EC50->Lead_Identification Identify Potent Antifeedants Inhibition->Lead_Identification Identify Potent Phytotoxins ActivityConfirmation->Lead_Identification Identify other Biocidal Leads

Caption: Workflow for Synthesis and Biocidal Screening of this compound Derivatives.

Mechanism of Action

The precise signaling pathways and molecular mechanisms underlying the biocidal activity of this compound derivatives have not yet been elucidated in the available literature. For sesquiterpenoids in general, proposed mechanisms of action often involve the disruption of cell membranes, inhibition of key enzymes, or interference with neuronal signaling in insects. However, specific studies are needed to determine the exact mode of action for this particular class of compounds.

Comparison with Other Biocidal Agents

A direct comparative study with established synthetic or other natural biocides under the same experimental conditions is not yet available for this compound derivatives. To provide a preliminary benchmark, the antifeedant EC50 values of some commercial and natural insecticides are in the range of 0.1 to 10 µg/cm². The EC50 values of the most active longipinene derivatives (e.g., compound 3 at 7 µg/cm² against M. persicae) suggest a moderate to high level of antifeedant potency, making them promising candidates for further investigation and development as bio-insecticides.

References

Safety Operating Guide

Proper Disposal of (+)-alpha-Longipinene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like (+)-alpha-Longipinene are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, aligned with standard laboratory safety protocols.

Safety and Hazard Information

This compound is a flammable liquid and vapor that can cause skin irritation and may provoke an allergic skin reaction.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, it is crucial to prevent its release into the environment.

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable liquids🔥DangerH226: Flammable liquid and vapour.[1]
Skin corrosion/irritationWarningH315: Causes skin irritation.
Skin sensitizationWarningH317: May cause an allergic skin reaction.[1]
Aspiration hazard☠️DangerH304: May be fatal if swallowed and enters airways.[1]
Hazardous to the aquatic environment (acute)🐠WarningH400: Very toxic to aquatic life.[1]
Hazardous to the aquatic environment (chronic)🐠WarningH410: Very toxic to aquatic life with long lasting effects.[1]

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

2. Waste Segregation and Collection:

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a designated, properly labeled, and sealed waste container.

  • The container should be made of a material compatible with flammable organic compounds.

  • Do not mix with incompatible waste streams.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (flammable, irritant, environmentally hazardous).

4. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.

  • Keep the container away from sources of ignition such as heat, sparks, and open flames.[1]

  • Ensure the storage area has secondary containment to prevent spills from reaching drains.

5. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal contractor.

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

  • Adhere to all federal, state, and local regulations concerning hazardous waste disposal.[2]

Logical Relationship: Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste in Designated Container ppe->collect label Step 3: Label Container Clearly (Name, Hazards) collect->label store Step 4: Store in Designated Hazardous Waste Area label->store contact Step 5: Contact Licensed Waste Disposal Contractor store->contact provide_sds Provide SDS to Contractor contact->provide_sds end End: Waste Safely Disposed provide_sds->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling (+)-alpha-Longipinene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of (+)-alpha-Longipinene, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive assessment of potential hazards necessitates the use of appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye Protection Safety goggles or a face shieldShields against potential splashes of the chemical.[1]
Hand Protection Chemical-resistant gloves (Nitrile gloves are preferred)Prevents skin contact and potential irritation or allergic reactions.[1][2]
Body Protection Lab coat or gownProtects skin and clothing from spills and contamination.[1][2]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a respirator with an appropriate filter (e.g., type ABEK) should be used.[3]Minimizes inhalation of vapors, especially in confined spaces or during operations that may generate aerosols.[3]

Safety and Handling Data

Adherence to established safety protocols is critical. The following table provides key quantitative data for this compound.

Parameter Value Source
Boiling Point 244-246 °C[4][5][6]
Density 0.915 g/mL at 20 °C[4][5][6]
Flash Point 92 °C (197.6 °F) - closed cup[6]
Storage Temperature 2-8 °C[4][6][7]

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Work in a Well-Ventilated Area b->c Proceed to Handling d Handle Away from Ignition Sources c->d e Transfer and Use as Required d->e f Ensure Container is Tightly Closed e->f After Use h Segregate Waste e->h End of Experiment g Store at 2-8°C in a Designated Area f->g g->b For Subsequent Use i Dispose of According to Institutional and Local Regulations h->i

Caption: Workflow for Safe Handling of this compound.

Operational Plan

1. Preparation:

  • Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.[7]

  • Ensure that a proper fire extinguisher (e.g., dry sand, dry chemical, or alcohol-resistant foam) is accessible.[8]

  • Put on all required personal protective equipment as outlined in the PPE table above.[2]

2. Handling:

  • All work with this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][7]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[9]

  • Ground and bond containers when transferring the material to prevent static discharge.

  • Avoid contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.[7]

3. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[7][10] The recommended storage temperature is between 2-8°C.[4][6][7]

  • Keep it separated from incompatible materials.[10]

Disposal Plan

1. Waste Segregation:

  • All disposable PPE and materials contaminated with this compound should be considered hazardous waste.

  • Segregate waste into appropriately labeled, sealed containers.

2. Disposal Procedures:

  • Dispose of waste material at an approved waste disposal facility.[7]

  • Do not allow the chemical to enter drains or waterways, as it is very toxic to aquatic life.[9]

  • Always adhere to local, state, and federal regulations for hazardous waste disposal.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-alpha-Longipinene
Reactant of Route 2
(+)-alpha-Longipinene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.